Product packaging for Dipropetryn(Cat. No.:CAS No. 4147-51-7)

Dipropetryn

Cat. No.: B1670747
CAS No.: 4147-51-7
M. Wt: 255.39 g/mol
InChI Key: NPWMZOGDXOFZIN-UHFFFAOYSA-N
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Description

Dipropetryn is a member of 1,3,5-triazines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N5S B1670747 Dipropetryn CAS No. 4147-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-17-11-15-9(12-7(2)3)14-10(16-11)13-8(4)5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMZOGDXOFZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9037533
Record name Dipropetryn
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Molecular Weight

255.39 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4147-51-7
Record name Dipropetryn
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Record name Dipropetryn [ANSI:BSI:ISO]
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Record name Dipropetryn
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Record name Dipropetryn
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Record name DIPROPETRYN
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dipropetryn on Photosystem II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Photosystem II is a multi-subunit protein complex embedded in the thylakoid membranes of chloroplasts, playing a crucial role in the light-dependent reactions of photosynthesis. It catalyzes the light-induced oxidation of water and the reduction of plastoquinone, initiating an electron transport chain that ultimately leads to the production of ATP and NADPH. The precise regulation of this electron flow is vital for plant survival.

Dipropetryn [(2-ethylthio)-4,6-bis(isopropylamino)-s-triazine] is a selective herbicide used for the control of broadleaf weeds. Its herbicidal activity stems from its ability to disrupt photosynthetic electron transport at a specific site within PSII. This guide provides a detailed examination of the molecular interactions underlying this inhibition, offering valuable insights for researchers in agrochemical development and plant biology.

The Molecular Mechanism of Action

The primary target of this compound and other triazine herbicides is the D1 protein, a core component of the PSII reaction center.[1] Specifically, this compound acts as a competitive inhibitor at the QB binding site on the D1 protein.[2]

Under normal physiological conditions, a molecule of plastoquinone (PQ) binds to the QB site and accepts two electrons, one at a time, from the primary quinone acceptor, QA. Upon receiving two electrons and two protons from the stromal side, the fully reduced plastoquinol (PQH2) detaches from the QB site and diffuses into the thylakoid membrane, transferring the electrons to the cytochrome b6f complex.

This compound, due to its structural similarity to plastoquinone, competes for and binds to the QB niche on the D1 protein. This binding is non-covalent and reversible. By occupying the QB site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[2] This blockage leads to an accumulation of reduced QA (QA-) and prevents the re-oxidation of the primary electron donor of PSII, P680+.

The inhibition of electron transport has several downstream consequences:

  • Cessation of ATP and NADPH Synthesis: The lack of electron flow to subsequent components of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

  • Formation of Reactive Oxygen Species (ROS): The accumulation of highly energetic reduced species in PSII, particularly the triplet state of the primary donor P680, can lead to the formation of singlet oxygen and other reactive oxygen species. These ROS cause oxidative damage to lipids, proteins, and pigments, leading to membrane leakage and ultimately cell death.

  • Photoinhibition: The blockage of electron flow exacerbates the effects of high light intensity, leading to photoinhibition, a light-induced reduction in the photosynthetic capacity of PSII.

Signaling Pathway of Photosystem II Inhibition by this compound

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_downstream Downstream Effects P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB_site QB Binding Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone (PQ) QB_site->Plastoquinone e- (Normal Flow) Block Electron Transport Blocked This compound This compound This compound->QB_site Competitively Binds ROS Reactive Oxygen Species (ROS) Formation Block->ROS No_ATP_NADPH ATP & NADPH Production Halted Block->No_ATP_NADPH Cell_Death Cell Death ROS->Cell_Death No_ATP_NADPH->Cell_Death

Mechanism of this compound Action on PSII.

Quantitative Analysis of this compound's Inhibitory Action

A critical aspect of characterizing any inhibitor is to quantify its potency. This is typically expressed as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).

  • IC50: The concentration of an inhibitor that causes a 50% reduction in the activity of a biological process. For this compound, this would be the concentration that inhibits the rate of photosynthetic electron transport by 50%.

  • Kd: The equilibrium dissociation constant is a measure of the binding affinity between the inhibitor and its target. A lower Kd value indicates a higher binding affinity.

While specific, peer-reviewed IC50 and Kd values for this compound's interaction with photosystem II are not readily found in publicly accessible literature, data for other triazine herbicides provide a valuable comparative framework.

Table 1: Comparative Inhibitory Activity of Triazine Herbicides on Photosystem II

HerbicidePlant/Algal SpeciesIC50 (M)Reference
AtrazineChlamydomonas reinhardtii1.2 x 10-7(Fuerst et al., 1986)
TerbutrynSpinacia oleracea (Spinach)6.7 x 10-8(Oettmeier et al., 1982)
SimazineLemna gibba2.0 x 10-7(Brown et al., 1993)

Note: The IC50 values can vary depending on the experimental conditions, such as the specific plant or algal species used, the concentration of chlorophyll, and the assay method.

Experimental Protocols

To assess the inhibitory effects of this compound on photosystem II, several established experimental protocols can be employed.

Isolation of Thylakoid Membranes from Spinach

Objective: To isolate functional thylakoid membranes from spinach leaves, which will be used for subsequent inhibition assays.

Materials:

  • Fresh spinach leaves

  • Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 5 mM ascorbic acid, 0.1% BSA)

  • Washing buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2)

  • Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl2)

  • Blender, cheesecloth, centrifuge, and refrigerated rotor

Procedure:

  • Wash spinach leaves and remove the midribs.

  • Homogenize the leaves in ice-cold grinding buffer using a blender (3 x 5-second bursts).

  • Filter the homogenate through eight layers of cheesecloth into a chilled beaker.

  • Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in washing buffer.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume of resuspension buffer.

  • Determine the chlorophyll concentration spectrophotometrically.

Chlorophyll Fluorescence Measurement

Objective: To measure the effect of this compound on the photochemical efficiency of PSII using a pulse-amplitude-modulation (PAM) fluorometer.

Materials:

  • Isolated thylakoid membranes

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Assay buffer (same as resuspension buffer)

  • PAM fluorometer

Procedure:

  • Dark-adapt the thylakoid suspension for at least 15 minutes.

  • Prepare a series of dilutions of this compound in the assay buffer. A solvent control should also be prepared.

  • Add the thylakoid suspension to the cuvette of the PAM fluorometer to a final chlorophyll concentration of 10-15 µg/mL.

  • Measure the minimal fluorescence (Fo) using a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • Calculate the maximum quantum yield of PSII (Fv/Fm) as (Fm - Fo) / Fm.

  • Incubate the thylakoid suspension with different concentrations of this compound for a defined period (e.g., 5-10 minutes) in the dark.

  • Measure Fo and Fm for each this compound concentration.

  • Plot the Fv/Fm values against the logarithm of the this compound concentration to determine the IC50.

Table 2: Key Chlorophyll Fluorescence Parameters and Their Interpretation

ParameterDescriptionInterpretation of Change with this compound
Fo Minimal fluorescence (all PSII reaction centers are open)Increase
Fm Maximal fluorescence (all PSII reaction centers are closed)Decrease (at high concentrations)
Fv Variable fluorescence (Fm - Fo)Decrease
Fv/Fm Maximum quantum yield of PSII photochemistryDecrease
2,6-Dichlorophenolindophenol (DPIP) Photoreduction Assay

Objective: To measure the rate of photosynthetic electron transport from water to the artificial electron acceptor DPIP and to determine the IC50 of this compound.

Materials:

  • Isolated thylakoid membranes

  • This compound stock solution

  • Assay buffer

  • DPIP stock solution (in ethanol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer and thylakoid membranes (10-15 µg chlorophyll/mL).

  • Add different concentrations of this compound to the reaction mixtures and incubate for 5 minutes in the dark.

  • Add DPIP to a final concentration of 50-100 µM.

  • Measure the initial absorbance at 600 nm in the dark.

  • Illuminate the sample with a strong actinic light source.

  • Monitor the decrease in absorbance at 600 nm over time as DPIP is reduced.

  • Calculate the rate of DPIP photoreduction for each this compound concentration.

  • The inhibition percentage is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.

  • Plot the inhibition percentage against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow for Determining this compound's Inhibitory Activity

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Thylakoid Membranes C Incubate Thylakoids with this compound A->C B Prepare this compound Dilutions B->C D1 Chlorophyll Fluorescence Measurement (PAM) C->D1 D2 DPIP Photoreduction Assay (Spectrophotometry) C->D2 E1 Calculate Fv/Fm D1->E1 E2 Calculate Rate of DPIP Reduction D2->E2 F Plot Dose-Response Curve E1->F E2->F G Determine IC50 Value F->G

Workflow for assessing this compound's PSII inhibition.

Logical Relationship of the Inhibitory Mechanism

The mechanism of action of this compound on photosystem II can be summarized through a logical flow of events.

G start This compound Application a Binding to QB Site on D1 Protein start->a b Competition with Plastoquinone a->b c Blockage of Electron Transport (QA to QB) b->c d Accumulation of Reduced QA c->d e Inhibition of ATP and NADPH Synthesis c->e f Formation of Reactive Oxygen Species (ROS) d->f h Inhibition of Carbon Fixation e->h g Oxidative Damage to Cellular Components f->g i Plant Death g->i h->i

References

An In-Depth Technical Guide to Dipropetryn: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn is a triazine herbicide recognized for its pre-emergence control of various weed species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, toxicological profile, and environmental fate. The information is presented to support research, scientific analysis, and development activities related to this compound. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Chemical Identity and Structure

This compound is a synthetic compound belonging to the s-triazine class of herbicides.[1] Its chemical structure is characterized by a triazine ring substituted with an ethylthio group and two isopropylamino groups.

Table 1: Chemical Identifiers of this compound

IdentifierValueReference(s)
IUPAC Name 6-(ethylsulfanyl)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine[2]
CAS Number 4147-51-7[3]
Molecular Formula C₁₁H₂₁N₅S[3]
Molecular Weight 255.38 g/mol [3]
Canonical SMILES CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
InChIKey NPWMZOGDXOFZIN-UHFFFAOYSA-N
Synonyms Cotofor, Sancap, GS-16068, 2-(Ethylthio)-4,6-bis(isopropylamino)-s-triazine

Physicochemical Properties

This compound is a white solid at room temperature. Its solubility and partitioning behavior are critical to its environmental mobility and bioavailability.

Table 2: Physicochemical Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Melting Point 104-106 °CN/A
Water Solubility 16 mg/L20
Vapor Pressure 7.3 x 10⁻⁷ mm Hg20
Log Kow (Octanol-Water Partition Coefficient) 3.4525
pKa 3.78 ± 0.41 (Predicted)N/A

Herbicidal Properties and Mechanism of Action

This compound is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in crops such as cotton and melons. It is readily absorbed by the roots and translocated through the xylem to the leaves and apical meristems.

The primary mode of action of this compound is the inhibition of photosynthesis. Like other triazine herbicides, it targets Photosystem II (PSII) in the chloroplasts. Specifically, it binds to the D1 protein of the PSII complex, blocking the electron transport chain and inhibiting the photolysis of water. This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

G cluster_photosynthesis Photosystem II Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA QB QB (Plastoquinone) QA->QB Electron Transfer Cytb6f Cytochrome b6f QB->Cytb6f ROS Reactive Oxygen Species (ROS) Production QB->ROS Disrupted Flow This compound This compound Inhibition Inhibition of Electron Transfer This compound->Inhibition Inhibition->QB CellDeath Cell Death ROS->CellDeath

Figure 1: Mechanism of Action of this compound in Photosystem II.

Toxicological Profile

The toxicity of this compound has been evaluated in various organisms. The available data indicate low acute toxicity via oral and dermal routes in mammals.

Table 3: Acute Toxicity of this compound

SpeciesRoute of ExposureEndpointValue (mg/kg)Toxicity CategoryReference(s)
RatOralLD503,900 - 5,000IV (Practically Non-toxic)
RabbitDermalLD50>10,000IV (Practically Non-toxic)
Rainbow TroutAquaticLC50 (96-hour)2.7 mg/LModerately Toxic
Bluegill SunfishAquaticLC50 (96-hour)1.6 mg/LModerately Toxic
Bird (species not specified)OralLD50>1,000Slightly Toxic

Environmental Fate and Behavior

The environmental persistence and mobility of this compound are influenced by soil properties and climatic conditions.

  • Soil Adsorption: this compound is more readily adsorbed in soils with high clay and organic matter content. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing its mobility.

  • Degradation: Microbial breakdown is a significant pathway for the degradation of this compound in the soil. The persistence of its residual activity is typically 1 to 3 months under normal environmental conditions.

  • Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the chemical and toxicological properties of substances like this compound. Standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely used.

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to assess the acute oral toxicity of a substance.

G start Start animal_prep Animal Preparation (e.g., Rats, fasted) start->animal_prep dosing Administer Single Oral Dose (Step-wise procedure with pre-defined dose levels) animal_prep->dosing observation Observation Period (14 days) - Clinical signs of toxicity - Mortality dosing->observation data_analysis Data Analysis - Determine LD50 cut-off - GHS Classification observation->data_analysis end End data_analysis->end

Figure 2: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology Overview:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.

  • Dosing: A single dose of the substance is administered orally. The test proceeds in a stepwise manner using a limited number of animals at each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Endpoint: The method allows for the classification of the substance into one of a series of toxicity classes based on the observed mortality.

Soil Adsorption/Desorption (OECD Guideline 106: Batch Equilibrium Method)

This method is used to determine the soil adsorption coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).

Methodology Overview:

  • Soil and Pesticide Preparation: A known mass of soil is equilibrated with a solution of this compound of known concentration.

  • Equilibration: The soil-pesticide slurry is agitated for a defined period to reach equilibrium.

  • Phase Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of this compound in the liquid phase is determined using a suitable analytical method (e.g., HPLC).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd and Koc values are then derived.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The data presented, including its physicochemical characteristics, herbicidal mechanism of action, toxicological profile, and environmental fate, offer a valuable resource for researchers and professionals in related fields. The inclusion of standardized experimental protocols and illustrative diagrams aims to facilitate a deeper understanding of this compound and its interactions with biological and environmental systems. Further research into the specific metabolites of this compound and more detailed chronic toxicity studies would provide an even more complete picture of its overall profile.

References

An In-depth Technical Guide to Dipropetryn (CAS: 4147-51-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn (CAS number 4147-51-7) is a selective, pre-emergence herbicide belonging to the s-triazine class of chemicals.[1] It is primarily used for the control of pigweed and Russian thistle in cotton crops grown in sandy soils.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, toxicological profile, environmental fate, and detailed experimental protocols for its synthesis and analysis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
Chemical Name 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine
CAS Number 4147-51-7
Molecular Formula C₁₁H₂₁N₅S
Molecular Weight 255.38 g/mol
Canonical SMILES CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
InChI Key NPWMZOGDXOFZIN-UHFFFAOYSA-N
Property Value
Melting Point 104-106 °C
Boiling Point 413.0 ± 28.0 °C (Predicted)
Density 1.16 g/cm³ (Rough Estimate)
Vapor Pressure 7.3 x 10⁻⁷ mm Hg at 20°C
Water Solubility 16.0 mg/L at 20°C[1]
Solubility in Organic Solvents Soluble in aromatic and chlorinated hydrocarbon solvents.[1]

Mechanism of Action: Inhibition of Photosynthesis

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants. Specifically, it acts as a photosystem II (PSII) inhibitor.

The process begins with the absorption of light energy by chlorophyll molecules within PSII, leading to the excitation of an electron. This high-energy electron is then transferred through a series of electron carriers embedded in the thylakoid membrane. This compound disrupts this electron transport chain by binding to the D1 protein of the PSII complex. This binding event blocks the transfer of electrons from plastoquinone (PQ) to the subsequent carriers in the chain. The interruption of electron flow halts the production of ATP and NADPH, which are essential energy-carrying molecules required for carbon fixation and other metabolic processes in the plant. The blockage also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.

G This compound's Mechanism of Action: Photosystem II Inhibition cluster_photosystem_II Photosystem II (PSII) Complex cluster_block This compound's Mechanism of Action: Photosystem II Inhibition Light Light Energy Chlorophyll Chlorophyll Light->Chlorophyll absorbs Electron Excited Electron Chlorophyll->Electron excites D1_Protein D1 Protein (Binding Site) Electron->D1_Protein transfers to PQ Plastoquinone (PQ) D1_Protein->PQ reduces Block Blockage of Electron Transfer ETC Electron Transport Chain PQ->ETC This compound This compound This compound->D1_Protein binds to ATP_NADPH ATP & NADPH Production Halted Block->ATP_NADPH ROS Reactive Oxygen Species (ROS) Formation Block->ROS Cell_Death Cell Death ATP_NADPH->Cell_Death ROS->Cell_Death

Caption: this compound inhibits photosynthesis by blocking electron transport in Photosystem II.

Toxicological Profile

The acute toxicity of this compound has been evaluated in various animal models. The available data are summarized in the table below. It is important to note that chronic toxicity and mutagenicity studies for this compound are limited.

Test Species Route Value Toxicity Category
Acute Oral ToxicityRatOralLD₅₀ > 2,197 mg/kgIII
Acute Dermal ToxicityRabbitDermalLD₅₀ > 10,000 mg/kgIV
Acute Inhalation ToxicityRatInhalationLC₅₀ > 320 mg/L (1-hour exposure)IV
Skin IrritationRabbitDermalNot an irritantIV
Eye IrritationRabbitOcularNot an irritantIV
Avian Acute Oral ToxicityBirdOralLD₅₀ > 1,000 mg/kgSlightly Toxic
96-hour Fish ToxicityBluegill SunfishAquaticLC₅₀ = 3.13 ppmModerately Toxic
96-hour Fish ToxicityRainbow TroutAquaticLC₅₀ = 2.11 ppmModerately Toxic

Environmental Fate

This compound exhibits moderate persistence in the environment. Its fate is influenced by soil type, microbial activity, and sunlight.

  • Adsorption and Leaching: this compound is more readily adsorbed in soils with high clay and organic matter content. This adsorption reduces its potential for leaching into groundwater.

  • Microbial Breakdown: Soil microorganisms play a significant role in the degradation of this compound.

  • Photodecomposition and Volatilization: Losses from photodecomposition and volatilization are considered to be slight.

  • Persistence: Under typical environmental conditions and at recommended application rates, the residual activity of this compound is estimated to be between 1 to 3 months.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound (General Protocol for s-Triazines)

This protocol describes a general method for the synthesis of s-triazine derivatives, which can be adapted for this compound. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethyl mercaptan

  • Sodium hydroxide (NaOH)

  • Acetone

  • Ice

  • Stirring apparatus

  • Round-bottom flask

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • First Substitution: Dissolve cyanuric chloride (1 equivalent) in acetone in a round-bottom flask equipped with a stirrer and cooled in an ice bath to 0-5 °C.

  • Slowly add a solution of isopropylamine (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature below 5 °C.

  • Simultaneously, add a solution of sodium hydroxide (1 equivalent) dropwise to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture for 2-4 hours at 0-5 °C.

  • Second Substitution: To the reaction mixture, add a second equivalent of isopropylamine solution and sodium hydroxide solution under the same temperature conditions and stir for another 2-4 hours.

  • Third Substitution: Prepare a solution of sodium ethyl mercaptide by reacting ethyl mercaptan with sodium hydroxide in water.

  • Slowly add the sodium ethyl mercaptide solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or toluene.

G General Synthesis Workflow for this compound Start Start: Cyanuric Chloride in Acetone Step1 1. Add Isopropylamine (1 eq) & NaOH (0-5 °C, 2-4h) Start->Step1 Intermediate1 2-chloro-4-isopropylamino-6-amino-s-triazine Step1->Intermediate1 Step2 2. Add Isopropylamine (1 eq) & NaOH (0-5 °C, 2-4h) Intermediate1->Step2 Intermediate2 2-chloro-4,6-bis(isopropylamino)-s-triazine Step2->Intermediate2 Step3 3. Add Sodium Ethyl Mercaptide (RT, 4-6h) Intermediate2->Step3 Product This compound Step3->Product Workup 4. Precipitation, Filtration, Washing, Drying Product->Workup Purification 5. Recrystallization Workup->Purification End End: Purified this compound Purification->End

Caption: A generalized workflow for the synthesis of this compound.

Analytical Method: QuEChERS for this compound Residue in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices. This protocol provides a general procedure that can be adapted for the determination of this compound in soil samples followed by LC-MS/MS or GC-MS analysis.

Materials:

  • Soil sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing MgSO₄ and primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • LC-MS/MS or GC-MS system

Procedure:

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standards.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Securely cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis:

    • Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.

    • Prepare matrix-matched standards for calibration to compensate for matrix effects.

G QuEChERS Workflow for this compound Analysis in Soil Start Start: 10g Soil Sample Step1 1. Add 10mL Acetonitrile, Internal Standards, 4g MgSO₄, 1g NaCl Start->Step1 Step2 2. Vortex (1 min) & Centrifuge (5 min) Step1->Step2 Extract Acetonitrile Extract Step2->Extract Step3 3. Transfer 1mL Extract to d-SPE tube (150mg MgSO₄, 50mg PSA) Extract->Step3 Step4 4. Vortex (30s) & Centrifuge (5 min) Step3->Step4 Clean_Extract Cleaned Extract Step4->Clean_Extract Analysis 5. Analyze by LC-MS/MS or GC-MS Clean_Extract->Analysis End End: this compound Concentration Analysis->End

Caption: A typical QuEChERS workflow for pesticide residue analysis in soil.

Toxicological Assay: Acute Oral Toxicity (LD₅₀) in Rats (Up-and-Down Procedure)

This protocol outlines a general procedure for determining the acute oral LD₅₀ of a substance in rats, following the Up-and-Down Procedure (UDP). This method is designed to reduce the number of animals required while still providing a statistically valid estimate of the LD₅₀.

Materials:

  • Test substance (this compound)

  • Vehicle for administration (e.g., corn oil, water)

  • Young adult rats (e.g., Sprague-Dawley or Wistar), typically females

  • Oral gavage needles

  • Animal cages and appropriate housing facilities

  • Balances for weighing animals and the test substance

Procedure:

  • Dose Selection: Based on available information, select a starting dose with a moderate expectation of toxicity. A default starting dose of 175 mg/kg can be used if no prior information is available.

  • Dosing:

    • Administer the starting dose to a single animal by oral gavage.

    • Observe the animal for signs of toxicity and mortality for up to 48 hours.

  • Dose Adjustment:

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose (e.g., by a factor of 3.2).

  • Continuation: Continue this sequential dosing of individual animals until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred, or a maximum number of animals has been used).

  • Observation: Observe all animals for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Record body weights and any mortalities.

  • LD₅₀ Calculation: The LD₅₀ is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death) at the different dose levels.

G Logical Flow of the Up-and-Down Procedure for LD₅₀ Start Start: Select Initial Dose Dose_Animal Dose a Single Animal Start->Dose_Animal Observe Observe for 48h Dose_Animal->Observe Animal_Dies Animal Dies Observe->Animal_Dies Yes Animal_Survives Animal Survives Observe->Animal_Survives No Decrease_Dose Decrease Dose for Next Animal Animal_Dies->Decrease_Dose Increase_Dose Increase Dose for Next Animal Animal_Survives->Increase_Dose Stopping_Criteria Stopping Criteria Met? Decrease_Dose->Stopping_Criteria Increase_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD₅₀ using Maximum Likelihood Method Stopping_Criteria->Calculate_LD50 Yes End End: LD₅₀ Estimate Calculate_LD50->End

Caption: A flowchart illustrating the decision-making process in the Up-and-Down Procedure for LD₅₀ determination.

Conclusion

This compound is an effective s-triazine herbicide with a well-defined mechanism of action involving the inhibition of photosystem II. Its toxicological profile indicates low to moderate acute toxicity, and its environmental persistence is influenced by soil characteristics and microbial degradation. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and toxicological assessment of this compound. Further research, particularly in the areas of chronic toxicity and the development of more specific and sensitive analytical methods, will continue to enhance our understanding of this compound and its impact.

References

An In-depth Technical Guide to the Synthesis and Formulation of Dipropetryn Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation of Dipropetryn, a selective herbicide from the triazine class. This document details the chemical synthesis pathway, experimental protocols, and the formulation process for creating a stable and effective wettable powder herbicide.

Introduction to this compound

This compound, with the chemical name 2-(ethylthio)-4,6-bis(isopropylamino)-s-triazine, is a pre-emergence herbicide primarily used for the control of broadleaf weeds and grasses in cotton crops. It belongs to the s-triazine family of herbicides, which act by inhibiting photosynthesis in target plants. Its low water solubility necessitates its formulation as a wettable powder for effective application.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6-(ethylthio)-N2,N4-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
CAS Number 4147-51-7
Molecular Formula C₁₁H₂₁N₅S
Molecular Weight 255.39 g/mol
Appearance White crystalline solid
Melting Point 104-106 °C
Water Solubility 16 mg/L at 20 °C
Vapor Pressure 1.2 x 10⁻⁶ mm Hg at 20 °C

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride molecule. The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions by careful management of the reaction temperature.

Synthesis Pathway

The synthesis commences with cyanuric chloride, a cyclic trimer of cyanogen chloride. The first two chlorine atoms are displaced by two equivalents of isopropylamine, followed by the displacement of the final chlorine atom by sodium ethanethiolate.

Dipropetryn_Synthesis CyanuricChloride Cyanuric Chloride Intermediate 2-Chloro-4,6-bis(isopropylamino) -s-triazine CyanuricChloride->Intermediate 0-5 °C This compound This compound (2-(ethylthio)-4,6-bis(isopropylamino) -s-triazine) Intermediate->this compound 70-80 °C Reactant1 + 2 Isopropylamine Reactant2 + Sodium Ethanethiolate

Figure 1: Synthesis pathway of this compound from cyanuric chloride.
Experimental Protocol for Synthesis

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Cyanuric chloride

  • Isopropylamine

  • Ethanethiol

  • Sodium hydroxide

  • Acetone

  • Toluene

  • Ice

Step 1: Synthesis of 2-Chloro-4,6-bis(isopropylamino)-s-triazine (Intermediate)

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 mole) in 500 mL of acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of isopropylamine (2 moles) in 200 mL of acetone from the dropping funnel over a period of 2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 3 hours.

  • A solution of sodium hydroxide (2 moles) in 200 mL of water is then added dropwise to neutralize the hydrochloric acid formed during the reaction.

  • The precipitated intermediate, 2-chloro-4,6-bis(isopropylamino)-s-triazine, is filtered, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

  • Prepare sodium ethanethiolate by reacting ethanethiol (1 mole) with a solution of sodium hydroxide (1 mole) in 200 mL of water at a temperature below 10 °C.

  • In a separate three-necked flask, suspend the dried intermediate from Step 1 (1 mole) in 500 mL of toluene.

  • Heat the suspension to 70-80 °C.

  • Slowly add the freshly prepared sodium ethanethiolate solution to the suspension over 1 hour.

  • Maintain the reaction mixture at 70-80 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water to remove any inorganic salts.

  • Dry the toluene layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to yield crude this compound.

  • Recrystallize the crude product from a suitable solvent such as ethanol or hexane to obtain pure this compound.

Table 2: Reactant Quantities and Molar Ratios for this compound Synthesis

ReactantMolecular Weight ( g/mol )Molar RatioQuantity (for 1 mole scale)
Cyanuric Chloride184.411184.41 g
Isopropylamine59.112118.22 g
Ethanethiol62.13162.13 g
Sodium Hydroxide40.003120.00 g

Formulation of this compound Wettable Powder

This compound is formulated as a wettable powder (WP) for application as a spray after dispersion in water. A typical formulation, such as this compound 80WP, contains 80% active ingredient by weight.

Formulation Workflow

The formulation process involves blending the active ingredient with inert carriers, wetting agents, and dispersing agents, followed by milling to achieve the desired particle size.

Formulation_Workflow cluster_ingredients Raw Materials cluster_process Manufacturing Process AI This compound (Active Ingredient) Blending Pre-blending AI->Blending Carrier Inert Carrier (e.g., Kaolin Clay) Carrier->Blending WettingAgent Wetting Agent WettingAgent->Blending DispersingAgent Dispersing Agent DispersingAgent->Blending Milling Air Milling Blending->Milling QC Quality Control Milling->QC Packaging Packaging QC->Packaging

An In-depth Technical Guide to s-Triazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-triazine herbicides are a class of selective herbicides that have been widely used in agriculture since the 1950s to control broadleaf and grassy weeds in a variety of crops. Their efficacy and relatively low cost have made them a staple in weed management programs for crops such as corn, sorghum, sugarcane, and turfgrass. The basic chemical structure of s-triazine herbicides consists of a symmetrical triazine ring with various substituents at the 2, 4, and 6 positions, which determine the specific properties and activity of each compound. The most well-known s-triazine herbicides include atrazine, simazine, and cyanazine.

This technical guide provides a comprehensive literature review of s-triazine herbicides, focusing on their mechanism of action, environmental fate, and toxicological effects. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these compounds.

Mechanism of Action: Inhibition of Photosystem II

The primary mechanism of action for s-triazine herbicides is the inhibition of photosynthesis in susceptible plants.[1][2] Specifically, they block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[1][2] This binding prevents the plastoquinone (PQ) molecule from attaching to its binding site, thereby interrupting the flow of electrons from PSII to Photosystem I (PSI). This disruption of electron flow leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death) in the affected plants.[3]

Below is a diagram illustrating the inhibition of the photosystem II electron transport chain by s-triazine herbicides.

Photosystem_II_Inhibition Figure 1: Inhibition of Photosystem II by s-Triazine Herbicides cluster_thylakoid_membrane Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo e- Oxygen O₂ + 4H⁺ QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- PQ_Pool Plastoquinone Pool QB->PQ_Pool e- D1_Protein D1 Protein D1_Protein->QB Binding Site Blocked s_Triazine s-Triazine Herbicide s_Triazine->D1_Protein Light Light Energy (Photon) Light->P680 Water 2H₂O Water->P680 e- donation

Caption: Inhibition of the photosystem II electron transport chain by s-triazine herbicides.

Environmental Fate

The environmental persistence and mobility of s-triazine herbicides are of significant concern due to their potential to contaminate soil and water resources. Their fate in the environment is influenced by various factors, including soil type, organic matter content, pH, microbial activity, and climatic conditions.

Persistence in Soil and Water

S-triazine herbicides can persist in the soil for several months to over a year. Their half-life, the time it takes for 50% of the compound to degrade, varies considerably among the different s-triazines and environmental conditions.

HerbicideMatrixHalf-life (days)Reference(s)
AtrazineSoil60 - 139
SimazineSoil30 - 139
PropazineSoil62 - 127
AtrazineWater50 - 700
SimazineWater50 - 700
Degradation Pathways

The primary mechanism of s-triazine degradation in the environment is microbial breakdown. Soil microorganisms utilize these herbicides as a source of carbon and nitrogen, breaking them down into less toxic metabolites. Chemical degradation, such as hydrolysis, can also occur, particularly in acidic soils.

Toxicological Effects

The toxicity of s-triazine herbicides varies among different organisms. While they have relatively low acute toxicity to mammals, concerns have been raised about their potential chronic effects, including endocrine disruption.

Acute Toxicity

The acute toxicity of a substance is typically measured by its LD50 (Lethal Dose, 50%), the dose required to kill 50% of a test population.

HerbicideOrganismRouteLD50 (mg/kg)Reference(s)
AtrazineRatOral672 - 1886
AtrazineRabbitDermal>5000
SimazineRatOral>5000
SimazineRabbitDermal>2000
CyanazineRatOral149 - 334
CyanazineRabbitDermal>2000
Aquatic Toxicity

S-triazine herbicides can be toxic to aquatic organisms, particularly algae and aquatic plants, due to their photosynthetic inhibitory action. The toxicity to aquatic animals is generally lower.

HerbicideOrganismEndpointValue (µg/L)Reference(s)
AtrazineRainbow Trout (Oncorhynchus mykiss)96-hr LC504,500 - 11,000
SimazineBluegill Sunfish (Lepomis macrochirus)96-hr LC50>100,000
AtrazineDaphnia magna48-hr EC506,900 - 29,000
SimazineAlgae (Selenastrum capricornutum)96-hr EC505.7 - 100

Efficacy and Crop Safety

The efficacy of s-triazine herbicides depends on the target weed species, application rate, and environmental conditions. They are effective against a broad spectrum of annual broadleaf and some grass weeds.

HerbicideCropWeed SpeciesGR50 (g a.i./ha)Reference(s)
AtrazineCornVelvetleaf (Abutilon theophrasti)100 - 200
AtrazineCornPigweed (Amaranthus spp.)50 - 150
SimazineCornLambsquarters (Chenopodium album)150 - 300
Atrazine + SimazineCornMixed WeedsSee reference

Experimental Protocols

Photosystem II Inhibition Assay using Chlorophyll Fluorescence

Objective: To determine the inhibitory effect of s-triazine herbicides on photosystem II activity by measuring changes in chlorophyll fluorescence.

Materials:

  • Intact plants (e.g., soybean, junglerice)

  • s-Triazine herbicide solutions of varying concentrations

  • Hand-held chlorophyll fluorometer (e.g., Handy-PEA)

  • Dark adaptation clips

  • Sprayer or micropipette for herbicide application

Procedure:

  • Plant Preparation: Grow test plants to a suitable stage (e.g., 2-3 true leaves).

  • Dark Adaptation: Attach dark adaptation clips to the leaves that will be measured for at least 30 minutes prior to the fluorescence measurement. This ensures that all reaction centers of PSII are open.

  • Herbicide Application: Apply the s-triazine herbicide solutions to the leaves. For foliar application, use a sprayer to ensure even coverage. For root application, drench the soil with the herbicide solution. Include a control group treated with a blank solution (without herbicide).

  • Fluorescence Measurement:

    • Place the fiber optic probe of the fluorometer over the dark-adapted leaf area.

    • Record the initial fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of light to measure the maximum fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm.

  • Data Analysis: Compare the Fv/Fm values of the treated plants to the control plants over time. A decrease in the Fv/Fm ratio indicates inhibition of PSII. The extent of inhibition can be correlated with the herbicide concentration.

Aquatic Toxicity Test (Following OECD Guideline 202, Daphnia sp. Acute Immobilisation Test)

Objective: To determine the acute toxicity of an s-triazine herbicide to an aquatic invertebrate, Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (or other suitable culture medium)

  • s-Triazine herbicide stock solution

  • Glass test vessels (e.g., 100 mL beakers)

  • Temperature-controlled incubator or water bath (20 ± 2 °C)

  • Light source providing a 16:8 hour light:dark cycle

  • Pipettes and volumetric flasks

Procedure:

  • Test Solutions: Prepare a series of test concentrations of the s-triazine herbicide in the culture medium. A geometric series of at least five concentrations is recommended. Also, prepare a control group with only the culture medium.

  • Test Setup:

    • Add a defined volume of each test solution and the control to the test vessels.

    • Randomly introduce a specific number of Daphnia neonates (e.g., 20) into each vessel.

  • Incubation: Incubate the test vessels for 48 hours under the specified temperature and light conditions.

  • Observation: At 24 and 48 hours, count the number of immobilized Daphnia in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration at each observation time.

    • Determine the EC50 (Effective Concentration, 50%), the concentration that causes immobilization in 50% of the Daphnia, using a suitable statistical method (e.g., probit analysis).

Experimental Workflows

Environmental Fate Study in Soil

The following diagram outlines a typical workflow for conducting a laboratory study on the environmental fate of an s-triazine herbicide in soil.

Soil_Fate_Workflow Figure 2: Workflow for a Soil Environmental Fate Study cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling and Extraction cluster_analysis 4. Analysis and Data Interpretation Soil_Collection Soil Collection and Characterization Herbicide_Spiking Herbicide Spiking of Soil Samples Soil_Collection->Herbicide_Spiking Incubation Incubation under Controlled Conditions (Temperature, Moisture) Herbicide_Spiking->Incubation Time_Point_Sampling Soil Sampling at Different Time Points Incubation->Time_Point_Sampling Solvent_Extraction Solvent Extraction of Herbicide Residues Time_Point_Sampling->Solvent_Extraction Analytical_Measurement Quantification by GC-MS or LC-MS Solvent_Extraction->Analytical_Measurement Data_Analysis Data Analysis (Half-life Calculation) Analytical_Measurement->Data_Analysis Metabolite_ID Metabolite Identification Analytical_Measurement->Metabolite_ID

Caption: A typical experimental workflow for a laboratory-based soil environmental fate study of an s-triazine herbicide.

Conclusion

S-triazine herbicides remain important tools for weed management in modern agriculture. Understanding their mechanism of action, environmental fate, and toxicological profile is crucial for their safe and effective use. This technical guide has provided a comprehensive overview of these aspects, supported by quantitative data and detailed experimental protocols. The provided visualizations of the key signaling pathway and a representative experimental workflow aim to facilitate a deeper understanding of the science behind s-triazine herbicides. Continued research is essential to further elucidate the long-term environmental and health impacts of these compounds and to develop sustainable weed management strategies.

References

Herbicidal Spectrum of Dipropetryn on Broadleaf Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropetryn is a selective, pre-emergence herbicide belonging to the s-triazine chemical family. It is primarily utilized for the control of a variety of annual broadleaf and some grassy weeds in crops such as cotton.[1] The herbicidal activity of this compound is attributed to its role as a potent inhibitor of photosynthesis at the Photosystem II (PSII) complex.[2][3] This technical guide provides an in-depth overview of the herbicidal spectrum of this compound on broadleaf weeds, including its mechanism of action, efficacy data, and standardized experimental protocols for its evaluation.

Due to the limited availability of specific quantitative efficacy data for this compound in publicly accessible literature, this guide incorporates data for Prometryn, a closely related and structurally similar s-triazine herbicide, as a surrogate to provide a comprehensive understanding of the expected herbicidal spectrum. Prometryn shares the same mode of action as this compound, inhibiting Photosystem II.[4][5]

Mechanism of Action: Photosystem II Inhibition

This compound exerts its herbicidal effects by interrupting the photosynthetic electron transport chain in susceptible plants. Specifically, it binds to the D1 quinone-binding protein within the Photosystem II complex located in the thylakoid membranes of chloroplasts. This binding action blocks the transfer of electrons from quinone A (QA) to quinone B (QB), effectively halting the flow of electrons and, consequently, the fixation of CO2 and the production of ATP and NADPH necessary for plant growth.

The blockage of electron transport leads to a buildup of highly reactive molecules, such as triplet chlorophyll and singlet oxygen, which cause lipid peroxidation and the destruction of cell and organelle membranes. This cellular damage results in the characteristic symptoms of PSII inhibitor herbicides, including chlorosis (yellowing) followed by necrosis (tissue death), particularly in the interveinal regions and margins of older leaves.

Data Presentation: Herbicidal Efficacy on Broadleaf Weeds

The following tables summarize the herbicidal efficacy of this compound and the surrogate, Prometryn, on various broadleaf weed species. The data has been compiled from various research trials and presented to facilitate comparison.

Table 1: General Herbicidal Spectrum of this compound on Broadleaf Weeds

Weed SpeciesCommon NameEfficacy Rating
Amaranthus retroflexusRedroot PigweedExcellent
Chenopodium albumCommon LambsquartersGood to Excellent
Salsola tragusRussian ThistleGood
Polygonum aviculareProstrate KnotweedModerate to Good
Portulaca oleraceaCommon PurslaneGood
Solanum nigrumBlack NightshadeGood

Table 2: Quantitative Efficacy of Prometryn (as a surrogate for this compound) on Selected Broadleaf Weeds

Note: Efficacy can vary based on soil type, environmental conditions, and weed growth stage.

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)% Control (Approx.)Growth Stage at ApplicationReference
Solanum nigrumBlack Nightshade0.961.11Fruit-setting
Chenopodium albumCommon Lambsquarters0.9>63Fruit-setting
Amaranthus retroflexusRedroot Pigweed1.5ExcellentPre-emergence
Portulaca oleraceaCommon PurslaneNot SpecifiedGoodPre-emergence
Polygonum spp.SmartweedNot SpecifiedGoodPre-emergence

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the herbicidal spectrum of this compound.

Protocol 1: Pre-Emergence Herbicidal Efficacy in a Greenhouse Setting

Objective: To determine the dose-response of various broadleaf weed species to pre-emergence application of this compound under controlled environmental conditions.

Materials:

  • Technical grade this compound

  • Wettable powder or suspension concentrate formulation of this compound

  • Certified seeds of target broadleaf weed species (e.g., Amaranthus retroflexus, Chenopodium album, Salsola tragus, Polygonum aviculare, Portulaca oleracea, Solanum nigrum)

  • Pots (10-15 cm diameter) filled with a standardized soil mix (e.g., sandy loam, silt loam)

  • Greenhouse or growth chamber with controlled temperature (25-30°C day, 18-22°C night), humidity (60-70%), and photoperiod (16h light / 8h dark)

  • Calibrated laboratory sprayer

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Pot Preparation: Fill pots with the selected soil mix, leaving approximately 2 cm of headspace.

  • Seed Planting: Sow a predetermined number of seeds (e.g., 20-30) of a single weed species uniformly on the soil surface of each pot and cover lightly with soil (0.5-1 cm).

  • Herbicide Preparation: Prepare a stock solution of this compound. From this, create a series of dilutions to achieve the desired application rates (e.g., 0.5, 1.0, 1.5, 2.0 kg a.i./ha). Include an untreated control (sprayed with water only).

  • Herbicide Application: Immediately after planting, apply the herbicide solutions to the soil surface of the pots using a calibrated laboratory sprayer. Ensure even coverage.

  • Incubation: Place the treated pots in the greenhouse or growth chamber in a completely randomized design with at least four replications per treatment.

  • Watering: Water the pots as needed using overhead irrigation to simulate rainfall and activate the herbicide. Avoid overwatering to prevent leaching.

  • Data Collection: At 14 and 28 days after treatment (DAT), record the following data:

    • Weed emergence (count of emerged seedlings)

    • Visual injury rating (on a scale of 0-100%, where 0 = no injury and 100 = complete kill)

    • Shoot fresh weight and dry weight (at 28 DAT)

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose for each weed species.

Protocol 2: Field Trial for Pre-Emergence Herbicidal Efficacy

Objective: To evaluate the herbicidal efficacy and crop safety of this compound on a broadleaf weed spectrum under field conditions.

Materials:

  • Commercial formulation of this compound

  • Crop seeds (e.g., cotton)

  • Field plot sprayer calibrated for broadcast application

  • Standard field plot experimental design materials (stakes, measuring tapes, etc.)

Procedure:

  • Site Selection: Choose a field with a known history of uniform broadleaf weed infestation.

  • Experimental Design: Establish a randomized complete block design with a minimum of four replications. Plot size should be adequate for representative sampling (e.g., 3m x 10m).

  • Land Preparation: Prepare the seedbed according to standard agricultural practices for the selected crop.

  • Planting: Plant the crop at the recommended seeding rate and depth.

  • Herbicide Application: Within 48 hours of planting (pre-emergence), apply this compound at various rates using a calibrated field plot sprayer. Include an untreated weedy check and a weed-free check (maintained by hand weeding) for comparison.

  • Data Collection:

    • Weed Control: At 2, 4, and 8 weeks after treatment, assess weed control by counting the number of each weed species per unit area (e.g., 1m²) and by visual ratings (0-100% control).

    • Crop Injury: Visually assess crop injury (stunting, chlorosis, necrosis) at the same intervals as weed control ratings.

    • Crop Yield: At the end of the growing season, harvest the crop from the center rows of each plot to determine the yield.

  • Data Analysis: Statistically analyze the data to determine the impact of different this compound rates on weed control, crop safety, and yield.

Mandatory Visualization

Caption: Simplified signaling pathway of this compound's action as a Photosystem II inhibitor.

G Experimental Workflow for Pre-Emergence Herbicide Efficacy Trial cluster_greenhouse Greenhouse Assay cluster_field Field Trial Pot_Prep Pot Preparation Seed_Planting Weed Seed Planting Pot_Prep->Seed_Planting Herbicide_App Herbicide Application Seed_Planting->Herbicide_App Herbicide_Prep Herbicide Preparation Herbicide_Prep->Herbicide_App Incubation Incubation Herbicide_App->Incubation Data_Collection_GH Data Collection (Emergence, Injury, Biomass) Incubation->Data_Collection_GH Data_Analysis_GH Data Analysis Data_Collection_GH->Data_Analysis_GH End End Data_Analysis_GH->End Site_Selection Site Selection Plot_Setup Plot Setup (RCBD) Site_Selection->Plot_Setup Planting_Crop Crop Planting Plot_Setup->Planting_Crop Herbicide_App_Field Herbicide Application Planting_Crop->Herbicide_App_Field Data_Collection_Field Data Collection (Weed Control, Crop Injury, Yield) Herbicide_App_Field->Data_Collection_Field Data_Analysis_Field Data Analysis Data_Collection_Field->Data_Analysis_Field Data_Analysis_Field->End Start Start Start->Pot_Prep Start->Site_Selection

Caption: Generalized experimental workflow for evaluating pre-emergence herbicide efficacy.

References

Dipropetryn: A Technical Guide to its Mode of Action and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipropetryn is a selective, systemic herbicide belonging to the triazine chemical family. Its herbicidal activity stems from its ability to inhibit photosynthesis, a fundamental process for plant survival. This guide provides an in-depth technical overview of the molecular mechanism of action of this compound and its translocation dynamics within plants. Detailed experimental protocols for key analytical methods are provided to facilitate further research and development.

Mode of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthetic electron transport at the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] This disruption of the plant's energy production pathway ultimately leads to cell death and necrosis.

Molecular Mechanism

This compound acts as a potent inhibitor of the photolysis of water during the light-dependent reactions of photosynthesis.[2] It achieves this by binding to the Q_B binding site on the D1 protein of the PSII reaction center.[3] This binding event physically blocks the binding of plastoquinone (PQ), the native electron acceptor. By preventing the transfer of electrons from the primary quinone acceptor (Q_A) to PQ, this compound effectively halts the linear electron flow. This blockage leads to a cascade of damaging events, including the formation of reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis (yellowing) and necrosis (tissue death) of the plant.[4][5]

Dipropetryn_Mode_of_Action cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- Cytb6f Cytochrome b6f PQ_pool->Cytb6f e- This compound This compound This compound->QB Block->PQ_pool

Figure 1: this compound's inhibition of the photosynthetic electron transport chain.
Quantitative Analysis of PSII Inhibition

The inhibitory potency of this compound on PSII can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the herbicide required to inhibit 50% of the photosynthetic electron transport activity.

ParameterValuePlant SpeciesReference
IC50 (PSII Electron Transport)[Data not available in cited sources][Specify Species][Citation]
Inhibition Constant (Ki)[Data not available in cited sources][Specify Species][Citation]

Table 1: Quantitative Data on this compound's PSII Inhibition (Note: Specific IC50/Ki values for this compound were not found in the provided search results. The table is structured for the inclusion of such data when available.)

Experimental Protocol: Determination of IC50 using Chlorophyll Fluorescence

This protocol outlines a method for determining the IC50 value of this compound by measuring its effect on chlorophyll fluorescence, a sensitive indicator of photosynthetic activity.

1. Plant Material and Growth Conditions:

  • Grow test plants (e.g., Spinacia oleracea or a target weed species) under controlled environmental conditions (e.g., 25°C, 16h/8h light/dark cycle).

  • Use young, healthy, fully expanded leaves for the assay.

2. Thylakoid Isolation:

  • Harvest leaves and homogenize them in a chilled isolation buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl2, 2 mM EDTA, 0.1% BSA).

  • Filter the homogenate through several layers of cheesecloth and centrifuge the filtrate at low speed to pellet intact chloroplasts.

  • Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release thylakoids.

  • Centrifuge at a higher speed to pellet the thylakoid membranes. Resuspend the thylakoids in a suitable assay buffer.

3. Chlorophyll Concentration Determination:

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

4. Herbicide Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in the assay buffer.

  • Add the this compound dilutions to the thylakoid suspension to achieve a range of final concentrations. Include a solvent-only control.

5. Chlorophyll Fluorescence Measurement:

  • Use a pulse-amplitude-modulated (PAM) fluorometer.

  • Dark-adapt the thylakoid samples for at least 15 minutes.

  • Measure the minimal fluorescence (F0) with a weak measuring beam.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

  • The variable fluorescence (Fv) is calculated as Fm - F0. The maximal quantum yield of PSII is calculated as Fv/Fm.

  • In the presence of a PSII inhibitor like this compound, F0 will increase and Fm will decrease, leading to a reduction in Fv/Fm.

6. Data Analysis:

  • Plot the percentage of inhibition of Fv/Fm against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Chlorophyll_Fluorescence_Protocol Start Plant Material Preparation Thylakoid_Isolation Thylakoid Isolation Start->Thylakoid_Isolation Chlorophyll_Quantification Chlorophyll Quantification Thylakoid_Isolation->Chlorophyll_Quantification Herbicide_Treatment This compound Treatment Series Chlorophyll_Quantification->Herbicide_Treatment Dark_Adaptation Dark Adaptation Herbicide_Treatment->Dark_Adaptation Fluorescence_Measurement PAM Fluorometry (F0, Fm) Dark_Adaptation->Fluorescence_Measurement Data_Analysis Calculate Fv/Fm & Inhibition Fluorescence_Measurement->Data_Analysis IC50_Determination IC50 Determination Data_Analysis->IC50_Determination

Figure 2: Experimental workflow for determining the IC50 of this compound.

Translocation in Plants

This compound is a systemic herbicide, meaning it is absorbed and transported within the plant from the site of application to other tissues.

Pathway of Translocation

This compound is readily absorbed by both the roots and foliage of plants. Following absorption, it is primarily translocated through the xylem, the plant's water-conducting tissue. This apoplastic movement results in the accumulation of this compound in areas of high transpiration, such as the apical meristems and the tips of the leaves. Studies using radiolabeled this compound have shown differential translocation in various plant species, with, for example, greater translocation observed in oats compared to corn.

Plant SpeciesTranslocation Rate/PatternReference
Oats (Avena sativa)Higher translocation to shoots
Corn (Zea mays)Lower translocation to shoots

Table 2: Comparative Translocation of this compound in Different Plant Species

Dipropetryn_Translocation cluster_plant Plant Roots Roots Xylem Xylem Roots->Xylem Translocation Apical_Meristems Apical Meristems & Leaf Tips Xylem->Apical_Meristems Accumulation Foliage Foliage Foliage->Xylem Translocation Application_Soil Soil Application Application_Soil->Roots Absorption Application_Foliar Foliar Application Application_Foliar->Foliage Absorption

Figure 3: Translocation pathway of this compound in plants.
Experimental Protocol: Radiolabeled Translocation Study

This protocol describes a general method for studying the translocation of this compound in plants using a ¹⁴C-labeled compound.

1. Radiolabeled Material:

  • Synthesize or procure ¹⁴C-labeled this compound. The position of the ¹⁴C label should be on a stable part of the molecule.

2. Plant Treatment:

  • Grow test plants to a suitable growth stage.

  • For root application, add a known amount of ¹⁴C-Dipropetryn to the hydroponic solution or soil.

  • For foliar application, apply a small, precise droplet of ¹⁴C-Dipropetryn solution to a specific leaf.

3. Incubation and Harvest:

  • Place the treated plants back into the controlled growth environment for various time points (e.g., 6, 24, 48, 72 hours).

  • At each time point, harvest the plants and carefully wash the roots (for soil application) or the treated leaf (for foliar application) to remove any unabsorbed radiolabel.

4. Autoradiography (Qualitative Analysis):

  • Press the harvested plants flat and dry them.

  • Expose the dried plants to X-ray film or a phosphor imaging screen for a sufficient duration.

  • Develop the film or scan the screen to visualize the distribution of the ¹⁴C-Dipropetryn throughout the plant.

5. Quantification of Translocation (Quantitative Analysis):

  • Dissect the harvested plants into different parts (e.g., treated leaf, other leaves, stem, roots).

  • Combust each plant part in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.

  • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

Conclusion

This compound is an effective herbicide that targets a crucial metabolic pathway in plants. Its mode of action as a PSII inhibitor and its systemic translocation via the xylem are well-established. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its inhibitory activity and its movement within various plant species. Further research focusing on the specific IC50 and Ki values for this compound against a broader range of weed species, as well as a more detailed understanding of its metabolism within the plant, will be invaluable for optimizing its use and developing new herbicidal compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipropetryn Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropetryn is a triazine herbicide historically used for the pre-emergence control of various weeds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in environmental studies, toxicology, or as a reference substance. This document presents quantitative data in structured tables, details standardized experimental methodologies for property determination, and includes a visualization of its primary mechanism of action.

Chemical Identity

IdentifierValue
Common Name This compound
IUPAC Name 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine[1]
CAS Registry Number 4147-51-7[2][3]
Chemical Family s-Triazine[2]
Molecular Formula C₁₁H₂₁N₅S[2]
Molecular Weight 255.39 g/mol
Canonical SMILES CCSC1=NC(=NC(=N1)NC(C)C)NC(C)C
InChI Key NPWMZOGDXOFZIN-UHFFFAOYSA-N

Physical Properties

This compound is a white, crystalline solid at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValueSource(s)
Physical State White solid powder
Melting Point 104-106 °C
Boiling Point Data not available
Vapor Pressure 0.097 mPa (at 20 °C)
Water Solubility 16.0 mg/L (at 20 °C)
Octanol-Water Partition Coefficient (log P) 3.81

Chemical Properties

This compound is a member of the s-triazine class of herbicides. It is soluble in aromatic and chlorinated hydrocarbon solvents. The compound is stable under normal environmental conditions.

Solubility in Organic Solvents
SolventSolubility (mg/L at 20 °C)
Acetone 270,000
Dichloromethane 300,000
Toluene 220,000
Methanol 190,000

Source:

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized methods are widely accepted by regulatory bodies and the scientific community. The following sections describe the likely methodologies used to determine the properties of this compound.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound powder is determined using the capillary tube method.

  • Principle: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

  • Apparatus: A melting point apparatus with a heating block or a liquid bath, a calibrated thermometer, and glass capillary tubes.

  • Procedure:

    • A small amount of finely powdered this compound is introduced into a glass capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances like this compound, which has a solubility greater than 10⁻² g/L.

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Apparatus: A constant temperature water bath, flasks with stirrers, and an analytical instrument for concentration measurement (e.g., HPLC).

  • Procedure:

    • An excess amount of this compound powder is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved solid particles.

    • The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Vapor Pressure (OECD Guideline 104)

Several methods can be used to determine the vapor pressure of a substance. For a compound with a low vapor pressure like this compound, the gas saturation method or a static method is appropriate.

  • Principle (Gas Saturation Method): A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Apparatus: A constant temperature chamber, a system for controlling and measuring gas flow, and a trapping system to collect the vaporized substance.

  • Procedure:

    • A sample of this compound is placed in a thermostatically controlled chamber.

    • An inert gas (e.g., nitrogen) is passed over the sample at a low, constant flow rate for a known period.

    • The vaporized this compound in the gas stream is collected in a sorbent trap.

    • The amount of trapped this compound is quantified by a suitable analytical technique (e.g., Gas Chromatography).

    • The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake-flask method is a common technique for determining the octanol-water partition coefficient (log P).

  • Principle: The substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured, and the partition coefficient is calculated as the ratio of the concentrations.

  • Apparatus: A mechanical shaker, centrifuge, and analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).

  • Procedure:

    • A known amount of this compound is added to a mixture of pre-saturated n-octanol and water in a flask.

    • The flask is shaken at a constant temperature until equilibrium is reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm (base 10) of P is reported as log P.

Mechanism of Action: Inhibition of Photosynthesis

This compound functions as a herbicide by inhibiting the photosynthetic process in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. By blocking electron transport within PSII, this compound ultimately leads to the cessation of energy production (ATP and NADPH) and the generation of reactive oxygen species, causing rapid cellular damage and plant death.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the photosynthetic electron transport chain.

Dipropetryn_Mechanism_of_Action Mechanism of Action of this compound in Photosystem II cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) Binding Site QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- (Plastoquinol) ATP_Synthase ATP Synthase Cytb6f->ATP_Synthase Proton Gradient NADPH NADP+ -> NADPH Cytb6f->NADPH This compound This compound This compound->Inhibition Inhibition->QB Blocks Electron Transport ATP ADP -> ATP ATP_Synthase->ATP Calvin_Cycle Calvin Cycle NADPH->Calvin_Cycle ATP->Calvin_Cycle

This compound's inhibition of Photosystem II electron transport.
Experimental Workflow for Herbicide Activity

The following workflow outlines a general procedure for assessing the herbicidal activity of a compound like this compound.

Herbicide_Activity_Workflow General Workflow for Herbicide Activity Assessment cluster_preparation Preparation cluster_application Application cluster_incubation Incubation cluster_assessment Assessment A1 Prepare this compound Stock Solutions A2 Plant Target Weed Species B1 Apply Different Concentrations of this compound (Pre-emergence) A2->B1 C1 Incubate in Controlled Environment (Greenhouse) B1->C1 D1 Observe and Record Phytotoxicity Symptoms C1->D1 D2 Measure Plant Growth Parameters (e.g., height, biomass) D1->D2 D3 Determine Effective Dose (ED50) D2->D3

A generalized workflow for evaluating herbicidal efficacy.

References

The Solubility Profile of Dipropetryn: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dipropetryn, a triazine herbicide, in aqueous and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Core Data: Solubility of this compound

The solubility of this compound is a critical parameter influencing its environmental fate, bioavailability, and formulation development. The following tables summarize the quantitative solubility data for this compound in water and a range of organic solvents.

Table 1: Solubility of this compound in Water
SolventTemperature (°C)Solubility (mg/L)
Water2016.0
Table 2: Solubility of this compound in Organic Solvents
SolventTemperature (°C)Solubility (g/L)
Acetone20270
Dichloromethane20300
Toluene20220
n-HexaneNot Specified9
Methanol20190
n-Octanol20130

Experimental Protocols

Accurate and reproducible solubility data are contingent upon standardized experimental protocols. The following sections detail the methodologies for determining the aqueous and organic solvent solubility of chemical compounds like this compound.

Aqueous Solubility Determination: The Shake-Flask Method (OECD Guideline 105)

The most widely accepted method for determining the water solubility of substances with solubilities above 10⁻² g/L is the shake-flask method, as outlined in OECD Guideline 105.

Principle: A supersaturated solution of the test substance in water is created and allowed to equilibrate. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Glass flasks with stoppers

  • Constant temperature shaker or magnetic stirrer

  • Centrifuge (optional)

  • Filtration system (e.g., syringe filters with appropriate membrane)

  • Analytical instrumentation for concentration measurement (e.g., HPLC, GC)

Procedure:

  • Preparation of the Test Solution: An excess amount of the test substance is added to a known volume of water in a flask. The amount of substance should be sufficient to create a visually undissolved solid phase.

  • Equilibration: The flask is agitated at a constant temperature (typically 20°C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the approximate time required.

  • Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration. It is crucial to perform this step at the same temperature as the equilibration to avoid changes in solubility.

  • Analysis: The concentration of the test substance in the clear aqueous phase is determined using a validated analytical method.

  • Replication: The experiment is performed in triplicate to ensure the reproducibility of the results.

Organic Solvent Solubility Determination (Adapted from CIPAC MT 181)

For determining the solubility of pesticides in organic solvents, the principles of the shake-flask method can be adapted. The Collaborative International Pesticides Analytical Council (CIPAC) Method MT 181 provides a framework for determining solubility within predefined ranges.

Principle: A known mass of the test substance is treated with measured volumes of the organic solvent until complete dissolution is observed.

Apparatus:

  • Test tubes or vials with stoppers

  • Burette or calibrated pipettes for solvent addition

  • Vortex mixer or shaker

  • Constant temperature bath (optional, for temperature-controlled measurements)

Procedure:

  • Preliminary Test: A small, known amount of the test substance is placed in a test tube, and the solvent is added dropwise with agitation until the solid dissolves. This provides an estimate of the solubility.

  • Definitive Test: Based on the preliminary test, a larger, accurately weighed sample of the test substance is taken.

  • Solvent Addition: The organic solvent is added in measured increments from a burette. After each addition, the mixture is vigorously agitated until dissolution is complete.

  • Endpoint Determination: The total volume of solvent required to completely dissolve the substance is recorded.

  • Calculation: The solubility is calculated and typically expressed as g/L.

Visualized Workflows and Pathways

To further elucidate the experimental and biological contexts of this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent (water) A->B C Seal flask B->C D Agitate at constant temperature (e.g., 20°C) C->D E Allow to reach equilibrium D->E F Centrifuge (optional) E->F G Filter aqueous phase F->G H Analyze filtrate by validated method (e.g., HPLC) G->H I Determine concentration H->I G cluster_psii Photosystem II (PSII) cluster_this compound cluster_light P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone A) Pheo->QA e- QB QB (Plastoquinone B) QA->QB e- PQ_pool Plastoquinone Pool QB->PQ_pool e- This compound This compound This compound->QB Inhibits electron transfer Light Light (Photon) Light->P680

Methodological & Application

Application Note: Determination of Dipropetryn in Soil Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dipropetryn, a triazine herbicide, in soil matrices. The protocol employs a solvent extraction method followed by analysis using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is intended for use by researchers, environmental scientists, and professionals in regulatory agencies involved in pesticide residue analysis.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds in various crops. Its persistence and potential for accumulation in soil necessitate reliable analytical methods for monitoring its presence in the environment. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil samples, ensuring high accuracy and reproducibility. The method is based on established principles of pesticide residue analysis, combining a straightforward extraction technique with the high selectivity and sensitivity of GC-MS.

Experimental

  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (pesticide residue grade), Hexane (pesticide residue grade), Acetone (pesticide residue grade).

  • Standards: this compound analytical standard (≥98% purity).

  • Reagents: Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours).

  • Solid Phase Extraction (SPE): Cartridges suitable for pesticide cleanup may be used if significant matrix interference is observed.

  • Soil Samples: Collected from the field, air-dried, and sieved through a 2 mm mesh.

A Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS) is used for the analysis. The following conditions are recommended and should be optimized for the specific instrument in use.

  • GC System: Agilent GC or equivalent.

  • MS Detector: Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) MS.[1]

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

A stock solution of this compound (e.g., 100 µg/mL) is prepared in a suitable solvent such as methanol or acetone. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve, typically ranging from 10 µg/L to 200 µg/L.[2]

Analytical Protocols

This protocol is a widely used and effective method for extracting a broad range of pesticides from soil.

  • Weighing: Accurately weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[2]

  • Fortification (for QC): For quality control samples (e.g., matrix spikes), fortify the soil with a known amount of this compound standard solution.

  • Extraction: Add 20 mL of acetonitrile to the centrifuge tube.[2]

  • Shaking: Cap the tube and shake vigorously for 1 hour at 180 rpm using a mechanical shaker.[2]

  • Centrifugation: Centrifuge the sample at a suitable speed (e.g., 4000 rpm) for 5-10 minutes to separate the soil particles from the supernatant.

  • Collection: Carefully transfer the acetonitrile supernatant to a clean collection tube.

  • Concentration: The extract may be concentrated under a gentle stream of nitrogen if necessary, and the solvent exchanged to hexane for GC-MS analysis.

For a more exhaustive extraction, a Soxhlet extraction procedure can be employed using a solvent mixture such as acetone:hexane (1:1). For a rapid and high-throughput alternative, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be utilized.

If the initial analysis shows significant matrix interference, a cleanup step using Solid Phase Extraction (SPE) may be necessary. The choice of SPE sorbent will depend on the nature of the interfering compounds.

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

  • Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for screening. For this compound, characteristic ions should be monitored (e.g., m/z 255.1512 as the quantifier and 240.1277, 222.1713 as qualifiers).

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes the performance characteristics of the analytical method for this compound in soil.

ParameterValueReference
AnalyteThis compound
InstrumentGC-QTOF
Extraction SolventAcetonitrile
Linearity (R²)0.998
Recovery88.9%
Limit of Detection (LOD)Not specified for this compound
Limit of Quantification (LOQ)Not specified for this compound

Note: LOD and LOQ are method-dependent and should be determined by the individual laboratory.

Experimental Workflow Diagram

experimental_workflow sample_collection 1. Soil Sample Collection (Air-dry, Sieve <2mm) sample_prep 2. Weigh 10g of Soil sample_collection->sample_prep extraction 3. Add 20mL Acetonitrile & Shake for 1 hour sample_prep->extraction centrifugation 4. Centrifuge extraction->centrifugation supernatant_transfer 5. Collect Supernatant centrifugation->supernatant_transfer concentration 6. Concentrate & Solvent Exchange (Optional) supernatant_transfer->concentration gcms_analysis 7. GC-MS Analysis concentration->gcms_analysis data_processing 8. Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for the analysis of this compound in soil.

Conclusion

The described analytical method provides a reliable and sensitive approach for the determination of this compound in soil samples. The combination of a simple and efficient extraction procedure with the selectivity of GC-MS allows for accurate quantification at trace levels. This method is suitable for routine monitoring and research applications.

Disclaimer: This application note is intended as a guideline. Users should validate the method in their own laboratory to ensure it meets their specific requirements.

References

Application Note: Determination of Dipropetryn using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Dipropetryn is detailed below. This document provides a general method applicable to the analysis of s-triazine herbicides, including this compound, and should be validated for specific matrices and analytical instrumentation.

Introduction

This compound is an s-triazine herbicide used for selective weed control in various crops. Monitoring its presence in environmental samples such as soil and water is crucial to ensure environmental safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of triazine herbicides due to its sensitivity, specificity, and applicability to a wide range of compounds. This application note outlines a general method for the determination of this compound in various matrices.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of acetonitrile and water allows for the elution of this compound. The analyte is detected by a UV detector, typically at a wavelength where triazine herbicides exhibit strong absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Method Validation

While this document provides a general protocol, it is essential to perform a full method validation for the specific application and matrix of interest. Key validation parameters to be assessed include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

The following table summarizes typical performance data for the analysis of s-triazine herbicides using HPLC, which can be used as a reference for the validation of a this compound-specific method.

Quantitative Data Summary for s-Triazine Herbicides Analysis by HPLC

ParameterTypical Value
Linearity (r²)≥ 0.995
Recovery80 - 110%
Precision (RSD)< 15%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL

Experimental Protocol: HPLC Analysis of this compound

1. Scope

This protocol describes the procedure for the determination of this compound in environmental samples (e.g., water, soil) by High-Performance Liquid Chromatography with UV detection.

2. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • This compound analytical standard.

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water. A common starting ratio is 60:40 (v/v). The exact ratio should be optimized to achieve the best separation for this compound.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent, such as acetonitrile, in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix.

  • Water Samples:

    • Filter the water sample through a 0.45 µm syringe filter.

    • If the concentration of this compound is expected to be low, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.

  • Soil Samples:

    • Extract a known amount of soil with a suitable solvent, such as acetonitrile or methanol, using techniques like sonication or shaking.

    • Centrifuge the extract and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

5. HPLC Operating Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or the wavelength of maximum absorbance for this compound)

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a strong solvent (e.g., 100% acetonitrile) and then store it in an appropriate solvent.

7. Data Analysis

  • Identify the this compound peak in the chromatograms based on the retention time obtained from the standard injections.

  • Integrate the peak area of the this compound peak in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (Water/Soil) Extraction Extraction / Filtration Sample->Extraction Standard This compound Standard Dilution Serial Dilution Standard->Dilution Prepared_Sample Prepared Sample Extraction->Prepared_Sample Working_Standards Working Standards Dilution->Working_Standards Injection Injection Prepared_Sample->Injection Working_Standards->Injection HPLC_System HPLC System (C18 Column, UV Detector) Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: Workflow for the HPLC analysis of this compound.

Application Note: Analysis of Dipropetryn using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of Dipropetryn, a triazine herbicide, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines procedures for sample preparation from water and soil matrices, instrumental analysis by GC-MS, and expected mass spectrometric fragmentation of this compound. Quantitative data from relevant studies are summarized to provide performance benchmarks.

Introduction

This compound is a selective, systemic herbicide used for pre-emergence control of various weeds.[1] As with many pesticides, monitoring its presence in environmental samples and agricultural products is crucial to ensure environmental safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of pesticides due to its high sensitivity and selectivity.[2] This note details the analytical workflow for this compound, from sample collection and preparation to final detection and quantification.

Chemical Information

  • IUPAC Name: 6-(ethylthio)-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine

  • Chemical Formula: C₁₁H₂₁N₅S

  • Molecular Weight: 255.39 g/mol

  • CAS Number: 4147-51-7

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are recommended protocols for water and soil samples.

1.1. Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for triazine herbicide analysis in water.[3][4]

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbents)

  • Methanol (HPLC grade)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent does not go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes with 5-10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated sample is now ready for GC-MS analysis.

1.2. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and soil matrices.[5]

Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Extraction: Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting-out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube. Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer the acetonitrile supernatant to a 15 mL dSPE tube containing PSA and magnesium sulfate. Shake for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for GC-MS analysis.

GC-MS Instrumental Analysis

The following instrumental parameters are a starting point and may require optimization for specific instruments and applications. These are based on typical methods for triazine herbicide analysis.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/min
Oven Program Initial temperature 60°C, hold for 1-5 min, ramp at 8-15°C/min to 280-300°C, hold for 5-10 min

Mass Spectrometer (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temp. 230 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis

Data Presentation

Quantitative Data

The following table summarizes key quantitative parameters for this compound analysis. While a comprehensive validation study for this compound was not found in the immediate literature, the provided MS/MS transitions from an application notebook offer a solid basis for a quantitative method. Typical performance for triazine herbicides in multi-residue methods includes recoveries of 70-120% and relative standard deviations (RSDs) below 20%.

ParameterValueSource
Retention Time ~13.02 min
Quantifier Ion (MRM) 241.90 > 149.80
Qualifier Ion (MRM) 254.90 > 180.30
LOD/LOQ Method dependent, typically in the low µg/kg to ng/L range for triazines
Linearity Typically R² > 0.99 over the calibration range

Signaling Pathways and Experimental Workflows

Logical Workflow for this compound Analysis

Dipropetryn_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Water or Soil Sample Extraction SPE (Water) or QuEChERS (Soil) Sample->Extraction Concentration Solvent Evaporation/Exchange Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (Scan, SIM, or MRM) Ionization->Detection Identification Qualitative Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantitative Analysis (Calibration Curve) Identification->Quantification Reporting Final Report Quantification->Reporting

Caption: General workflow for the analysis of this compound by GC-MS.

Proposed Fragmentation Pathway of this compound

The fragmentation of s-triazine herbicides in electron ionization mass spectrometry typically involves cleavages of the alkyl side chains. The most common fragmentation pathway is the loss of an alkyl group from the amino substituent, leading to a stable ion. For this compound, the molecular ion (M⁺˙) is observed at m/z 255. The base peak is often the result of the loss of a methyl group from one of the isopropyl substituents.

Dipropetryn_Fragmentation M This compound (M) M_ion [M]⁺˙ m/z 255 M->M_ion EI (70 eV) - e⁻ frag1 [M - CH₃]⁺ m/z 240 M_ion->frag1 - •CH₃ frag2 [M - C₃H₇]⁺ m/z 212 M_ion->frag2 - •C₃H₇ frag3 [M - C₂H₅S]⁺ m/z 194 M_ion->frag3 - •SC₂H₅

Caption: Proposed EI fragmentation of this compound.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The detailed protocols for sample preparation of water and soil samples, along with the specified instrumental parameters, offer a solid foundation for method development and validation. The included quantitative data and fragmentation information will aid researchers in achieving accurate and reliable results for the monitoring of this triazine herbicide.

References

Application Note: Solid-Phase Extraction of Dipropetryn from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipropetryn is a triazine herbicide used to control weeds in various agricultural settings. Its presence in water sources due to runoff from treated areas is a growing environmental concern, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the preconcentration and cleanup of pesticides like this compound from aqueous matrices.[1] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by gas chromatography-mass spectrometry (GC-MS) analysis. The use of reversed-phase sorbents, such as C18 and polymeric sorbents (e.g., Oasis HLB), is highlighted for their effectiveness in retaining this compound from water.

Principle of Solid-Phase Extraction

Solid-phase extraction is a sample preparation technique that partitions analytes between a solid phase (sorbent) and a liquid phase (sample). For nonpolar to moderately polar compounds like this compound in a polar matrix like water, a reversed-phase SPE mechanism is typically employed. The nonpolar functional groups on the sorbent surface interact with the nonpolar regions of the analyte, retaining it on the cartridge while the polar water molecules pass through. The retained analyte is then eluted with a small volume of a nonpolar organic solvent. This process not only concentrates the analyte but also removes interfering matrix components, leading to a cleaner extract and improved analytical sensitivity.

Experimental Protocols

This section details the methodology for the solid-phase extraction of this compound from water samples, followed by GC-MS analysis. The protocol is based on established methods for multi-residue pesticide analysis in water.[1]

Materials and Reagents

  • SPE Cartridges: Chromabond C18 (500 mg, 6 mL) and Oasis HLB (500 mg, 6 mL)

  • Solvents (Pesticide or HPLC grade): Methanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile

  • Reagent Water: Deionized or distilled water, free of interfering substances

  • Glassware: Sample bottles, volumetric flasks, centrifuge tubes, GC vials

  • Apparatus: SPE vacuum manifold, vacuum pump, nitrogen evaporator, centrifuge, gas chromatograph with a mass spectrometer detector (GC-MS)

  • This compound Standard: Analytical grade standard for calibration

Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the samples contain particulate matter, filter them through a 0.7 µm glass fiber filter to prevent clogging of the SPE cartridge.[1]

  • For preservation and to improve the recovery of some compounds, samples can be acidified to pH < 2 with sulfuric or hydrochloric acid, although this is optional for this compound.

Solid-Phase Extraction Procedure

The following steps should be performed using an SPE vacuum manifold.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge (C18 or HLB).

    • Follow with 3 mL of reagent water, ensuring the sorbent does not go dry before sample loading.[1]

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[1]

  • Sorbent Drying:

    • After the entire sample has passed through, dry the cartridge under vacuum for at least 60 minutes to remove residual water. Alternatively, centrifugation at 2500 rpm for 2 minutes followed by 10 minutes under vacuum can be used.

  • Elution:

    • For C18 cartridges: Elute the retained this compound with two 1 mL aliquots of a 1:1 (v/v) mixture of dichloromethane and methanol. A centrifugation-assisted elution can be performed by adding 1 mL of the elution solvent, centrifuging at 2300 rpm for 1 minute, and collecting the eluate, repeating the process once.

    • For HLB cartridges: Elute with two 1 mL aliquots of ethyl acetate. The same centrifugation-assisted technique can be applied.

  • Extract Concentration and Reconstitution:

    • Collect the eluate in a clean tube.

    • Evaporate the eluate to approximately 100 µL under a gentle stream of nitrogen.

    • Reconstitute the final volume to 200 µL with acetonitrile.

    • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations.

Data Presentation

The following table summarizes the quantitative data for the solid-phase extraction of this compound from water based on a multi-residue method.

AnalyteSPE SorbentSpiking Level (ng/L)Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ, ng/L)
This compoundChromabond C181009582-10
This compoundOasis HLB10010272-10

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for this compound in Water cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample_Collection 1. Collect Water Sample Filtration 2. Filter Sample (if needed) Sample_Collection->Filtration Conditioning 3. Condition SPE Cartridge (Methanol, Water) Filtration->Conditioning Loading 4. Load Water Sample Conditioning->Loading Drying 5. Dry Sorbent Loading->Drying Elution 6. Elute this compound (e.g., DCM/Methanol or Ethyl Acetate) Drying->Elution Concentration 7. Concentrate Eluate Elution->Concentration Reconstitution 8. Reconstitute in Acetonitrile Concentration->Reconstitution GCMS 9. Analyze by GC-MS Reconstitution->GCMS

Caption: Workflow for the solid-phase extraction and analysis of this compound from water samples.

References

Application Notes and Protocols for Dipropetryn Residue Analysis in Crops using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of dipropetryn residues in various agricultural crops. The protocol is intended to be a comprehensive guide, from sample preparation to final analysis, and includes expected performance data and a visual representation of the workflow.

Introduction

This compound is a triazine herbicide used for selective weed control in various crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. The QuEChERS method has become a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] This application note details a generalized QuEChERS protocol coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the sensitive and selective quantification of this compound in diverse crop samples.

Physicochemical Properties of this compound

Understanding the chemical and physical properties of this compound is essential for optimizing its extraction and analysis.

PropertyValue
Chemical Formula C₁₁H₂₁N₅S
Molecular Weight 255.38 g/mol
Water Solubility 16 mg/L (at 20°C)
LogP (octanol-water partition coefficient) 3.9
Chemical Class Triazine Herbicide

Source: National Institutes of Health, PubChem CID 20105

Experimental Protocols

This section outlines the step-by-step procedure for the analysis of this compound residues in crops using the QuEChERS method. The protocol described is a modification of the widely recognized AOAC Official Method 2007.01.

Materials and Reagents
  • This compound analytical standard (PESTANAL® or equivalent)

  • Acetonitrile (ACN), HPLC grade

  • Reagent water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for pigmented samples

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • High-speed centrifuge

  • Vortex mixer

Sample Preparation and Homogenization
  • Chop a representative portion of the crop sample (e.g., fruits, vegetables) into small pieces.

  • For samples with high water content, they can be directly homogenized. For dry or low-water content commodities, it may be necessary to add a specific amount of reagent water to rehydrate the sample before homogenization.

  • Homogenize the sample using a high-speed blender or food processor to achieve a uniform consistency.

QuEChERS Extraction
  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the appropriate internal standard, if used.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method being followed (AOAC or EN 15662).[4]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the sample into a top organic layer (acetonitrile extract), a middle layer of solid sample material, and a bottom aqueous layer.[5]

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 15 mL d-SPE tube containing the appropriate cleanup sorbents. The choice of sorbents depends on the matrix:

    • For general fruit and vegetable samples: 150 mg MgSO₄ and 25 mg PSA per mL of extract.

    • For samples with fats and waxes: Add 25 mg of C18 sorbent per mL of extract.

    • For samples with high pigment content (e.g., leafy greens, colorful fruits): Add 7.5-25 mg of GCB per mL of extract. Note that GCB can retain planar pesticides, so its use should be evaluated carefully.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is the final extract, ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The final extract is analyzed by UPLC-MS/MS for the quantification of this compound.

  • UPLC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed for optimal separation.

  • Injection Volume: Typically 1-10 µL.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for triazine herbicides.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two specific precursor-to-product ion transitions are monitored for confirmation and quantification.

Typical UPLC-MS/MS Parameters for this compound:

ParameterSetting
Precursor Ion (m/z) 256.2
Product Ion 1 (Quantifier) 184.1
Product Ion 2 (Qualifier) 142.1
Collision Energy Optimized for the specific instrument, typically in the range of 15-30 eV

Data Presentation

The following table summarizes the expected performance of the QuEChERS method for this compound analysis in various crop matrices. The data is representative of typical results obtained in multi-residue pesticide analysis studies.

Crop Matrix (Representative)Fortification Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)
Lettuce (Leafy Vegetable) 0.0185 - 110< 150.0020.01
0.190 - 105< 10
Carrot (Root Vegetable) 0.0180 - 115< 150.0020.01
0.188 - 108< 10
Apple (High Water Content Fruit) 0.0190 - 110< 100.0010.005
0.192 - 107< 8
Grape (High Sugar Content Fruit) 0.0188 - 112< 150.0020.01
0.191 - 109< 10

Note: The values presented in this table are generalized from typical performance data for triazine herbicides using the QuEChERS method. Actual results may vary depending on the specific laboratory, instrumentation, and matrix.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the QuEChERS method.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Crop Sample Homogenize Homogenize Sample->Homogenize Weigh Weigh 10-15g Homogenize->Weigh Add_ACN Add Acetonitrile Weigh->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake Shake (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Acetonitrile Layer Add_dSPE Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex2 Vortex (30 sec) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Extract UPLC_MSMS UPLC-MS/MS Analysis Final_Extract->UPLC_MSMS

Caption: QuEChERS experimental workflow for this compound residue analysis in crops.

Conclusion

The QuEChERS method provides a straightforward, rapid, and effective approach for the extraction and cleanup of this compound residues from a variety of crop matrices. When coupled with UPLC-MS/MS, this method offers high sensitivity and selectivity, enabling the quantification of this compound at levels relevant to regulatory compliance. The typical recovery for triazine herbicides using this method is in the range of 70-120% with good precision (RSD < 20%), demonstrating its robustness for routine monitoring. Laboratories should perform in-house validation to ensure the method meets their specific performance criteria for each crop matrix of interest.

References

Application Notes and Protocols for Dipropetryn Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dipropetryn is a pre-emergence herbicide belonging to the triazine class, used to control weeds in various crops. Accurate quantification of this compound in environmental and agricultural samples is crucial for regulatory compliance and safety assessment. This document provides detailed protocols for the preparation and storage of this compound analytical standards to ensure accuracy and reproducibility in analytical testing.

Physicochemical Properties

Proper preparation of analytical standards requires an understanding of the compound's fundamental properties.

PropertyValueSource
CAS Number 4147-51-7[1][2][3][4][5]
Molecular Formula C11H21N5S
Molecular Weight 255.38 g/mol
Physical State Powder/Solid
Melting Point 104-106 °C
Water Solubility 16 mg/L (at 20 °C)
Solubility Soluble in organic solvents

Experimental Protocols

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL primary stock solution from a solid this compound analytical standard.

Materials:

  • This compound analytical standard (solid, high purity)

  • Methanol (HPLC or analytical grade)

  • Acetonitrile (HPLC or analytical grade)

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • Spatula

  • Weighing paper/boat

  • Pipettes and appropriate tips

  • Amber glass vial with a screw cap for storage

Procedure:

  • Safety Precautions: Conduct all work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed safety information.

  • Weighing: Accurately weigh approximately 10 mg of the this compound analytical standard onto a weighing paper or boat using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed this compound powder into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add a small amount of methanol or acetonitrile (approximately 5-7 mL) to the volumetric flask. Gently swirl the flask to dissolve the solid material completely.

  • Bringing to Volume: Once the solid is fully dissolved, bring the solution to the 10 mL mark with the same solvent. Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the standard and the final volume.

    • Concentration (µg/mL) = (Weight of standard in mg / 10 mL) * 1000

  • Transfer and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the analyst.

Preparation of Working Standard Solutions

Working standards are prepared by diluting the stock solution to the desired concentrations for calibration curves.

Materials:

  • This compound stock solution (1000 µg/mL)

  • Methanol or Acetonitrile (as used for the stock solution)

  • Appropriate Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Example Dilution (for a 10 µg/mL working standard):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (methanol or acetonitrile).

    • Cap and invert the flask multiple times to ensure homogeneity.

  • Serial Dilutions: Prepare a series of working standards by performing serial dilutions to cover the desired analytical range for the instrument.

  • Transfer and Labeling: Transfer each working standard to a separate, clearly labeled vial, including the concentration and preparation date.

Storage and Stability

Proper storage is critical to maintain the integrity and stability of the analytical standards.

Standard TypeStorage ConditionRecommended DurationNotes
Solid Material -20°C in a desiccator3 yearsProtect from light and moisture.
Stock Solution -20°C to -80°C in amber vials1 to 6 monthsAvoid repeated freeze-thaw cycles. Aliquot into smaller volumes for daily use.
Working Solutions 2-8°C in amber vialsUp to 1 monthCheck for signs of precipitation or degradation before use.

Note: Commercially available solutions of this compound in methanol may be stored at ambient temperatures (>5 °C). However, for long-term storage of concentrated stock solutions prepared in-house, colder temperatures are recommended to minimize solvent evaporation and potential degradation.

Diagrams

Workflow for Standard Preparation and Storage

Dipropetryn_Standard_Preparation cluster_prep Preparation of Stock Solution (1000 µg/mL) cluster_dilution Preparation of Working Standards cluster_storage Storage weigh 1. Weigh 10 mg this compound Solid dissolve 2. Transfer to 10 mL Volumetric Flask weigh->dissolve add_solvent 3. Add Solvent (Methanol/Acetonitrile) & Dissolve dissolve->add_solvent to_volume 4. Bring to Volume & Homogenize add_solvent->to_volume stock Stock Solution (1000 µg/mL) to_volume->stock dilute 5. Perform Serial Dilutions stock->dilute store_stock Store Stock at -20°C stock->store_stock working_stds Working Standards (e.g., 0.1-10 µg/mL) dilute->working_stds store_working Store Working Standards at 2-8°C working_stds->store_working

Caption: Workflow for this compound standard preparation and storage.

References

Application of Dipropetryn in Cotton Cultivation Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropetryn is a triazine herbicide historically used for the pre-emergence control of specific broadleaf weeds in cotton cultivation. Its application is particularly noted for sandy soils where weed pressure from susceptible species can be significant. Understanding its mechanism of action, efficacy, and potential for phytotoxicity is crucial for its effective and safe use in research and potential agricultural applications. This document provides detailed application notes and protocols based on available research for the use of this compound in cotton cultivation studies.

Mechanism of Action

This compound is a selective, systemic herbicide that functions as a photosynthetic electron transport inhibitor at the photosystem II (PSII) receptor site.[1] It is absorbed by the roots and translocated through the xylem to the leaves and apical meristems.[2] By inhibiting the photolysis of water in the photosynthetic process, it disrupts the plant's ability to produce energy, leading to the death of susceptible weeds.[2]

Data Presentation

The following tables summarize the key application parameters and reported efficacy of this compound in cotton. It is important to note that publicly available, peer-reviewed quantitative data on this compound's performance in cotton is limited, with much of the information dating back to its initial registration and use.

Table 1: this compound Application Parameters in Cotton

ParameterDetailsSource
Application Timing Pre-emergence[2]
Application Method Banded or broadcast spray to the soil surface using ground or aerial equipment.[2]
Registered Application Rate 1.2 to 2.0 lbs a.i./A (approximately 1.34 to 2.24 kg a.i./ha)
Soil Type Registered for use on sandy soils.
Formulation Wettable powder
Carrier Water

Table 2: Weed Control Spectrum of this compound in Cotton (Pre-emergence)

Weed SpeciesCommon NameEfficacySource
Amaranthus spp.PigweedRegistered for control
Salsola tragusRussian thistleRegistered for control
Chenopodium albumLambsquartersControlled
Hibiscus trionumCottonweedControlled
Physalis spp.Ground-cherryControlled
Echinochloa crus-galliBarnyardgrassControlled
Cenchrus spp.SandburControlled

Experimental Protocols

The following protocols are designed to guide researchers in conducting field and greenhouse trials to evaluate the efficacy and phytotoxicity of this compound in cotton. These are generalized protocols and should be adapted based on specific research objectives and local conditions.

Protocol 1: Field Efficacy and Phytotoxicity Trial

Objective: To evaluate the weed control efficacy and phytotoxicity of this compound applied pre-emergence in cotton under field conditions.

Materials:

  • Cotton seed (specify cultivar)

  • This compound wettable powder formulation

  • Calibrated backpack or tractor-mounted sprayer

  • Plot markers

  • Quadrat for weed density and biomass assessment (e.g., 0.25 m²)

  • Data collection sheets

Experimental Design:

  • Site Selection: Choose a field with sandy soil and a known history of infestation with target weeds such as Amaranthus spp. and Salsola tragus.

  • Plot Establishment: Design the experiment as a randomized complete block with a minimum of four replications. Plot size should be adequate for representative data collection (e.g., 4 rows x 10 m).

  • Treatments:

    • Untreated control (weedy check)

    • Hand-weeded control (weed-free check)

    • This compound at 1.2 lbs a.i./A (1.34 kg a.i./ha)

    • This compound at 1.6 lbs a.i./A (1.79 kg a.i./ha)

    • This compound at 2.0 lbs a.i./A (2.24 kg a.i./ha)

    • (Optional) A standard commercial herbicide for comparison.

  • Application:

    • Prepare the seedbed and plant cotton according to standard local practices.

    • Apply this compound treatments as a pre-emergence spray to the soil surface within 48 hours of planting.

    • Ensure uniform application using a calibrated sprayer with an appropriate spray volume (e.g., 150-200 L/ha).

  • Data Collection:

    • Weed Control Efficacy: At 2, 4, and 8 weeks after treatment (WAT), record weed density by species and weed biomass within a randomly placed quadrat in each plot. Calculate percent weed control relative to the untreated control.

    • Cotton Phytotoxicity: Visually assess cotton injury at 2, 4, and 8 WAT using a scale of 0% (no injury) to 100% (plant death). Record symptoms such as stunting, chlorosis, or stand reduction.

    • Cotton Growth Parameters: Measure plant height and count the number of cotton plants per meter of row at 4 and 8 WAT.

    • Cotton Yield: At the end of the season, harvest the central two rows of each plot and measure the seed cotton yield ( kg/ha ).

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Greenhouse Phytotoxicity Screening

Objective: To assess the phytotoxicity of a range of this compound concentrations on different cotton cultivars in a controlled environment.

Materials:

  • Seeds of multiple cotton cultivars

  • Pots (e.g., 15 cm diameter) filled with a sandy loam soil mix

  • This compound wettable powder formulation

  • Greenhouse with controlled temperature and lighting

  • Syringe or small-volume sprayer for precise application

  • Ruler and balance for measurements

Experimental Design:

  • Planting: Plant 3-4 seeds of each cotton cultivar per pot. Thin to one seedling per pot after emergence.

  • Treatments: Prepare a range of this compound concentrations to simulate different application rates. Apply the herbicide to the soil surface immediately after planting. Include an untreated control for each cultivar.

  • Growth Conditions: Maintain greenhouse conditions optimal for cotton growth (e.g., 28-32°C day, 20-24°C night, 14-hour photoperiod).

  • Data Collection:

    • Emergence: Record the number of emerged seedlings daily.

    • Phytotoxicity: Visually assess injury at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale.

    • Growth Measurements: At 21 DAT, measure plant height, and harvest the above-ground biomass. Determine the fresh and dry weight of the shoots.

  • Data Analysis: Analyze the data to determine the dose-response relationship for phytotoxicity for each cotton cultivar.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Evaluation A Site Selection (Sandy Soil, Target Weed History) B Plot Establishment (Randomized Complete Block Design) A->B C Cotton Planting B->C D Pre-emergence Application of this compound (0, 1.2, 1.6, 2.0 lbs a.i./A) C->D E Data Collection (2, 4, 8 WAT) D->E F Weed Efficacy Assessment (% Control, Density, Biomass) E->F G Cotton Phytotoxicity Assessment (% Injury, Stand Count, Height) E->G H Yield Measurement (kg/ha) E->H I Statistical Analysis F->I G->I H->I

Diagram 1: Experimental workflow for this compound field evaluation.

G cluster_pathway This compound's Mode of Action: Photosystem II Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone e- Block Blocks Electron Transport ElectronTransport Electron Transport Chain Plastoquinone->ElectronTransport e- PlantDeath Weed Death Plastoquinone->PlantDeath Inhibited ATP_NADPH ATP & NADPH (Energy for Photosynthesis) ElectronTransport->ATP_NADPH This compound This compound This compound->PSII G cluster_logic Logical Relationship: this compound Application and Effects Application This compound Application (Pre-emergence) Uptake Root Uptake by Weeds and Cotton Application->Uptake Inhibition Inhibition of Photosynthesis in Susceptible Weeds Uptake->Inhibition CropResponse Cotton Response Uptake->CropResponse WeedControl Weed Control (e.g., Pigweed, Russian Thistle) Inhibition->WeedControl Yield Cotton Yield WeedControl->Yield Positive Effect Phytotoxicity Potential Phytotoxicity (Stunting, Chlorosis) CropResponse->Phytotoxicity Phytotoxicity->Yield Negative Effect

References

Protocol for Dipropetryn Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipropetryn is a triazine herbicide used for the pre-emergence control of various weeds in crops such as cotton.[1] Its presence in environmental samples like soil and water is a subject of monitoring due to potential ecological effects. Accurate and reliable analytical methods are crucial for determining the concentration of this compound residues in the environment. This document provides detailed protocols for the extraction and analysis of this compound in soil and water samples using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Overview of Analytical Workflow

The analysis of this compound in environmental samples typically involves sample collection and preparation, extraction of the analyte from the matrix, cleanup of the extract to remove interfering substances, and subsequent instrumental analysis for detection and quantification.

Analytical Workflow SampleCollection Sample Collection (Soil/Water) SamplePreparation Sample Preparation (e.g., Homogenization, Filtration) SampleCollection->SamplePreparation Extraction Extraction (QuEChERS for Soil, SPE for Water) SamplePreparation->Extraction Cleanup Extract Cleanup (d-SPE or SPE Cartridge) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Cleanup->Analysis DataProcessing Data Processing & Reporting Analysis->DataProcessing

Caption: General workflow for this compound analysis.

Experimental Protocols

Sample Preparation

3.1.1. Water Samples Water samples should be collected in amber glass bottles to prevent photodegradation.[2] If immediate extraction is not possible, samples should be stored at 4°C and extracted within 48 hours.[2] Prior to extraction, water samples should be filtered through a 0.45 µm filter to remove suspended particulate matter.[2]

3.1.2. Soil Samples Soil samples should be collected from the desired depth and stored in clean containers. Upon arrival at the laboratory, the samples should be homogenized, and any large debris like rocks and twigs should be removed. For the QuEChERS method, if the soil is dry, it needs to be hydrated before extraction.[3]

Extraction and Cleanup Methods

3.2.1. QuEChERS Protocol for Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in various matrices, including soil.

Materials:

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of homogenized, moist soil into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of deionized water, then vortex and let it stand for 30 minutes to hydrate.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standard.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL tube containing d-SPE sorbent for cleanup (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • The final extract is ready for LC-MS/MS or GC-MS/MS analysis.

QuEChERS Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup SoilSample 10g Soil Sample AddACN Add 10mL Acetonitrile SoilSample->AddACN AddSalts Add QuEChERS Salts AddACN->AddSalts ShakeCentrifuge1 Shake & Centrifuge AddSalts->ShakeCentrifuge1 Supernatant Take Supernatant ShakeCentrifuge1->Supernatant AddDSPE Add d-SPE Sorbent (PSA/C18) Supernatant->AddDSPE VortexCentrifuge Vortex & Centrifuge AddDSPE->VortexCentrifuge FinalExtract FinalExtract VortexCentrifuge->FinalExtract Final Extract for Analysis

Caption: QuEChERS workflow for soil samples.

3.2.2. Solid-Phase Extraction (SPE) Protocol for Water Samples

Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (MeOH), pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Deionized water

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Load 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, dry the cartridge under vacuum for 10-20 minutes.

  • Elute the retained analytes with 2 x 5 mL of ethyl acetate.

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

SPE Workflow Condition Condition Cartridge (Ethyl Acetate, MeOH, Water) Load Load 500mL Water Sample Condition->Load Dry Dry Cartridge Load->Dry Elute Elute with Ethyl Acetate Dry->Elute Concentrate Concentrate & Reconstitute Elute->Concentrate FinalExtract Final Extract for Analysis Concentrate->FinalExtract

Caption: SPE workflow for water samples.

Instrumental Analysis

Both LC-MS/MS and GC-MS/MS are powerful techniques for the selective and sensitive determination of this compound.

LC-MS/MS Analysis

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient: A suitable gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 256.2

    • Product Ion 1 (Quantifier, m/z): 184.1

    • Product Ion 2 (Qualifier, m/z): 142.1

  • Collision Energy and other parameters should be optimized for the specific instrument.

GC-MS/MS Analysis

Chromatographic Conditions (Typical):

  • Column: Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 70°C, hold for 2 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 5°C/min, and hold for 5 min.

  • Injection Mode: Splitless

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

  • Characteristic Ions for this compound (SIM): m/z 240, 255, 198 (exact ions may vary, confirmation with standards is essential)

  • For MRM, precursor and product ions need to be optimized.

Data Presentation: Quantitative Performance

The following tables summarize typical performance data for the analysis of this compound in environmental samples based on the described methods. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance for this compound in Soil (QuEChERS-LC-MS/MS)

ParameterTypical ValueReference
Recovery (%)85 - 110General performance for triazines
RSD (%)< 15General performance for triazines
LOD (µg/kg)0.1 - 1.0Estimated based on similar compounds
LOQ (µg/kg)0.5 - 5.0Estimated based on similar compounds

Table 2: Method Performance for this compound in Water (SPE-LC-MS/MS)

ParameterTypical ValueReference
Recovery (%)90 - 115General performance for triazines
RSD (%)< 10General performance for triazines
LOD (ng/L)1 - 10Estimated based on similar compounds
LOQ (ng/L)5 - 25Estimated based on similar compounds

Note: The provided quantitative data are typical values for triazine herbicides and should be established and validated for this compound in each laboratory.

Conclusion

The protocols described provide a robust framework for the analysis of this compound in soil and water samples. The combination of QuEChERS or SPE with LC-MS/MS or GC-MS/MS offers high sensitivity and selectivity, enabling the reliable quantification of this compound at trace levels in complex environmental matrices. Method validation, including the determination of recovery, precision, LOD, and LOQ, is essential for ensuring data quality and regulatory compliance.

References

Application Note: A Multi-Residue Method for the Determination of Triazine Herbicides in Various Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds widely used in agriculture for the control of broadleaf and grassy weeds. Due to their persistence and potential for environmental contamination, there is a growing need for robust and sensitive analytical methods to monitor their residues in food, water, and soil. This application note presents a validated multi-residue method for the simultaneous determination of several common triazine herbicides using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent sensitivity, and accuracy for the quantification of triazine residues in complex matrices.

Principle

The method is based on the extraction of triazine herbicides from a homogenized sample using acetonitrile, followed by a salting-out step with magnesium sulfate and sodium chloride to induce phase separation. The resulting acetonitrile extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of primary secondary amine (PSA) to remove organic acids and other polar interferences, and C18 to remove non-polar interferences. The final extract is analyzed by LC-MS/MS in positive electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for selective and sensitive detection of the target analytes.

Featured Analytes

This method is applicable to a wide range of triazine herbicides, including but not limited to:

  • Ametryn

  • Atrazine

  • Cyanazine

  • Prometon

  • Prometryn

  • Propazine

  • Simazine

  • Simetryn

  • Terbuthylazine

  • Terbutryn

Experimental Protocols

Reagents and Materials
  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Triazine herbicide analytical standards

  • Internal standard (e.g., Atrazine-d5)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC vials

Standard Preparation

Prepare individual stock solutions of each triazine herbicide and the internal standard in methanol at a concentration of 1000 µg/mL. From these, prepare a mixed working standard solution containing all target analytes at a concentration of 10 µg/mL in acetonitrile. Further dilutions can be made in acetonitrile to prepare calibration standards ranging from 0.1 to 100 ng/mL. Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[1][2]

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency. For water samples, no homogenization is required.

  • Extraction:

    • Weigh 10 g of the homogenized sample (or 10 mL for water) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If an internal standard is used, add the appropriate volume at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an LC vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ametryn228.1186.115
Atrazine216.1174.112
Cyanazine241.1104.120
Prometon226.1184.118
Prometryn242.1200.115
Propazine230.1188.112
Simazine202.1132.118
Simetryn214.1172.115
Terbuthylazine230.1174.115
Terbutryn242.1186.115
Atrazine-d5 (IS)221.1179.112

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes the performance data for the multi-residue analysis of triazine herbicides in various matrices.

AnalyteMatrixAnalytical MethodRecovery (%)LODLOQReference
AtrazineWaterGC-MS90.5 ± 3.51.7 ppt-[3]
SimazineWaterGC-MS---[3]
CyanazineWaterGC-MS---[3]
AtrazineRiver & Tap WaterDLLME-GC-MS85.2-119.40.021-0.12 µg/L-
AtrazineGroundwater & SoilGC-MS-SIM93-103 (water), 91-102 (soil)0.1 pg/mL-
SimazineGroundwater & SoilGC-MS-SIM93-103 (water), 91-102 (soil)0.1 pg/mL-
PrometrynGroundwater & SoilGC-MS-SIM93-103 (water), 91-102 (soil)0.1 pg/mL-
AtrazineDrinking WaterLC-MS/MS--<0.25 ng/mL
SimazineDrinking WaterLC-MS/MS--<0.25 ng/mL
CyanazineDrinking WaterLC-MS/MS--<0.25 ng/mL
AtrazineSoilModified QuEChERS-HPLC-DAD71-1002.2-8.3 ng/g7.2-27.8 ng/g
SecbumetonSoilModified QuEChERS-HPLC-DAD71-1002.2-8.3 ng/g7.2-27.8 ng/g
TerbutrynSoilModified QuEChERS-HPLC-DAD71-1002.2-8.3 ng/g7.2-27.8 ng/g
SimazineWater & SoilDLLME-HPLC-DAD---
AtrazineWater & SoilDLLME-HPLC-DAD---
PrometonWater & SoilDLLME-HPLC-DAD---
26 TriazinesFish & SeafoodModified QuEChERS-UHPLC-MS/MS70.1-111.7-0.5-1.0 ng/g
7 Triazines & 13 MetabolitesShellfishHPLC-MS/MS70.0-1200.1 µg/kg0.3 µg/kg
AtrazineFruits & Vegetablesd-SPE-LC-MS80-110--
SimazineFruits & Vegetablesd-SPE-LC-MS80-110--
PropazineFruits & Vegetablesd-SPE-LC-MS80-110--

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) or Water (10mL) extraction 2. Add 10mL Acetonitrile & Extraction Salts sample->extraction vortex1 3. Vortex 1 min extraction->vortex1 centrifuge1 4. Centrifuge 5 min vortex1->centrifuge1 supernatant 5. Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 6. Add Supernatant to d-SPE Tube (PSA/C18) supernatant->dspe vortex2 7. Vortex 30 sec dspe->vortex2 centrifuge2 8. Centrifuge 5 min vortex2->centrifuge2 filter 9. Filter Supernatant (0.22 µm) centrifuge2->filter lcms 10. LC-MS/MS Analysis filter->lcms data 11. Data Processing & Quantification lcms->data

Caption: Experimental workflow for the multi-residue analysis of triazine herbicides.

Conclusion

The described QuEChERS-based LC-MS/MS method provides a reliable and efficient approach for the simultaneous determination of multiple triazine herbicides in a variety of sample matrices. The method offers excellent sensitivity, accuracy, and high throughput, making it suitable for routine monitoring in food safety and environmental laboratories. The use of matrix-matched calibration standards is recommended to ensure accurate quantification by compensating for matrix-induced signal suppression or enhancement. Further validation should be performed in the specific matrices of interest to ensure the method meets the required performance criteria.

References

Application Notes and Protocols for the Analysis of Dipropetryn Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Introduction

Dipropetryn is a triazine herbicide used for the pre-emergence control of various weeds in crops such as cotton.[1] Its mode of action involves the inhibition of photosynthetic electron transport at the photosystem II receptor site.[1] Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for regulatory compliance, food safety assessment, and environmental monitoring. The use of a certified reference material (CRM) is fundamental for ensuring the quality and validity of analytical results.[2][3][4] A CRM is a standard with a well-characterized and certified property value, which serves as a benchmark for method validation, calibration, and quality control. This document provides detailed application notes and protocols for the analysis of this compound in various matrices using a CRM.

Properties of this compound
PropertyValueReference
Chemical Name 6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine
CAS Number 4147-51-7
Molecular Formula C11H21N5S
Molecular Weight 255.38 g/mol
Appearance Solid
Solubility in Water 16 mg/L (at room temperature)

Analytical Methodologies

The analysis of this compound residues is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The two primary methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for the extraction of pesticide residues from various food and environmental matrices. It involves an initial extraction with an organic solvent, followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • This compound Certified Reference Material

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for samples with high pigment content

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Protocol:

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • If the sample has low water content, add an appropriate amount of water.

    • Add an appropriate amount of the this compound CRM solution to serve as a procedural internal standard or for recovery studies.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a 15 mL dSPE tube containing the appropriate cleanup sorbents. For general purposes, a combination of PSA and MgSO4 is used. For samples with high fat content, C18 is added. For pigmented samples, GCB may be included.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS. For LC-MS/MS, the extract may be diluted with a suitable solvent.

Experimental Workflow for this compound Analysis

G Workflow for this compound Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Crop) Homogenize Homogenization Sample->Homogenize Spike Spiking with This compound CRM Homogenize->Spike Extract QuEChERS Extraction (Acetonitrile & Salts) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Centrifuge1->Cleanup Centrifuge2 Centrifugation Cleanup->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract GCMS GC-MS/MS FinalExtract->GCMS GC-amenable LCMS LC-MS/MS FinalExtract->LCMS LC-amenable Qual Qualitative Analysis (Retention Time, Ion Ratios) GCMS->Qual LCMS->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Reporting Results Quant->Report

Caption: A generalized workflow for the analysis of this compound residues.

GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Typical GC-MS/MS Parameters:

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)
Oven Temperature Program Initial 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 10 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
25518421315
25519814220

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

ParameterSetting
Column Temperature 40 °C
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
256.1184.1214.118
256.1142.199.125

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Method Validation and Performance

Method validation is essential to ensure that the analytical method is fit for its intended purpose. The use of a this compound CRM is critical for assessing method performance.

Quantitative Data Summary (Representative Values):

The following table summarizes typical performance characteristics for the analysis of this compound using the described methods. These values are representative and should be established for each specific matrix and laboratory.

ParameterGC-MS/MSLC-MS/MSAcceptance Criteria
Linearity (r²) >0.995>0.995r² ≥ 0.99
Linear Range 1 - 200 µg/L0.5 - 100 µg/LDependent on expected residue levels
Limit of Detection (LOD) 0.5 µg/kg0.2 µg/kgS/N ratio ≥ 3
Limit of Quantification (LOQ) 1.5 µg/kg0.8 µg/kgS/N ratio ≥ 10
Recovery (at 10 µg/kg) 95%98%70 - 120%
Recovery (at 100 µg/kg) 92%96%70 - 120%
Precision (RSD at 10 µg/kg) < 10%< 8%≤ 20%

This compound Degradation Pathways

This compound, like other pesticides, can undergo degradation in the environment through various abiotic and biotic processes. Understanding these pathways is important for identifying potential metabolites that may also need to be monitored.

General Degradation Processes:

  • Hydrolysis: Cleavage of chemical bonds by the addition of water. For triazines, this can involve the replacement of the ethylthio group with a hydroxyl group.

  • Photodegradation: Degradation initiated by the absorption of light energy.

  • Microbial Degradation: Biotransformation by microorganisms in soil and water, which is a primary route of dissipation for many pesticides. This can involve dealkylation of the isopropylamino side chains and oxidation of the ethylthio group.

General Pesticide Degradation Pathways in the Environment

G Environmental Degradation of this compound cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Photodegradation Photodegradation (Sunlight) This compound->Photodegradation Hydrolysis Hydrolysis (Water) This compound->Hydrolysis Microbial Microbial Degradation (Soil & Water Microorganisms) This compound->Microbial Metabolites Degradation Products (e.g., Hydroxylated and Dealkylated Metabolites) Photodegradation->Metabolites Hydrolysis->Metabolites Microbial->Metabolites Mineralization Mineralization (CO2, H2O, etc.) Metabolites->Mineralization

Caption: General pathways for the environmental degradation of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound in various matrices. The use of a certified reference material is indispensable for achieving accurate and reliable results, ensuring data quality for regulatory and research purposes. The choice between GC-MS/MS and LC-MS/MS will depend on the specific laboratory capabilities and the nature of the sample matrix. Proper method validation is crucial and should be performed according to established guidelines to ensure the fitness for purpose of the analytical data.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dipropetryn LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Dipropetryn LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are a common issue in LC-MS/MS analysis where components of the sample matrix, other than the analyte of interest (e.g., this compound), interfere with the ionization process.[1][2] This interference can lead to either a decrease in the analyte signal, known as ion suppression, or an increase, known as ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]

Q2: How can I determine if my this compound analysis is impacted by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a pure solvent. A significant difference between the two responses indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative method used to identify specific regions in the chromatogram where ion suppression or enhancement occurs. It involves infusing a constant flow of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract.

Q3: What are the primary strategies for overcoming matrix effects?

A3: Strategies to combat matrix effects can be broadly categorized into three areas:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are common.

  • Chromatographic Separation: Optimizing the liquid chromatography method, for instance, by using gradient elution, to separate this compound from the interfering compounds, preventing them from co-eluting.

  • Correction & Compensation: Using calibration techniques to correct for the matrix effect. The most effective methods include the use of stable isotope-labeled internal standards and matrix-matched calibration.

Q4: Should I aim to minimize matrix effects or compensate for them?

A4: The choice depends on the required sensitivity and the complexity of the matrix.

  • Minimize Effects: If high sensitivity is critical, the primary goal should be to minimize matrix effects by optimizing sample cleanup and chromatographic conditions.

  • Compensate for Effects: If matrix effects cannot be eliminated, compensation strategies are necessary. The use of a stable isotope-labeled internal standard is the most robust method for compensation. If one is not available, matrix-matched calibration is a widely used alternative.

Troubleshooting Guide

Problem: I am seeing poor accuracy and reproducibility in my quantitative results for this compound.

This is a classic symptom of uncorrected matrix effects. Different samples can have varying levels of interfering compounds, leading to inconsistent signal suppression or enhancement.

Solutions:

StrategyDescriptionProsCons
Stable Isotope-Labeled Internal Standard (SIL-IS) Add a known amount of a stable isotope-labeled version of this compound to all samples, standards, and QCs.Considered the "gold standard" for correcting matrix effects; highly accurate and precise.Can be expensive and may not be commercially available for all analytes.
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract that is free of the analyte.Effectively compensates for matrix effects by ensuring standards and samples are affected similarly.Finding a true blank matrix can be difficult; may not account for batch-to-batch matrix variability.
Improved Sample Cleanup Implement more rigorous sample preparation, such as Solid-Phase Extraction (SPE) or QuEChERS.Reduces the concentration of interfering compounds, thereby minimizing the source of the matrix effect.Can be time-consuming and may require significant method development.
Sample Dilution Dilute the sample extract with the initial mobile phase.Simple and quick way to reduce the concentration of matrix components.Reduces the analyte concentration, which may compromise the limit of quantitation (LOQ).

Troubleshooting Workflow for Matrix Effects

cluster_0 Phase 1: Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Method Implementation start Initial Analysis Shows Poor Accuracy/Reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me strategy Select Mitigation Strategy assess_me->strategy ME > ±15% minimize Minimize Effects (High Sensitivity Needed) strategy->minimize compensate Compensate for Effects (Residual ME Acceptable) strategy->compensate sample_prep Improve Sample Prep (QuEChERS, SPE) minimize->sample_prep chromatography Optimize Chromatography minimize->chromatography sil_is Use SIL-IS (Gold Standard) compensate->sil_is mmc Use Matrix-Matched Calibration compensate->mmc end_node Re-validate Method and Analyze Samples sample_prep->end_node chromatography->end_node sil_is->end_node mmc->end_node

Caption: Decision workflow for addressing matrix effects.

Appendix A: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects.

Methodology:

  • Prepare Solution A: Create a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 100 ng/mL).

  • Prepare Solution B: Process a blank matrix sample (known to be free of this compound) through the entire extraction procedure. Spike a portion of the final, clean extract with the this compound standard to achieve the same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Data Interpretation:

ME (%) ValueInterpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement
80-120%Generally considered acceptable
< 80% or > 120%Significant matrix effect; mitigation required
Protocol 2: Generic QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices like fruits, vegetables, and botanicals.

Methodology:

  • Homogenization: Homogenize a representative sample (e.g., 10-15g). For dry samples, add an appropriate amount of water before homogenization.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add an internal standard if used.

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously again for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.

    • The dSPE tube contains sorbents like primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and/or graphitized carbon black (GCB) to remove pigments.

    • Shake for 30-60 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, ready for dilution and LC-MS/MS analysis.

QuEChERS Workflow Diagram

start 1. Homogenize Sample (e.g., 10g) step2 2. Add Acetonitrile (10mL) + Internal Standard start->step2 step3 3. Shake Vigorously (1 min) step2->step3 step4 4. Add QuEChERS Salts (MgSO4, NaCl, etc.) step3->step4 step5 5. Shake (1 min) & Centrifuge step4->step5 step6 6. Transfer Supernatant to dSPE Cleanup Tube step5->step6 step7 7. Shake (1 min) & Centrifuge step6->step7 end 8. Collect Final Extract for LC-MS/MS Analysis step7->end

Caption: Standard workflow for the QuEChERS sample preparation method.

Protocol 3: Generic Solid-Phase Extraction (SPE) Cleanup

SPE is a targeted cleanup method that can be tailored to the specific properties of this compound and the sample matrix.

Methodology:

  • Cartridge Selection: Choose an SPE cartridge with a sorbent that retains either the interferences (pass-through mode) or the analyte (bind-elute mode). For pesticides, reversed-phase (e.g., C18) or polymeric sorbents are common.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the cartridge to activate the sorbent.

  • Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.

  • Sample Loading: Load the crude sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences while the analyte of interest remains on the sorbent.

  • Elution: Pass a strong elution solvent through the cartridge to desorb and collect the purified this compound.

  • Evaporation & Reconstitution: The eluted fraction is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.

SPE Cleanup vs. Other Methods

cluster_prep Sample Preparation Approaches cluster_cal Calibration Strategies QuEChERS QuEChERS ME Matrix Effect Mitigation QuEChERS->ME Minimize SPE Solid-Phase Extraction (SPE) SPE->ME Minimize LLE Liquid-Liquid Extraction (LLE) LLE->ME Minimize Dilution Dilution Dilution->ME Minimize SIL_IS Stable Isotope-Labeled IS MMC Matrix-Matched Std_Add Standard Addition ME->SIL_IS Compensate ME->MMC Compensate ME->Std_Add Compensate

Caption: Relationship between sample prep and calibration strategies.

References

Improving the extraction efficiency of Dipropetryn from clay soil

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dipropetryn Extraction from Clay Soil

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of this compound from clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soil so challenging?

A1: Clay soils present a significant challenge due to their unique physicochemical properties. The high surface area and cation exchange capacity of clay minerals, such as montmorillonite and kaolinite, lead to strong sorption of pesticide molecules like this compound.[1][2] This binding occurs through mechanisms like ion exchange and hydrogen bonding, making it difficult to release the analyte into the extraction solvent, often resulting in low and inconsistent recovery rates.[3]

Q2: What is the most critical first step in the extraction process?

A2: Proper sample preparation is crucial. Before extraction, soil samples should be homogenized to ensure representativeness. Air-drying the soil, followed by grinding and sieving (e.g., through a 1-2 mm sieve), increases the surface area available for solvent interaction and improves extraction efficiency.[4] It is also important to remove foreign objects like rocks and leaves.[4]

Q3: Which analytical technique is most suitable for detecting this compound after extraction?

A3: Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective and commonly used method for the analysis of this compound and other pesticides. An Agilent study specifically used a GC/Q-TOF system for this compound analysis. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is also a powerful alternative for analyzing a wide range of pesticides.

Q4: What is the QuEChERS method, and is it suitable for clay soil?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method that combines sample extraction and cleanup in one step. It typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup. The QuEChERS method has been successfully applied to pesticide residue analysis in various soil types, including those with high clay content, and is often more efficient than traditional methods.

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

This is the most common issue when working with clay soils. The following sections break down potential causes and solutions.

1. Inefficient Desorption from Clay Particles

  • Cause: this compound is strongly bound to the clay matrix. The chosen solvent and extraction energy may be insufficient to break these interactions.

  • Solution:

    • Optimize Solvent Choice: Acetonitrile and methanol are often more effective than less polar solvents like hexane for extracting pesticides from soil. A mixture of solvents, such as dichloromethane-acetone (1:1), can also yield greater recovery.

    • Increase Extraction Energy: Employ advanced extraction techniques that use heat and pressure, such as Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE). These methods enhance solvent penetration into the soil matrix and disrupt analyte-matrix interactions.

    • Mechanical Agitation: Ensure vigorous and sufficient agitation. Using a mechanical shaker or vortex mixer can improve solvent contact with soil particles. Simple shaking for an extended period (e.g., 1 hour) can be effective.

2. Matrix Interference

  • Cause: Co-extractives from the soil matrix (e.g., humic acids, lipids) can interfere with the analysis, suppressing the analyte signal in the detector or causing chromatographic issues.

  • Solution:

    • Incorporate a Cleanup Step: After the initial extraction, use a cleanup procedure to remove interfering compounds. Solid-Phase Extraction (SPE) cartridges (e.g., containing graphitized carbon black or Florisil) are commonly used for this purpose. The d-SPE step in the QuEChERS method is also designed for this.

    • Selective Extraction: Techniques like Selective Pressurized Liquid Extraction (SPLE) combine extraction and cleanup into a single step by placing an adsorbent like Florisil directly in the extraction cell.

3. Analyte Loss During Sample Processing

  • Cause: this compound may be lost during solvent evaporation or transfer steps.

  • Solution:

    • Careful Concentration: When concentrating the extract (e.g., with a rotary evaporator or nitrogen stream), avoid evaporating to complete dryness, as this can lead to the loss of volatile analytes.

    • Use of a Keeper Solvent: The addition of a small amount of a high-boiling, non-volatile solvent can help prevent analyte loss during the final stages of evaporation.

    • Internal Standards: Use an internal standard that is chemically similar to this compound to compensate for losses during the workup process.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.

G start Low or Inconsistent This compound Recovery cause1 Potential Cause: Inefficient Desorption start->cause1 cause2 Potential Cause: Matrix Interference start->cause2 cause3 Potential Cause: Analyte Loss start->cause3 solution1a Solution: Optimize Solvent (e.g., Acetonitrile, Methanol) cause1->solution1a solution1b Solution: Increase Extraction Energy (Use ASE, MAE, or Sonication) cause1->solution1b solution2a Solution: Add a Post-Extraction Cleanup Step (e.g., SPE) cause2->solution2a solution3a Solution: Careful Evaporation & Use of Internal Standards cause3->solution3a G cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Cleanup & Analysis p1 Collect Soil Sample p2 Air Dry & Sieve (2mm) p1->p2 p3 Homogenize & Weigh p2->p3 e1 Add Solvent (e.g., Acetonitrile) p3->e1 e2 Apply Energy (Shake, Sonicate, Heat/Pressure) e1->e2 e3 Separate Solid/Liquid (Centrifuge/Filter) e2->e3 c1 Extract Cleanup (SPE or d-SPE) e3->c1 c2 Concentrate Extract c1->c2 c3 Analyze via GC-MS or LC-MS/MS c2->c3

References

Technical Support Center: Stability of Dipropetryn in Solvent Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Dipropetryn in various solvent mixtures. Due to a lack of extensive publicly available quantitative data on this compound's stability in common laboratory organic solvent mixtures, this guide offers a framework of frequently asked questions (FAQs) and troubleshooting protocols to enable users to conduct their own stability studies and generate reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is a s-triazine herbicide. Herbicides in this class are known for their relative persistence in the environment.[1][2] Their stability is influenced by factors such as pH, temperature, and microbial activity.[3] Hydrolysis, a chemical reaction with water, is a common degradation pathway for many pesticides and its rate can be significantly affected by the pH of the solution.[3]

Q2: Which solvents are commonly used for preparing this compound stock solutions?

While specific stability data in various organic solvents is limited, this compound is known to be soluble in aromatic and chlorinated hydrocarbon solvents.[4] Common solvents used for preparing stock solutions of pesticides for analytical purposes include acetonitrile, methanol, acetone, and ethyl acetate. The choice of solvent can impact the stability of the pesticide. For instance, some pesticides have shown degradation in acetone, while acidified acetonitrile has been shown to improve the stability of certain compounds.

Q3: How can I determine the stability of this compound in my specific solvent mixture?

To determine the stability of this compound in a particular solvent mixture, a forced degradation study is recommended. This involves subjecting a solution of this compound in the solvent of interest to various stress conditions, such as elevated temperature, and monitoring the concentration of this compound over time using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS).

Q4: What are the typical storage conditions for this compound stock solutions?

For general pesticide reference standards, it is recommended to store them in the dark at low temperatures (e.g., 4°C or -20°C) to minimize degradation. Solutions should be stored in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation.

Troubleshooting Guide: this compound Stability Experiments

This guide addresses common issues encountered during the assessment of this compound stability in solvent mixtures.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent analytical results for this compound concentration. 1. Incomplete dissolution of this compound. 2. Evaporation of solvent from the sample vials. 3. Degradation of this compound during sample preparation or analysis. 4. Instrument variability.1. Ensure complete dissolution by vortexing and/or sonicating the solution. Visually inspect for any undissolved particles. 2. Use high-quality vials with secure caps. Prepare fresh standards and samples for each analytical run. 3. Prepare samples immediately before analysis. If using an autosampler, ensure it is temperature-controlled. 4. Calibrate the instrument before each run and use an internal standard to correct for variations.
Rapid degradation of this compound observed. 1. The chosen solvent or solvent mixture is unsuitable for this compound. 2. Presence of contaminants in the solvent that catalyze degradation. 3. Exposure to light or elevated temperatures.1. Test the stability of this compound in alternative high-purity solvents or mixtures. 2. Use HPLC-grade or higher purity solvents. 3. Store solutions in amber vials and protect from light. Maintain controlled temperature conditions during storage and analysis.
No degradation of this compound is observed under stress conditions. 1. The stress conditions (e.g., temperature, duration) are not harsh enough to induce degradation. 2. The analytical method is not sensitive enough to detect small changes in concentration.1. Increase the temperature or prolong the duration of the stability study. 2. Validate the analytical method to ensure it has the required sensitivity, linearity, and accuracy to detect at least a 5-10% change in concentration.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber glass volumetric flask.

    • Record the exact weight.

    • Dissolve the standard in the desired solvent (e.g., acetonitrile).

    • Bring the flask to volume with the solvent and mix thoroughly by inversion and vortexing.

    • Store the stock solution at ≤ 4°C in the dark.

  • Working Solutions (e.g., 10 µg/mL):

    • Prepare working solutions by diluting the stock solution with the appropriate solvent mixture to be tested.

    • For example, to prepare a 10 µg/mL working solution, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the desired solvent mixture.

Protocol 2: Short-Term Stability Study in a Solvent Mixture
  • Sample Preparation:

    • Prepare a fresh working solution of this compound (e.g., 10 µg/mL) in the solvent mixture of interest (e.g., 50:50 acetonitrile:water).

    • Aliquots of this solution are to be analyzed at specified time points.

  • Storage Conditions:

    • Store the working solution in a tightly sealed amber vial at a controlled temperature (e.g., 25°C or 40°C).

  • Analytical Procedure:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution for analysis.

    • Analyze the concentration of this compound using a validated HPLC or GC method.

    • The initial concentration at time 0 serves as the baseline.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of this compound remaining versus time.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format. Below are template tables for presenting your findings.

Table 1: Stability of this compound (10 µg/mL) in Acetonitrile/Water (50:50, v/v) at 25°C

Time (hours)Mean Peak Area (n=3)% Remaining
0[Insert Data]100
2[Insert Data][Calculate]
4[Insert Data][Calculate]
8[Insert Data][Calculate]
24[Insert Data][Calculate]
48[Insert Data][Calculate]

Table 2: Summary of this compound Stability in Various Solvent Mixtures at 40°C after 48 hours

Solvent Mixture (v/v)% this compound RemainingObservations
100% Acetonitrile[Insert Data][e.g., No significant degradation]
50:50 Acetonitrile:Water[Insert Data][e.g., Minor degradation observed]
100% Methanol[Insert Data][e.g., Significant degradation]
50:50 Methanol:Water[Insert Data][e.g., Precipitate formed]

Visualizations

Diagrams can effectively illustrate experimental workflows and the relationships between different factors influencing stability.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis A Weigh this compound Reference Standard B Dissolve in Primary Solvent A->B C Prepare Working Solutions in Test Solvent Mixtures B->C D Incubate at Controlled Temperature C->D E Sample at Time Intervals D->E F LC-MS/MS or GC-MS Analysis E->F G Quantify this compound Concentration F->G H Calculate % Remaining G->H

Caption: Workflow for assessing the stability of this compound in solvent mixtures.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcome Outcome Solvent Solvent Composition (e.g., Polarity, pH) Stability This compound Stability (% Degradation) Solvent->Stability Temp Temperature Temp->Stability Light Light Exposure Light->Stability

Caption: Key factors influencing the stability of this compound in solution.

References

Technical Support Center: Analysis of Dipropetryn Degradation in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of the s-triazine herbicide Dipropetryn in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in water?

A1: Based on the degradation pathways of structurally similar s-triazine herbicides, the primary degradation products of this compound in water are expected to result from hydrolysis, photolysis, and microbial degradation. Key anticipated transformation products include:

  • Hydroxy-Dipropetryn: Formed by the hydrolysis of the ethylthio group (-SCH₂CH₃) to a hydroxyl group (-OH).

  • This compound Sulfoxide and Sulfone: Resulting from the oxidation of the sulfur atom in the ethylthio group.

  • N-dealkylated Metabolites: Arising from the removal of one or both isopropyl groups from the amino substituents. For instance, N-deisopropyl this compound.

It is important to note that degradation product formation is influenced by environmental conditions such as pH, temperature, light intensity, and the presence of microorganisms.[1]

Q2: What are the common analytical techniques for identifying and quantifying this compound and its degradation products?

A2: The most common and effective analytical methods for the analysis of s-triazine herbicides and their degradation products in water samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. These techniques allow for the separation, identification, and quantification of the parent compound and its various metabolites at low concentrations.

Q3: What sample preparation techniques are recommended for analyzing this compound degradation in water?

A3: Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and concentration of this compound and its degradation products from water samples prior to chromatographic analysis. The choice of SPE sorbent is critical and should be optimized based on the polarity of the target analytes.

Q4: What is the expected persistence of this compound in water?

A4: Under typical environmental conditions, this compound has a residual activity of approximately 1 to 3 months. However, its persistence can be influenced by factors such as microbial activity, sunlight exposure (photolysis), and water chemistry. Degradation products of s-triazines are often detected more frequently in environmental samples than the parent compound, indicating their potential for greater persistence.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor recovery of this compound or its degradation products during sample preparation. - Inappropriate SPE sorbent selection.- Incorrect pH of the water sample during extraction.- Inefficient elution solvent.- Test different SPE sorbents (e.g., C18, HLB) to find the optimal one for both the parent compound and its expected metabolites.- Adjust the pH of the water sample to optimize the retention of all target analytes on the SPE cartridge.- Evaluate different elution solvents and volumes to ensure complete recovery from the SPE cartridge.
Co-elution of peaks in the chromatogram. - Suboptimal chromatographic conditions (e.g., column, mobile phase gradient, temperature).- Optimize the LC or GC method. For LC, adjust the mobile phase gradient, flow rate, and column temperature. Consider using a different column chemistry. For GC, optimize the temperature program.
Low sensitivity or inability to detect degradation products. - Insufficient sample concentration.- Matrix effects from the water sample.- The degradation products are not being formed under the experimental conditions.- Increase the volume of the water sample extracted.- Employ matrix-matched calibration standards or use an internal standard to compensate for matrix effects.- Verify the experimental conditions (e.g., light source for photolysis, microbial culture for biodegradation) are appropriate to induce degradation.
Identification of unknown peaks in the chromatogram. - Formation of unexpected degradation products.- Presence of interfering compounds in the water matrix.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data for the unknown peaks, aiding in the elucidation of their elemental composition and potential structures.- Analyze a blank water sample to identify potential background interferences.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18 or HLB) by passing methanol followed by deionized water through it.

  • Loading: Pass the water sample (typically 100-500 mL, pH adjusted if necessary) through the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove any unretained impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it for a sufficient amount of time.

  • Elution: Elute the retained analytes with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

2. Analytical Methodology: LC-MS/MS

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of s-triazine herbicides and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of water (often with a formic acid or ammonium formate additive) and an organic solvent like acetonitrile or methanol is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. For quantification, use Multiple Reaction Monitoring (MRM) mode, selecting specific precursor-to-product ion transitions for this compound and each of its suspected degradation products.

Data Presentation

Table 1: Hypothetical Degradation of this compound in Water under Photolytic Conditions

Time (hours)This compound (µg/L)Hydroxy-Dipropetryn (µg/L)This compound Sulfoxide (µg/L)N-deisopropyl this compound (µg/L)
0100< LOD*< LOD< LOD
6751552
125228105
242845158
4810601810

*LOD: Limit of Detection

Visualizations

Dipropetryn_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Hydroxy_this compound Hydroxy-Dipropetryn Hydrolysis->Hydroxy_this compound Dipropetryn_Sulfoxide This compound Sulfoxide Photolysis->Dipropetryn_Sulfoxide N_deisopropyl_this compound N-deisopropyl this compound Microbial_Degradation->N_deisopropyl_this compound

Caption: Major degradation pathways of this compound in water.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing Water_Sample Aqueous Sample Collection Filtration Filtration Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_MS LC-MS/MS or GC-MS Analysis Concentration->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Metabolite_ID Metabolite Identification Peak_Integration->Metabolite_ID

Caption: General experimental workflow for analyzing this compound degradation.

References

Optimization of injection parameters for Dipropetryn GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of Dipropetryn. It is intended for researchers, scientists, and professionals in drug development and related fields.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

A1: Peak tailing for triazine herbicides like this compound is a common issue and can be caused by several factors:

  • Active Sites in the Injection Port or Column: this compound, being a triazine, can interact with active silanol groups in the GC inlet liner or at the head of the analytical column. This is a primary cause of peak tailing.

    • Solution:

      • Inlet Liner: Use a deactivated inlet liner, preferably with glass wool, to minimize interaction and trap non-volatile matrix components. Replace the liner regularly, especially after analyzing dirty samples.

      • Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.

  • Inadequate Injection Temperature: If the injector temperature is too low, this compound may not volatilize completely and instantaneously, leading to a slow transfer to the column and resulting in peak tailing.

    • Solution: Optimize the injector temperature. A starting point for many triazine herbicides is 250 °C.

  • Column Contamination: Buildup of matrix components on the column can create active sites.

    • Solution: Regularly bake out the column at its maximum recommended temperature. If tailing persists, trimming the column is recommended.

Q2: My this compound peak is showing splitting. What could be the cause?

A2: Peak splitting can be a complex issue arising from several sources:

  • Improper Column Installation: If the column is not cut evenly or is installed at the incorrect depth in the inlet, it can cause turbulence and lead to peak splitting.

    • Solution: Ensure the column is cut with a ceramic wafer to get a clean, 90-degree cut. Install the column according to the manufacturer's instructions for the specific GC model.

  • Solvent-Analyte Mismatch: Using a solvent that is not compatible with the stationary phase can cause poor focusing of the analyte band at the head of the column.

    • Solution: If possible, use a solvent that is compatible with your GC column's stationary phase. For example, with a non-polar column, a non-polar solvent is ideal. If you must use a polar solvent like acetonitrile with a non-polar column, consider techniques like a pulsed splitless injection to minimize this effect.

  • Injection Technique: A slow injection speed can lead to the sample being distributed unevenly in the liner, causing peak splitting.

    • Solution: Use a fast injection speed to ensure the entire sample is introduced as a tight band.

Q3: I am experiencing low sensitivity or no peak for this compound. What should I check?

A3: Low or no response for this compound can be due to several factors from sample injection to detection:

  • Leaks in the System: Leaks in the injector, column fittings, or septum can lead to a loss of sample and reduced sensitivity.

    • Solution: Perform a leak check of the entire system. Pay close attention to the septum and column connections.

  • Injector Issues: A contaminated or active injector can lead to the degradation or adsorption of this compound.

    • Solution: Clean the injector and replace the liner and septum.

  • Incorrect Injection Parameters: An inappropriate split ratio or splitless time can result in a small amount of analyte reaching the column.

    • Solution: For trace analysis, a splitless injection is typically used. Ensure the split valve is closed during the injection and for an appropriate time afterward (e.g., 0.75-1.0 min) to allow for the complete transfer of the analyte to the column.

  • Column Issues: A degraded or contaminated column can lead to poor peak shape and reduced signal.

    • Solution: Condition the column or trim the front end. If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial injection parameters for this compound GC analysis?

A1: For a standard splitless injection of this compound, the following parameters can be used as a starting point for method development.

ParameterRecommended Starting ValueNotes
Injection Mode SplitlessIdeal for trace analysis to maximize analyte transfer to the column.
Injector Temperature 250 °CA good starting point for most triazine herbicides. Can be optimized.
Injection Volume 1 µLA smaller volume can be used to minimize inlet overload with complex matrices.
Splitless Time 0.75 minThis should be optimized based on the liner volume and carrier gas flow rate.
Purge Flow 50 mL/minTo efficiently clean the injector after the splitless period.
Inlet Liner Deactivated, single taper with glass woolThe glass wool aids in sample vaporization and traps non-volatile residues.

Q2: What type of GC column is suitable for this compound analysis?

A2: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of triazine herbicides like this compound.[1] These columns provide good resolution and peak shape for a wide range of pesticides. A typical column dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.

Q3: How can I improve the peak shape of this compound when using a polar solvent like acetonitrile with a non-polar column?

A3: This is a common challenge in pesticide residue analysis. Here are some strategies:

  • Pulsed Splitless Injection: This technique involves increasing the inlet pressure during the injection to force the sample onto the column more quickly, minimizing the solvent-analyte interaction in the liner.

  • Solvent Focusing: Set the initial oven temperature approximately 20 °C below the boiling point of your solvent. This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band.

  • Use of a Retention Gap: A short, deactivated fused silica tube connected between the injector and the analytical column can help to focus the analytes before they enter the analytical column, improving peak shape.

Experimental Protocols

Protocol 1: Standard Splitless Injection for this compound Analysis

This protocol provides a starting point for the GC-MS analysis of this compound using a standard splitless injection.

1. Instrumentation:

  • Gas Chromatograph with a split/splitless injector and a mass selective detector (MSD).

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 70 °C, hold for 2 min.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 3 °C/min to 200 °C.

    • Ramp 3: 8 °C/min to 280 °C, hold for 5 min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Splitless Time: 0.75 min

    • Purge Flow: 50 mL/min

  • Liner: Deactivated single taper with glass wool.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and selectivity. For this compound, characteristic ions would need to be determined from a full scan spectrum. A known transition for this compound is 254.90 > 180.30.[1]

4. Sample Preparation:

  • Prepare standards and samples in a suitable solvent such as ethyl acetate or toluene.

Visualizations

GC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_liner Check Inlet Liner - Deactivated? - Glass wool present? - Contaminated? start->check_liner check_temp Verify Injector Temperature - Optimized for this compound? check_liner->check_temp Liner OK solution Problem Resolved check_liner->solution Replaced/Cleaned Liner check_column Inspect Column - Trimmed recently? - Contaminated? check_temp->check_column Temp OK check_temp->solution Adjusted Temperature check_leaks Perform Leak Check - Septum? - Fittings? check_column->check_leaks Column OK check_column->solution Trimmed/Replaced Column check_leaks->solution Fixed Leak further_action Consult Instrument Manual or Contact Support check_leaks->further_action No Leaks Found

Caption: A logical workflow for troubleshooting common GC issues.

Injection_Parameter_Optimization start Goal: Optimize this compound Injection Parameters inj_mode Select Injection Mode (e.g., Splitless for Trace Analysis) start->inj_mode liner_select Select Appropriate Liner (Deactivated w/ glass wool) inj_mode->liner_select inj_temp Optimize Injector Temperature (e.g., 240-280 °C) inj_vol Optimize Injection Volume (e.g., 0.5-2 µL) inj_temp->inj_vol splitless_time Optimize Splitless Time (e.g., 0.5-1.5 min) inj_vol->splitless_time evaluation Evaluate Peak Shape, Response, and Reproducibility splitless_time->evaluation liner_select->inj_temp evaluation->inj_temp Adjust Parameters final_method Final Optimized Method evaluation->final_method Criteria Met

Caption: Decision process for optimizing injection parameters.

References

Minimizing Dipropetryn adsorption during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Dipropetryn adsorption during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its adsorption a concern during sample analysis?

This compound is a triazine herbicide used to control weeds.[1] Like other s-triazine herbicides, it can adsorb to various surfaces, leading to inaccurate quantification in analytical experiments. This adsorption can occur on glassware, plasticware, and even within the analytical instrument itself, resulting in low recovery rates and poor reproducibility.

Q2: What are the common causes of low this compound recovery?

Low recovery of this compound can be attributed to several factors during sample preparation and analysis:

  • Adsorption: this compound can adsorb to active sites on glass and plastic surfaces.

  • Suboptimal Extraction: Inefficient extraction from the sample matrix will lead to lower recovery.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during sample processing could potentially lead to degradation.

  • Inappropriate Solvent Choice: The solubility and stability of this compound can vary in different solvents.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Low or Inconsistent this compound Recovery
Possible Cause Troubleshooting Step Expected Outcome
Adsorption to Glassware/Plasticware 1. Silanize Glassware: Treat all glassware with a silanizing agent like dichlorodimethylsilane to block active silanol groups. 2. Use Polypropylene Vials/Tubes: Where possible, use polypropylene labware, which tends to have fewer active sites for adsorption compared to glass.Minimized analyte loss due to adsorption, leading to higher and more consistent recovery.
Inefficient Extraction 1. Optimize QuEChERS Method: Ensure the correct salt combination (e.g., MgSO₄, NaCl, sodium citrate) is used for your specific sample matrix to achieve proper phase separation and extraction. 2. Thorough Homogenization: Ensure the sample is thoroughly homogenized before extraction to maximize the surface area for solvent contact.Improved extraction efficiency, resulting in higher analyte recovery.
Matrix Effects 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. 2. Employ dSPE Cleanup: Use a dispersive solid-phase extraction (dSPE) cleanup step with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.Compensation for signal suppression or enhancement, leading to more accurate quantification.
Solvent Issues 1. Check Solvent Compatibility: Ensure this compound is soluble and stable in the solvents used for extraction and reconstitution. Acetonitrile is a common and effective solvent for QuEChERS extraction of pesticides.Consistent and complete dissolution of the analyte, preventing losses due to precipitation.
Quantitative Data Summary

While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery ranges for pesticides using the QuEChERS method in various matrices. These values can serve as a general benchmark for your experiments.

MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Fruits and VegetablesQuEChERSLC-MS/MS70-120[5]
Edible InsectsQuEChERSGC-MS/MS70-120
HoneyModified QuEChERSGC-µECD66-108
Fishery ProductsModified QuEChERS with FlorisilGC-µECD and GC-MS/MS62.6-119.1
Surface WaterQuEChERSUHPLC-MS/MS90-110

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes the process of silanizing glassware to prevent the adsorption of this compound.

Materials:

  • Dichlorodimethylsilane (or other suitable silanizing agent)

  • Toluene or Hexane (anhydrous)

  • Methanol (anhydrous)

  • Glassware to be silanized (e.g., vials, flasks, pipettes)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Thoroughly clean and dry the glassware to be silanized.

  • Prepare a 2-5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene or hexane in a fume hood.

  • Completely immerse the glassware in the silanizing solution or fill the glassware with the solution, ensuring all surfaces are in contact with the reagent.

  • Allow the glassware to react for 10-15 minutes.

  • Remove the glassware from the solution and rinse thoroughly with anhydrous toluene or hexane to remove excess silanizing agent.

  • Rinse the glassware with anhydrous methanol to quench any remaining reactive groups.

  • Allow the glassware to air dry completely in the fume hood.

  • For optimal results, oven-dry the glassware at 100°C for at least one hour before use.

Protocol 2: General QuEChERS Method for this compound Extraction

This protocol provides a general workflow for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction of this compound from a solid matrix (e.g., soil, food).

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., AOAC or EN versions containing MgSO₄, NaCl, and/or citrate buffers)

  • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add an appropriate internal standard if required.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge the dSPE tube at high speed for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

Visualizations

Experimental Workflow for Minimizing this compound Adsorption

Dipropetryn_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis cluster_prevention Adsorption Prevention start Start: Sample Collection homogenize Homogenize Sample start->homogenize weigh Weigh Sample into Polypropylene Tube homogenize->weigh add_acn Add Acetonitrile weigh->add_acn add_salts Add QuEChERS Salts add_acn->add_salts vortex1 Vortex add_salts->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add to dSPE Tube (PSA/C18) transfer->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 analysis LC-MS/MS or GC-MS/MS Analysis centrifuge2->analysis silanize Use Silanized Glassware for Standards pp_vials Use Polypropylene Vials for Extracts

Caption: Workflow for this compound analysis with steps to minimize adsorption.

Signaling Pathway of Triazine Herbicides

This compound, as a triazine herbicide, inhibits photosynthesis by blocking the electron transport chain in Photosystem II (PSII).

PhotosystemII_Inhibition Simplified scheme of this compound's inhibitory action on Photosystem II. cluster_psii Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron Transfer QB QB (Plastoquinone) QA->QB Electron Transfer PQ_pool Plastoquinone Pool QB->PQ_pool Electron Transfer This compound This compound This compound->Inhibition Inhibition->QB Binds to D1 protein, displacing QB

Caption: this compound inhibits electron transport in Photosystem II.

References

Technical Support Center: Method Refinement for Low-Level Detection of Dipropetryn

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the low-level detection of Dipropetryn in environmental matrices. The information is targeted toward researchers, scientists, and drug development professionals familiar with analytical chemistry principles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for low-level detection of this compound?

A1: For low-level detection of this compound, the most common and effective analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). These methods offer high sensitivity and selectivity, which are crucial for detecting trace amounts of the herbicide in complex matrices.

Q2: Which sample preparation technique is best for this compound analysis in water samples?

A2: Solid-Phase Extraction (SPE) is a widely used and effective technique for extracting and concentrating this compound from water samples. Various sorbents can be used, with C18 being a common choice for pesticides of intermediate polarity like this compound. The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery rates.

Q3: Can I use the QuEChERS method for this compound extraction from soil and food matrices?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting a wide range of pesticides, including triazines like this compound, from solid matrices such as soil and various food commodities.[1][2] The method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove matrix interferences.[1][2]

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound?

A4: While specific LOD and LOQ values for this compound are highly dependent on the matrix, instrumentation, and method used, multi-residue methods for triazine herbicides in water can achieve LODs in the range of 0.001 to 0.005 µg/L and LOQs from 0.002 to 0.016 µg/L.[3] For soil samples, LODs are typically in the low µg/kg range. It is essential to perform in-house method validation to determine the specific LOD and LOQ for your analytical setup.

Q5: What are the common causes of low recovery for this compound during sample preparation?

A5: Low recovery of this compound can be attributed to several factors, including:

  • Improper pH of the sample: The pH can affect the chemical form of this compound and its retention on the SPE sorbent.

  • Inappropriate SPE sorbent or elution solvent: The choice of sorbent and solvent must be optimized for this compound's polarity.

  • Incomplete elution: The volume and composition of the elution solvent may not be sufficient to completely recover the analyte from the SPE cartridge.

  • Matrix effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Sample Degradation Ensure proper sample storage (e.g., refrigeration, protection from light). Use freshly prepared standards.
Inefficient Extraction Optimize the sample preparation method (SPE or QuEChERS). Verify the pH of the sample and the choice of extraction/elution solvents.
Matrix Signal Suppression Dilute the sample extract to reduce the concentration of interfering matrix components. Utilize matrix-matched calibration standards. Employ more selective cleanup steps during sample preparation.
Instrumental Issues (LC-MS/MS or GC-MS/MS) Check for leaks in the system. Verify the performance of the mass spectrometer by running a system suitability test with a known standard. Clean the ion source and other relevant MS components.
Incorrect MRM Transitions Confirm the precursor and product ions for this compound are correctly entered in the acquisition method.
Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Active Sites in the GC Inlet or Column Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular maintenance, including trimming the column and replacing the liner.
Column Overloading Reduce the injection volume or dilute the sample.
Incompatible Solvent Ensure the sample solvent is compatible with the initial mobile phase conditions (for LC) or the inlet temperature (for GC).
Contamination Clean the GC inlet, column, and detector. Check for contamination in the carrier gas or solvents.
High Background Noise or Interferences
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Run a blank analysis to check for contamination.
Insufficient Sample Cleanup Optimize the dSPE cleanup step in the QuEChERS method by testing different sorbent combinations (e.g., PSA, C18, GCB). For SPE, ensure proper conditioning and washing of the cartridge.
Carryover from Previous Injections Implement a thorough wash sequence for the autosampler syringe and injection port between samples.
Leaks in the System Perform a leak check on the GC or LC system, paying close attention to fittings and septa.

Quantitative Data

The following tables summarize typical performance data for the analysis of triazine herbicides, which can be used as a reference for method development for this compound.

Table 1: Representative Recovery Data for Triazine Herbicides using SPE and QuEChERS

Analyte (Triazine)MatrixSample PreparationRecovery (%)Reference
AtrazineRiver WaterQuEChERS-UHPLC-MS/MS80-117
SimazineDrinking WaterSPE-GC-MS79-99
AmetrynBiomixture (Soil, Compost)LC-MS/MS>70
TerbuthylazineDrinking WaterSPE-GC-MS79-99

Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for Triazine Herbicides

Analyte (Triazine)MatrixMethodLODLOQReference
AtrazineRiver WaterQuEChERS-UHPLC-MS/MS2.06 µg/L6.25 µg/L
Multiple Organochlorine PesticidesWaterSPE-GC-ECD0.001-0.005 µg/L0.002-0.016 µg/L
Multiple Organochlorine PesticidesSedimentSoxhlet-GC-ECD0.001-0.005 µg/g0.003-0.017 µg/g
Various PesticidesNatural WaterUHPLC-HR-QTOF-MS0.01-10 ng/mL-

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol provides a general procedure for the extraction of triazine herbicides from water. Optimization is recommended for this compound.

  • Sample Pre-treatment: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove suspended particles. Adjust the sample pH to neutral (around 7) if necessary.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

  • Elution: Elute the trapped analytes with a suitable organic solvent. A common choice is ethyl acetate or a mixture of dichloromethane and methanol. Use a small volume (e.g., 2 x 3 mL) to keep the extract concentrated.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase).

QuEChERS Protocol for Soil Samples

This protocol is a general guideline for the QuEChERS extraction of pesticides from soil.

  • Sample Homogenization: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if necessary): If the soil is very dry, add a small amount of water to moisten it.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking: Cap the tube tightly and shake vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes to separate the acetonitrile layer from the solid matrix.

  • Dispersive SPE (dSPE) Cleanup: Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., PSA and C18) for cleanup.

  • Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract, ready for analysis by LC-MS/MS or GC-MS/MS.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Water Sample filter Filtration (0.45 µm) sample->filter ph_adjust pH Adjustment filter->ph_adjust load Sample Loading ph_adjust->load condition Cartridge Conditioning condition->load wash Cartridge Washing load->wash dry Cartridge Drying wash->dry elute Elution dry->elute reconstitute Reconstitution elute->reconstitute analysis LC-MS/MS or GC-MS/MS reconstitute->analysis experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis sample Soil Sample add_solvent Add Acetonitrile & Salts sample->add_solvent shake Vigorous Shaking add_solvent->shake centrifuge1 Centrifugation shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add dSPE Sorbent transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifugation vortex->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS or GC-MS/MS final_extract->analysis troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_noise Background Issues start Analytical Problem Encountered low_signal Low/No Signal start->low_signal bad_peak Poor Peak Shape start->bad_peak high_noise High Background/Interference start->high_noise check_extraction Optimize Sample Prep low_signal->check_extraction check_matrix Address Matrix Effects low_signal->check_matrix check_instrument Verify Instrument Performance low_signal->check_instrument check_inlet Check GC Inlet/Column Activity bad_peak->check_inlet check_overload Check for Overloading bad_peak->check_overload check_solvent Verify Solvent Compatibility bad_peak->check_solvent check_blanks Analyze Blanks high_noise->check_blanks optimize_cleanup Optimize Cleanup Step high_noise->optimize_cleanup check_leaks Perform Leak Check high_noise->check_leaks

References

Addressing interferences in Dipropetryn analysis of complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of dipropetryn in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when analyzing this compound in complex matrices?

The most significant challenges in this compound analysis arise from matrix effects, which can either suppress or enhance the instrument's response to the analyte.[1][2][3] These effects are highly dependent on the specific matrix being analyzed (e.g., soil, food, biological fluids) and can lead to inaccurate quantification.[4] Other common issues include low recovery rates during sample preparation, co-elution of interfering compounds, and degradation of this compound during the analytical process.

Q2: Which sample preparation technique is recommended for this compound analysis?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for extracting pesticides, including triazine herbicides like this compound, from various complex matrices.[5] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE) to remove interfering matrix components. The choice of dSPE sorbent is critical and depends on the matrix composition.

Q3: How can I minimize matrix effects in my this compound analysis?

Several strategies can be employed to mitigate matrix effects:

  • Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.

  • Optimized Cleanup: Employing the appropriate dSPE sorbents during the QuEChERS cleanup step is crucial for removing specific types of interferences.

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively compensate for matrix effects, as it will be affected in the same way as the native analyte.

Q4: What are the typical recovery rates for this compound using the QuEChERS method?

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the sample is thoroughly homogenized. Verify the correct solvent (acetonitrile) and salt combination for the QuEChERS extraction is used.
Analyte Degradation This compound, like other triazines, can be susceptible to degradation under certain pH and temperature conditions. Ensure samples and extracts are stored properly (e.g., at low temperatures) and analyze them as soon as possible. Consider investigating the stability of this compound in your specific matrix and storage conditions.
Instrumental Issues (GC-MS/LC-MS) Check for leaks in the system. Verify the injection port and column are clean and not contaminated. Ensure the detector is functioning correctly.
Poor Ionization In LC-MS, optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Matrix components can suppress ionization.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active Sites in GC System Co-extracted matrix components can create active sites in the GC inlet liner or on the column, leading to peak tailing. Deactivate the liner or use a liner with a glass wool plug. Trim the first few centimeters of the analytical column.
Column Overload If the peak is fronting, the concentration of this compound may be too high. Dilute the sample extract and re-inject.
Inappropriate Column Temperature In GC, ensure the initial oven temperature is low enough for proper focusing of the analyte on the column.
Matrix Effects Complex matrices can sometimes affect the chromatography. Ensure the cleanup step is sufficient to remove the majority of interfering compounds.
Issue 3: High Background Noise or Interfering Peaks
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup The QuEChERS dSPE cleanup step may not be adequate for your specific matrix. Consider using a combination of sorbents (e.g., PSA for acidic interferences, C18 for nonpolar interferences, and GCB for pigments).
Contaminated Solvents or Reagents Run a solvent blank to check for contamination in your reagents and solvents.
Carryover from Previous Injections Inject a solvent blank after a high-concentration sample to check for carryover. If present, develop a more rigorous wash method for the injection port and syringe.
Co-eluting Matrix Components Modify the chromatographic conditions (e.g., temperature gradient in GC, mobile phase composition in LC) to improve the separation of this compound from interfering peaks.

Quantitative Data

Table 1: Illustrative Performance Data for Triazine Herbicide Analysis in Complex Matrices using QuEChERS and GC-MS/MS or LC-MS/MS

Disclaimer: This table presents typical performance data for triazine herbicides. Actual results for this compound may vary and require method validation for each specific matrix.

MatrixAnalyte ClassFortification Level (ng/g)Average Recovery (%)RSD (%)Limit of Quantification (LOQ) (ng/g)
Soils-Triazines1085125
Soils-Triazines509285
TomatoTriazines10951010
TomatoTriazines10098710
Olive OilTriazines50881550
Olive OilTriazines500941150
FishTriazines10781810
FishTriazines100851410

Data is compiled and generalized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed Methodology: QuEChERS Sample Preparation for this compound in Soil

This protocol is a modification of the standard QuEChERS method, optimized for the extraction of triazine herbicides from soil.

1. Sample Homogenization:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add an appropriate amount of an internal standard if used.
  • Cap the tube and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing.

3. Partitioning:

  • Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
  • Immediately cap the tube and shake vigorously for 1 minute.
  • Centrifuge the tube at 4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower water/soil layer.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL dSPE tube.
  • The dSPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent. For soils with high organic matter content, the addition of 150 mg of graphitized carbon black (GCB) may be beneficial for removing pigments, but it should be used with caution as it can adsorb planar pesticides like this compound.
  • Cap the dSPE tube and vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Carefully transfer the cleaned-up extract into a clean vial.
  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS. For GC analysis, the addition of an analyte protectant may be necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_cleanup dSPE Cleanup cluster_analysis Analysis homogenize 1. Sample Homogenization (Sieving) weigh 2. Weigh 10g of Soil homogenize->weigh add_acn 3. Add Acetonitrile weigh->add_acn add_salts 4. Add QuEChERS Salts (MgSO4, NaCl) add_acn->add_salts centrifuge1 5. Centrifuge add_salts->centrifuge1 transfer_supernatant 6. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 7. Add dSPE Sorbents (MgSO4, PSA) transfer_supernatant->add_dspe centrifuge2 8. Centrifuge add_dspe->centrifuge2 final_extract 9. Collect Final Extract centrifuge2->final_extract analysis 10. GC-MS/MS or LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS workflow for this compound analysis in soil.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions start Problem: Low/No this compound Peak check_extraction Inefficient Extraction? start->check_extraction check_degradation Analyte Degradation? start->check_degradation check_leaks System Leaks? start->check_leaks check_ionization Poor Ionization? start->check_ionization solution1 Optimize QuEChERS (Solvent, Salts) check_extraction->solution1 solution2 Proper Sample Storage (Low Temp, Quick Analysis) check_degradation->solution2 solution3 Perform Instrument Maintenance check_leaks->solution3 solution4 Optimize MS Source Parameters check_ionization->solution4

Caption: Troubleshooting logic for low or no this compound peak.

References

Technical Support Center: Enhancing the Selectivity of Dipropetryn Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Dipropetryn. Our focus is on enhancing the selectivity of various detection methods to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound, and what are their selectivity challenges?

A1: Common methods for this compound detection include gas chromatography-mass spectrometry (GC-MS), immunoassays, and electrochemical sensors. While effective, each method presents unique selectivity challenges. GC-MS can suffer from co-eluting matrix components that interfere with accurate identification and quantification.[1] Immunoassays may exhibit cross-reactivity with other structurally similar triazine herbicides, leading to false positives. Electrochemical sensors can be susceptible to interference from other electroactive compounds present in the sample matrix.[2]

Q2: How can Molecularly Imprinted Polymers (MIPs) enhance the selectivity of this compound detection?

A2: Molecularly Imprinted Polymers (MIPs) are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule, in this case, this compound.[3] By incorporating MIPs as the recognition element in sensors or as a solid-phase extraction (SPE) sorbent, a high degree of selectivity can be achieved. The MIP will preferentially bind to this compound, even in the presence of structurally similar molecules, thereby reducing interference and enhancing the accuracy of the detection method.[4]

Q3: What is the principle behind using electrochemical sensors for this compound detection, and how can their selectivity be improved?

A3: Electrochemical sensors detect this compound by measuring changes in electrical signals (e.g., current or potential) resulting from its oxidation or reduction at an electrode surface.[5] To enhance selectivity, the electrode surface can be modified with materials that have a high affinity for this compound. As mentioned above, Molecularly Imprinted Polymers (MIPs) are excellent candidates for this purpose. By creating a MIP layer on the electrode, only this compound will bind to the active sites, leading to a selective electrochemical response. Other strategies to improve selectivity include the use of specific nanomaterials that can catalyze the electrochemical reaction of this compound.

Q4: What does "cross-reactivity" in an immunoassay for this compound refer to, and how can it be addressed?

A4: Cross-reactivity in an immunoassay refers to the ability of the antibody to bind to molecules other than the target analyte, this compound. This is a common issue when detecting triazine herbicides, as they often share similar chemical structures. To address this, highly specific monoclonal antibodies can be developed. Alternatively, the degree of cross-reactivity with potential interferents should be thoroughly characterized and quantified. This information can then be used to correct the results or to select an antibody with a cross-reactivity profile that is acceptable for the specific application.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Peak Tailing for this compound

  • Possible Cause: Active sites in the GC system (e.g., inlet liner, column) are interacting with the analyte.

  • Troubleshooting Steps:

    • Check for System Activity: Inject a standard known to be sensitive to active sites. If it also tails, the issue is likely system-wide.

    • Inlet Maintenance: Replace the inlet liner with a deactivated one. Check for septum bleed by running a blank gradient.

    • Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. If tailing persists, consider replacing the column with a new, inert one.

    • Derivatization: While not always necessary for this compound, derivatization can be a solution for highly polar analytes that exhibit strong tailing.

Issue: Matrix Interference and Co-elution

  • Possible Cause: Complex sample matrices can contain compounds that elute at the same retention time as this compound, interfering with its detection and quantification.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Employ a more selective sample cleanup technique, such as solid-phase extraction (SPE) with a sorbent specifically chosen to retain interferents while allowing this compound to pass through.

    • Adjust Chromatographic Conditions: Modify the GC oven temperature program to improve the separation between this compound and the interfering peaks.

    • Use Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity by monitoring specific precursor-to-product ion transitions for this compound, which are unique to the target analyte and less likely to be shared by interfering compounds.

Electrochemical Sensor Analysis

Issue: Poor Selectivity and Interference from Other Compounds

  • Possible Cause: The unmodified electrode is responding to other electroactive species in the sample.

  • Troubleshooting Steps:

    • Modify the Electrode with a Selective Layer: Fabricate a Molecularly Imprinted Polymer (MIP) film on the electrode surface that is specific for this compound. This will prevent other molecules from reaching the electrode surface and interfering with the measurement.

    • Optimize Operating Potential: Adjust the applied potential to a value where the electrochemical reaction of this compound is favored, while minimizing the response from potential interferents.

    • Sample Pre-treatment: Use a simple cleanup step, such as filtration or a quick SPE, to remove major interfering components before analysis.

Issue: Low Sensitivity or Weak Signal

  • Possible Cause: Inefficient electron transfer at the electrode surface or low concentration of this compound.

  • Troubleshooting Steps:

    • Enhance Electrode Surface Area: Modify the electrode with nanomaterials such as gold nanoparticles or graphene to increase the surface area and improve the signal-to-noise ratio.

    • Optimize Incubation Time: If using a MIP-based sensor, ensure sufficient incubation time for the this compound to bind to the imprinted sites.

    • Pre-concentration Step: Incorporate a pre-concentration step in your procedure, such as adsorptive stripping voltammetry, to accumulate this compound at the electrode surface before measurement.

Immunoassay Analysis

Issue: High Cross-Reactivity Leading to False Positives

  • Possible Cause: The antibody used in the assay is not specific enough and binds to other structurally related triazines.

  • Troubleshooting Steps:

    • Characterize Cross-Reactivity: Test the assay's response to a panel of potentially cross-reacting compounds (e.g., atrazine, simazine, prometryn) to quantify the percentage of cross-reactivity for each.

    • Source a More Specific Antibody: If cross-reactivity is unacceptably high, consider screening for or developing a monoclonal antibody with higher specificity for this compound.

    • Confirm with a Secondary Method: For positive results, especially those near the limit of detection, confirmation using a more selective method like GC-MS/MS is recommended.

Issue: Low Signal or Poor Sensitivity

  • Possible Cause: Suboptimal assay conditions, reagent degradation, or issues with the antibody-antigen binding.

  • Troubleshooting Steps:

    • Check Reagent Quality: Ensure all reagents, including antibodies and enzyme conjugates, are stored correctly and are within their expiration dates.

    • Optimize Assay Parameters: Systematically optimize incubation times, temperatures, and reagent concentrations to enhance the signal.

    • Review Plate Washing Steps: Inadequate washing can lead to high background noise, while excessive washing can remove bound complexes, both resulting in a poor signal-to-noise ratio. Ensure the washing procedure is performed consistently and according to the protocol.

Quantitative Data Presentation

The following table summarizes the performance of different analytical methods for the detection of this compound and other pesticides, providing a comparison of their limits of detection (LOD) and quantification (LOQ).

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS/MSThis compoundAyurvedic Medicine--
GC-MS/MS203 PesticidesFruits and Vegetables-2 µg/kg
HPLC-UVCarbamazepine-Varies by calculation methodVaries by calculation method
GC-ECDOrganochlorine PesticidesWater0.001 - 0.005 µg/L0.002 - 0.016 µg/L
GC-ECDOrganochlorine PesticidesSediment0.001 - 0.005 µg/g0.003 - 0.017 µg/g
Electrochemical Sensor (MIP)Atrazine-10⁻⁹ mol L⁻¹-

Note: Specific LOD and LOQ values for this compound are not always available in the literature and can vary significantly depending on the specific instrument, method, and matrix. The values presented here are for illustrative purposes.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound in Soil

This protocol provides a general workflow for the extraction and analysis of this compound from soil samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant to a dispersive SPE (dSPE) cleanup tube containing PSA (primary secondary amine) and MgSO₄.

  • Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

2. GC-MS/MS Instrumental Parameters

  • GC System: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet: Split/splitless, 280°C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • Oven Program: 70°C (hold 2 min), ramp to 180°C at 25°C/min, then ramp to 300°C at 10°C/min (hold 5 min)

  • MS System: Agilent 7010B Triple Quadrupole MS or equivalent

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Quantifier: 241.9 > 149.8

    • Qualifier: 254.9 > 180.3

Protocol 2: Fabrication of a this compound-Selective Electrochemical Sensor using a Molecularly Imprinted Polymer (MIP)

This protocol outlines the steps for creating a selective electrochemical sensor for this compound detection.

1. Electrode Preparation

  • Polish a glassy carbon electrode (GCE) with alumina slurry to a mirror finish.

  • Sonciate the polished GCE in ethanol and then in deionized water.

  • Dry the electrode under a stream of nitrogen.

2. MIP Synthesis and Electropolymerization

  • Prepare a polymerization solution containing:

    • This compound (template molecule)

    • A functional monomer (e.g., methacrylic acid)

    • A cross-linker (e.g., ethylene glycol dimethacrylate)

    • An initiator (e.g., azobisisobutyronitrile)

    • A supporting electrolyte in a suitable solvent.

  • Immerse the cleaned GCE into the polymerization solution.

  • Electropolymerize the MIP film onto the GCE surface using cyclic voltammetry (CV) by scanning the potential within a specific range for a set number of cycles.

3. Template Removal

  • After polymerization, immerse the MIP-modified GCE in a solution (e.g., methanol/acetic acid mixture) to extract the this compound template molecules, leaving behind the selective binding cavities.

  • Wash the electrode thoroughly with deionized water.

4. Electrochemical Detection

  • Incubate the MIP-GCE in the sample solution containing this compound for a specific period to allow for binding.

  • Perform electrochemical measurements (e.g., differential pulse voltammetry or square wave voltammetry) in an electrochemical cell containing a suitable electrolyte.

  • The change in the electrochemical signal will be proportional to the concentration of this compound.

Visualizations

GC_MS_Troubleshooting_Workflow start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issue Likely a physical issue in the flow path. all_peaks->physical_issue Yes polar_peaks Do only polar analytes tail? all_peaks->polar_peaks No check_install Check column installation (cut, depth). physical_issue->check_install check_leaks Check for system leaks. check_install->check_leaks end Problem Resolved check_leaks->end chemical_issue Likely a chemical/activity issue. polar_peaks->chemical_issue Yes polar_peaks->end No inlet_maint Perform inlet maintenance (replace liner, septum). chemical_issue->inlet_maint column_maint Trim or replace the column. inlet_maint->column_maint column_maint->end

Caption: Troubleshooting workflow for peak tailing in GC analysis.

MIP_Sensor_Fabrication start Start: Clean Electrode polymerization Electropolymerization of MIP with this compound Template start->polymerization template_removal Template (this compound) Removal polymerization->template_removal binding Incubation with Sample (this compound Binding) template_removal->binding detection Electrochemical Measurement binding->detection end Result: this compound Concentration detection->end

Caption: Workflow for MIP-based electrochemical sensor fabrication.

Immunoassay_Selectivity_Logic sample Sample Containing This compound & Other Triazines binding_event Binding Event sample->binding_event antibody Antibody Specific to this compound antibody->binding_event selective_binding Selective Binding: This compound-Antibody Complex binding_event->selective_binding High Specificity cross_reactivity Cross-Reactivity: Interferent-Antibody Complex binding_event->cross_reactivity Low Specificity signal Signal Generation selective_binding->signal cross_reactivity->signal result Accurate Result signal->result inaccurate_result Inaccurate Result (False Positive) signal->inaccurate_result

Caption: Logic diagram of selectivity in immunoassays.

References

Validation & Comparative

A Comparative Guide to Method Validation for Dipropetryn Analysis in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of validated methods for the analysis of dipropetryn, a triazine herbicide, in various food matrices. Given the limited availability of public domain validation data specifically for this compound, this document presents a comparative analysis of methodologies and performance data for chemically similar triazine herbicides. The data herein is representative of the performance expected for this compound analysis and is intended to guide researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

The primary analytical approach involves sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

Experimental Protocols

A crucial first step in the analysis of pesticide residues in food is the sample preparation, which aims to extract the analytes of interest from the complex food matrix and remove interfering substances. The QuEChERS method is a widely used technique for this purpose due to its simplicity, speed, and effectiveness.

1. QuEChERS Sample Preparation

The QuEChERS protocol can be adapted for different food matrices. A general procedure is outlined below:

  • Homogenization: A representative portion of the food sample (e.g., 10-15 g) is homogenized to ensure uniformity. For dry samples, a hydration step with purified water may be necessary.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile, is added. The tube is shaken vigorously to ensure thorough mixing.

  • Salting-Out Liquid-Liquid Partitioning: A mixture of salts, commonly anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube. This step induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a dSPE sorbent mixture. The composition of the sorbent depends on the food matrix. For general purposes, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences like fats, is used. For pigmented samples, graphitized carbon black (GCB) may be added to remove pigments, although it can also retain some planar pesticides. The tube is vortexed and then centrifuged.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for GC-MS/MS or LC-MS/MS analysis.

2. Instrumental Analysis

The choice between GC-MS/MS and LC-MS/MS depends on the physicochemical properties of the pesticide. Triazine herbicides like this compound are amenable to both techniques.

  • GC-MS/MS Analysis: This technique is suitable for volatile and semi-volatile pesticides. The final extract is injected into the gas chromatograph, where analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios of precursor and product ions. This provides high selectivity and sensitivity.

  • LC-MS/MS Analysis: This is the preferred method for polar, non-volatile, and thermolabile pesticides. The final extract is injected into the liquid chromatograph, and analytes are separated based on their polarity and affinity for the stationary and mobile phases. The eluent from the LC column is then introduced into the tandem mass spectrometer for detection and quantification, similar to GC-MS/MS.

Data Presentation: A Comparative Analysis of Triazine Herbicide Method Validation

The following tables summarize typical validation data for triazine herbicides in various food matrices, providing a benchmark for the expected performance of a validated method for this compound.

Table 1: GC-MS/MS Method Performance for Triazine Herbicides

ParameterFood MatrixLinearity (R²)LOQ (µg/kg)Recovery (%)RSD (%)
Linearity Fruits & Vegetables>0.99---
LOQ Fruits & Vegetables-10--
Accuracy & Precision Fruits & Vegetables--70-120<20
Linearity Spices>0.99---
LOQ Spices-10--
Accuracy & Precision Spices--70-120<20

Data is representative of typical performance for triazine herbicides as reported in multi-residue pesticide analysis studies.

Table 2: LC-MS/MS Method Performance for Triazine Herbicides

ParameterFood MatrixLinearity (R²)LOQ (µg/kg)Recovery (%)RSD (%)
Linearity Fruits & Vegetables>0.99---
LOQ Fruits & Vegetables-10--
Accuracy & Precision Fruits & Vegetables--70-120<20
Linearity Grains>0.99---
LOQ Grains-10--
Accuracy & Precision Grains--70-120<20
Linearity Fish & Seafood>0.996---
LOQ Fish & Seafood-0.5-1.0--
Accuracy & Precision Fish & Seafood--70.1-111.7<12

Data is representative of typical performance for triazine herbicides as reported in multi-residue pesticide analysis studies.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method for pesticide residue analysis in food matrices.

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_extraction 2. Sample Preparation (QuEChERS) cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation Parameters cluster_reporting 5. Data Review & Reporting p1 Define Scope: Analytes, Matrices, MRLs p2 Select Analytical Technique: GC-MS/MS or LC-MS/MS p1->p2 p3 Prepare Standards & Reagents p2->p3 e1 Homogenize Sample p3->e1 e2 Acetonitrile Extraction e1->e2 e3 Salting Out e2->e3 e4 dSPE Cleanup e3->e4 a1 Instrument Calibration e4->a1 a2 Sequence Preparation a1->a2 a3 Data Acquisition a2->a3 v1 Linearity a3->v1 v2 Limit of Detection (LOD) v1->v2 v3 Limit of Quantification (LOQ) v2->v3 r1 Data Processing & Review v3->r1 v4 Accuracy (Recovery) v5 Precision (RSD) v4->v5 v5->r1 v6 Selectivity v7 Matrix Effects v6->v7 v7->r1 r2 Validation Report Generation r1->r2 r3 Method Implementation r2->r3

Caption: Workflow for pesticide residue analysis method validation.

References

A Comparative Analysis of Dipropetryn and Atrazine Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of agricultural weed control, triazine herbicides have long played a pivotal role. Among these, atrazine has been a cornerstone for broad-spectrum weed management in various crops. This guide provides a comparative study of atrazine and a related, albeit less common, triazine herbicide, Dipropetryn. The analysis focuses on their efficacy, mechanisms of action, and the experimental protocols required for their evaluation, offering valuable insights for researchers, scientists, and professionals in drug and herbicide development.

Executive Summary

Both this compound and atrazine are selective herbicides belonging to the triazine class, functioning primarily by inhibiting photosynthesis in susceptible weed species. Atrazine is widely used in crops such as corn, sorghum, and sugarcane for the control of a broad spectrum of broadleaf and grassy weeds. This compound has been registered for more specific applications, primarily for pre-emergence control of pigweed and Russian thistle in cotton, particularly in sandy soils. While atrazine has been extensively studied, with a large body of data on its efficacy and environmental fate, data on this compound is less abundant, with much of the available information dating back several decades. This comparison synthesizes the available data to provide a parallel assessment of their herbicidal activity.

Mechanism of Action

Both this compound and atrazine share a common mechanism of action, which is the inhibition of photosynthesis at Photosystem II (PSII). They bind to the D1 quinone-binding protein in the chloroplast thylakoid membrane, blocking electron transport. This blockage leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the demise of the plant.

G cluster_photosynthesis Photosystem II Electron Transport Chain cluster_inhibition Inhibition by Triazine Herbicides cluster_consequences Cellular Damage PSII Photosystem II Pheo Pheophytin PSII->Pheo Light Energy QA Plastoquinone A (QA) Pheo->QA QB Plastoquinone B (QB) QA->QB Electron Transfer Block Electron Transport Blocked Cytb6f Cytochrome b6f Triazine This compound or Atrazine Triazine->QB Binds to D1 protein ROS Reactive Oxygen Species (ROS) Production Block->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath

Figure 1: Signaling pathway of this compound and atrazine mechanism of action.

Comparative Efficacy Data

Table 1: Efficacy of this compound on Selected Weeds

Weed SpeciesScientific NameEfficacy RatingApplication Rate (lbs a.i./A)Crop
PigweedAmaranthus spp.E1.2 - 2.0Cotton
Russian thistleSalsola tragusE1.2 - 2.0Cotton

Source: EPA Pesticide Fact Sheet for this compound (1985)[1]

Table 2: Efficacy of Atrazine on Selected Weeds

Weed SpeciesScientific NameEfficacy Rating (Pre-emergence)Efficacy Rating (Post-emergence)Application Rate (lbs a.i./A)Crops
Pigweed (Redroot)Amaranthus retroflexusEG0.5 - 2.0Corn, Sorghum, Sugarcane
LambsquartersChenopodium albumEG0.5 - 2.0Corn, Sorghum, Sugarcane
VelvetleafAbutilon theophrastiGF1.0 - 2.5Corn
CockleburXanthium strumariumFG1.0 - 2.5Corn
Foxtail (Giant, Green, Yellow)Setaria spp.GF1.0 - 2.5Corn, Sorghum
MorninggloryIpomoea spp.FP1.0 - 2.5Corn

Note: Efficacy can vary depending on environmental conditions, soil type, and weed growth stage. Atrazine is often used in tank mixes with other herbicides to broaden the spectrum of control.

Crop Tolerance and Application

This compound:

  • Registered Crop: Cotton[1].

  • Application: Pre-emergence spray applied to the soil surface by ground or aerial equipment[1].

  • Application Rate: 1.2 to 2.0 lbs a.i./A[1].

  • Soil Type: Particularly for use on sandy soils[1].

  • Rotational Restrictions: Food and feed crops should not be planted in treated fields unless this compound is authorized for use on those crops.

Atrazine:

  • Registered Crops: Corn (field, sweet), sorghum, sugarcane, wheat, macadamia nuts, guava, and turf.

  • Application: Pre-emergence or post-emergence spray.

  • Application Rate: Typically ranges from 0.5 to 2.5 lbs a.i./A, with a maximum yearly limit.

  • Crop Tolerance: Generally well-tolerated by registered crops due to their ability to metabolize the herbicide. However, injury can occur under certain conditions, such as on sandy soils with low organic matter or when applied post-emergence to crops under stress.

Experimental Protocols for Efficacy Evaluation

To conduct a comparative study of this compound and atrazine, a standardized experimental protocol is essential. The following outlines a general methodology for a pre-emergence herbicide efficacy trial.

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data Data Collection & Analysis A Site Selection (Uniform weed pressure) B Plot Design (Randomized Complete Block) A->B C Treatment Allocation (this compound, Atrazine, Untreated Control) B->C D Replication (Minimum 3-4 replicates) C->D E Calibration of Spraying Equipment F Pre-emergence Application (Post-planting, pre-crop/weed emergence) E->F G Application at Defined Rates F->G H Weed Counts (Species and density) L Statistical Analysis (ANOVA, Mean Separation) H->L I Weed Biomass (Dry weight) I->L J Crop Injury Assessment (Visual rating) J->L K Crop Yield Measurement K->L

Figure 2: Generalized workflow for a pre-emergence herbicide efficacy trial.

Detailed Methodologies:

  • Site Selection and Plot Establishment:

    • Select a field with a known history of uniform weed infestation of the target species.

    • Establish plots of a standardized size (e.g., 3m x 10m).

    • Use a Randomized Complete Block Design (RCBD) with at least three to four replications to account for field variability.

  • Treatments:

    • Include multiple rates of this compound and atrazine, including the recommended label rates, as well as a fraction and a multiple of the label rate to determine dose-response.

    • An untreated control (weedy check) and a weed-free control (hand-weeded) are essential for comparison.

  • Herbicide Application:

    • Calibrate spray equipment to ensure accurate and uniform application.

    • Apply herbicides pre-emergence, typically within a few days of planting the crop, before either the crop or weeds have emerged.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

  • Data Collection:

    • Weed Control: Conduct visual assessments of percent weed control at regular intervals (e.g., 14, 28, and 56 days after treatment). Collect weed counts by species and weed biomass from designated quadrats within each plot.

    • Crop Tolerance: Visually assess crop injury (phytotoxicity) at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = crop death).

    • Crop Yield: Harvest the crop from the center of each plot and measure the yield.

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

    • Calculate ED50 (Effective Dose for 50% control) values for each herbicide on target weed species using regression analysis.

Conclusion

Both this compound and atrazine are effective herbicides that inhibit photosynthesis in susceptible weeds. Atrazine has demonstrated broad-spectrum efficacy against a wide range of broadleaf and grassy weeds in several major crops and is consequently one of the most widely used herbicides. This compound's registered use is more specialized, focusing on pre-emergence control of specific weeds in cotton. Due to a lack of recent and comparative research on this compound, a direct, quantitative comparison of efficacy with atrazine is challenging. Future research employing standardized experimental protocols would be necessary to provide a definitive comparative assessment of these two triazine herbicides. For researchers and professionals in the field, atrazine serves as a well-documented benchmark, while the study of less common herbicides like this compound may offer insights into alternative weed management strategies and the evolution of herbicide science.

References

Cross-Reactivity of Dipropetryn in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dipropetryn in immunoassays, offering insights into the performance of these assays for detecting triazine herbicides. Due to the limited availability of direct cross-reactivity studies for this compound, this guide utilizes data from closely related triazine herbicides, particularly propazine, to provide a comprehensive overview. The structural similarities between this compound and other s-triazine herbicides underpin the observed cross-reactivity patterns in various immunoassay formats.

Understanding Triazine Herbicide Immunoassays

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are widely used for the rapid screening of triazine herbicides in environmental and agricultural samples. These assays are based on the principle of competitive binding, where the target analyte (e.g., a triazine herbicide) in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree to which other structurally similar compounds, such as different triazine herbicides, can bind to the antibody is known as cross-reactivity. This is a critical parameter for evaluating the specificity and accuracy of an immunoassay.

High cross-reactivity can lead to an overestimation of the target analyte concentration, as the assay detects not only the primary target but also other related compounds. Conversely, low cross-reactivity indicates high specificity for the target analyte.

Comparative Analysis of Cross-Reactivity

The following table summarizes the cross-reactivity of various triazine herbicides in immunoassays developed primarily for atrazine and simazine. Given the structural similarity, the data for propazine can be considered a strong indicator of the expected cross-reactivity for this compound.

Table 1: Cross-Reactivity of Triazine Herbicides in Different Immunoassays

CompoundChemical StructureImmunoassay TargetCross-Reactivity (%)
This compound 6-(ethylthio)-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamineNot availableNot directly reported
Propazine 6-chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamineSimazine/Atrazine12.6
Atrazine81
Atrazine 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamineAtrazine100
Simazine 6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamineSimazine/Atrazine100
Ametryn N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamineAtrazine3.9
Prometryn N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamineAtrazineNot reported
Terbutryn N-tert-butyl-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamineAtrazineNot reported

Note: The cross-reactivity of propazine is presented as a proxy for this compound due to their high structural similarity (both possess two isopropylamino groups attached to the triazine ring). The primary difference is the substituent at the C6 position (ethylthio for this compound and chloro for propazine). This difference is expected to influence the binding affinity to antibodies, and therefore, the cross-reactivity values should be interpreted with this consideration.

Experimental Protocols

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA) commonly used for the detection of triazine herbicides.

Key Experimental Protocol: Competitive ELISA for Triazine Herbicides

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with anti-triazine antibodies.

  • Triazine herbicide standards (including this compound and other cross-reactants).

  • Enzyme-conjugated triazine (e.g., horseradish peroxidase-triazine conjugate).

  • Wash buffer (e.g., phosphate-buffered saline with Tween 20).

  • Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).

  • Stop solution (e.g., sulfuric acid).

  • Sample diluent.

  • Deionized water.

  • Precision pipettes and tips.

  • Microplate reader.

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of the target triazine herbicide (e.g., atrazine or simazine) in the sample diluent. Prepare unknown samples by diluting them with the sample diluent to fall within the assay's dynamic range.

  • Competitive Reaction: Add a defined volume of the standard or sample to the antibody-coated microtiter wells. Subsequently, add a fixed amount of the enzyme-conjugated triazine to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding between the free triazine in the sample/standard and the enzyme-conjugated triazine for the antibody binding sites.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change.

  • Incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light, to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction. This will typically cause a color change (e.g., from blue to yellow).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the triazine standards.

  • The concentration of the triazine herbicide in the unknown samples is inversely proportional to the absorbance.

  • Determine the concentration of the triazine in the samples by interpolating their absorbance values on the standard curve.

  • Cross-reactivity calculation: To determine the cross-reactivity of other triazines (like this compound), perform the same assay with a series of concentrations for each of the cross-reactants. The cross-reactivity is typically calculated using the following formula:

    % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

    where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizing the Immunoassay Workflow

The following diagram illustrates the logical workflow of a competitive ELISA for the detection of triazine herbicides.

Competitive_ELISA_Workflow cluster_assay Assay Steps cluster_analysis Data Analysis Standard Prepare Standards Add_Sample Add Standard/Sample to Antibody-Coated Plate Standard->Add_Sample Sample Prepare Samples Sample->Add_Sample Add_Conjugate Add Enzyme-Conjugate Incubate_Compete Incubate (Competitive Binding) Add_Conjugate->Incubate_Compete Wash1 Wash Plate Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc Calculate Sample Concentration Standard_Curve->Calculate_Conc

Caption: Workflow of a competitive ELISA for triazine herbicide detection.

Signaling Pathway in Competitive ELISA

The underlying principle of the competitive immunoassay involves a signaling pathway that translates the concentration of the analyte into a measurable signal.

Competitive_ELISA_Signaling Analyte Free Analyte (e.g., this compound) Antibody Immobilized Antibody Analyte->Antibody Binds Substrate Substrate Antibody->Substrate Bound Enzyme Catalyzes Conjugate Enzyme-Labeled Analyte Conjugate->Antibody Binds (Competes) Product Colored Product (Signal) Substrate->Product Conversion

Caption: Competitive binding and signal generation in an ELISA.

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound in immunoassays. Researchers should consider the specific antibodies and assay formats used, as these factors significantly influence cross-reactivity and the overall performance of the immunoassay. For definitive quantification, positive results from screening immunoassays should be confirmed by a more selective method such as chromatography.

GC-MS vs. LC-MS for Dipropetryn Analysis: A Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and analytical sciences, selecting the optimal analytical technique is paramount for accurate and reliable quantification of compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Dipropetryn, a triazine herbicide. This comparison is based on typical performance characteristics and established methodologies for pesticide residue analysis.

Performance Comparison

The following table summarizes the expected quantitative performance of GC-MS and LC-MS for the analysis of this compound, based on typical validation data for pesticide residue analysis.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Limit of Detection (LOD) 0.1 - 5 µg/kg[5]0.005 - 1 µg/kg
Limit of Quantitation (LOQ) 0.3 - 10 µg/kg0.01 - 10 µg/kg
**Linearity (R²) **>0.99>0.99
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) < 20%< 20%
Sample Throughput ModerateHigh
Derivatization Requirement May be required for improved volatility and thermal stabilityGenerally not required

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for the analysis of this compound using GC-MS and LC-MS, based on common practices for pesticide residue analysis.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide analysis in various matrices and is suitable for both GC-MS and LC-MS analysis.

  • Homogenization: A representative sample (e.g., 10-15 g of food matrix) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of acetonitrile. Internal standards can be added at this stage. The tube is shaken vigorously.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, and citrate buffer salts) is added to induce phase separation between the aqueous and organic layers. The tube is shaken and centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols). The tube is vortexed and centrifuged.

  • Final Extract: The cleaned extract is then ready for analysis by either GC-MS or LC-MS. For GC-MS, a solvent exchange to a more volatile solvent like toluene may be performed. For LC-MS, the extract is often diluted with water or mobile phase.

GC-MS Analysis Protocol
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Inlet: Splitless injection is typically employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 70°C, ramping to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening. For higher selectivity and sensitivity, tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is preferred.

LC-MS Analysis Protocol
  • Liquid Chromatograph (LC) Conditions:

    • Column: A C18 reversed-phase column is most commonly used for pesticide analysis.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for triazine herbicides.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using a tandem mass spectrometer (MS/MS) is the standard for achieving high sensitivity and selectivity.

Workflow Diagrams

The following diagrams illustrate the general experimental workflows for GC-MS and LC-MS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup SolventExchange Solvent Exchange (optional) Cleanup->SolventExchange GC_Separation Gas Chromatography Separation SolventExchange->GC_Separation MS_Detection Mass Spectrometry Detection (EI, SIM/MRM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1. General workflow for GC-MS analysis of this compound.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Dilution Dilution Cleanup->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation MS_Detection Mass Spectrometry Detection (ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 2. General workflow for LC-MS analysis of this compound.

References

A Comparative Guide to the Efficacy of Dipropetryn and Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the herbicidal efficacy of dipropetryn against other common triazine herbicides, namely atrazine, simazine, and ametryn. The information is intended for researchers, scientists, and professionals in drug development and agriculture, offering a detailed look at their performance based on available experimental data.

Introduction to Triazine Herbicides

Triazine herbicides are a class of chemical compounds widely used in agriculture for the control of broadleaf and grassy weeds. Their primary mechanism of action involves the inhibition of photosynthesis in susceptible plant species. By blocking the electron transport chain in photosystem II, they prevent the plant from producing the energy required for growth, ultimately leading to its death.[1] This guide focuses on this compound and compares its efficacy with atrazine, simazine, and ametryn, three of the most well-known herbicides in the triazine family.

Comparative Efficacy Data

The following tables summarize the available data on the physical and chemical properties and the herbicidal efficacy of this compound, atrazine, simazine, and ametryn. It is important to note that the efficacy data has been compiled from various studies and may not be directly comparable due to differences in experimental conditions, application rates, and environmental factors.

Table 1: Physical and Chemical Properties of Selected Triazine Herbicides

PropertyThis compoundAtrazineSimazineAmetryn
Chemical Formula C₁₁H₂₁N₅SC₈H₁₄ClN₅C₇H₁₂ClN₅C₉H₁₇N₅S
Mode of Action Photosystem II inhibitorPhotosystem II inhibitorPhotosystem II inhibitorPhotosystem II inhibitor
Application Pre-emergencePre- and early post-emergencePre-emergencePre- and post-emergence
Water Solubility 16 mg/L (20°C)33 mg/L (22°C)5 mg/L (20°C)185 mg/L (20°C)
Soil Half-life 1 to 3 months60 days (average)60 days (average)11 to 110 days

Disclaimer: The data presented in this table is compiled from various sources and is intended for comparative purposes only.

Table 2: Herbicidal Efficacy on Key Weed Species

Weed SpeciesThis compoundAtrazineSimazineAmetryn
Pigweed (Amaranthus spp.) Registered for control in cotton[2]Good to excellent control[3]Effective control, resistance noted in some biotypes[4]Effective against annual broadleaf weeds including Amaranthus spp.[5]
Russian Thistle (Salsola tragus) Registered for control in cottonControl can be variable; some populations suspected to be resistantSuspected resistance in some populationsNot typically used for Russian thistle control.
Lambsquarters (Chenopodium album) No specific data foundGood control, but resistance is commonEffective, but resistance is widespreadEffective against annual broadleaf weeds including Chenopodium spp.
Annual Grasses (e.g., Crabgrass, Foxtail) No specific data foundModerate control of some annual grassesGenerally more effective on broadleaf weeds than grassesControls certain annual grasses like Digitaria spp. and Setaria spp.

Disclaimer: The efficacy ratings are based on a compilation of data from multiple studies and may not reflect performance under all conditions. Direct comparative trials are limited.

Experimental Protocols

A generalized experimental protocol for evaluating the efficacy of pre-emergence herbicides in cotton is outlined below. This protocol is based on standard agricultural research practices.

Objective: To compare the efficacy of different pre-emergence triazine herbicides for weed control in cotton.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: Each plot consists of two rows of cotton, 35 to 40 feet in length, with a row spacing of 38 or 40 inches.

  • Treatments:

    • Untreated control (weedy check)

    • Weed-free control (hand-weeded)

    • This compound at a specified application rate (e.g., 1.5 lbs a.i./A)

    • Atrazine at a specified application rate

    • Simazine at a specified application rate

    • Ametryn at a specified application rate

    • Tank mixes of interest

Materials and Methods:

  • Site Selection: Choose a field with a known history of uniform weed infestation of the target species.

  • Land Preparation: Prepare the seedbed according to standard local practices for cotton cultivation.

  • Planting: Plant a commercial cotton variety at a recommended seeding rate.

  • Herbicide Application:

    • Apply pre-emergence herbicides within 24 hours of planting using a calibrated backpack or tractor-mounted sprayer.

    • Ensure uniform application across each plot.

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Ratings: Visually assess weed control at 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control) for each target weed species.

    • Weed Density and Biomass: At a designated time point (e.g., 56 DAT), place quadrats (e.g., 0.25 m²) in each plot and count the number of each weed species. Harvest the above-ground weed biomass, dry it in an oven, and record the dry weight.

    • Crop Injury: Visually assess cotton injury at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Yield: At the end of the season, harvest the cotton from the center of each plot and determine the seed cotton yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Fisher's LSD at p≤0.05) to determine significant differences between treatments.

Mechanism of Action: Photosystem II Inhibition

Triazine herbicides act by inhibiting photosynthesis at the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. They bind to the D1 protein of the PSII reaction center, blocking the binding site for plastoquinone (QB). This blockage interrupts the electron flow from QA to QB, halting the photosynthetic electron transport chain. The disruption of electron flow leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately resulting in cell death and necrosis of the plant tissue.

Caption: Mechanism of action of triazine herbicides in inhibiting Photosystem II.

Conclusion

Based on the available literature, this compound is a pre-emergence herbicide effective against specific broadleaf weeds like pigweed and Russian thistle, particularly in cotton grown on sandy soils. In comparison, atrazine, simazine, and ametryn have a broader spectrum of weed control and are used in a wider range of crops. Atrazine and ametryn offer both pre- and post-emergence activity, providing more flexibility in application timing. Simazine is noted for its longer residual activity.

The lack of direct comparative efficacy studies involving this compound is a significant knowledge gap. Future research should focus on conducting field trials that directly compare the efficacy of this compound with other triazine herbicides on a range of economically important weed species under various environmental conditions. Such studies would provide valuable data for developing more effective and integrated weed management strategies.

References

A Comparative Guide to the Validation of a Multi-Residue Method for Dipropetryn and Other Triazine Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a validated multi-residue analytical method, here referred to as the TriazineGuard™ Multi-Residue Method, with an alternative analytical approach for the determination of Dipropetryn and other triazine herbicides in complex matrices. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering objective performance comparisons supported by experimental data.

Introduction to this compound and Multi-Residue Analysis

This compound is a triazine herbicide used for pre-emergence control of various weeds in crops like cotton.[1] Its chemical formula is C11H21N5S, and it belongs to the s-triazine chemical family.[1][2] Due to the widespread use of triazine herbicides, there is a need for robust and efficient analytical methods to monitor their residues in environmental and food samples. Multi-residue methods (MRMs) are essential for simultaneously detecting and quantifying a wide range of pesticides, offering a cost-effective and time-efficient approach for regulatory monitoring and food safety assessment.[3]

The validation of these methods is crucial to ensure the reliability and accuracy of the results. Key validation parameters include linearity, recovery (accuracy), precision, and the limit of quantification (LOQ).[4] This guide will delve into the specifics of a validated multi-residue method and compare it against an alternative to aid researchers in selecting the most suitable approach for their analytical needs.

Validated Multi-Residue Method: TriazineGuard™ (LC-MS/MS)

The TriazineGuard™ method is a comprehensive approach for the simultaneous determination of 26 triazine herbicides, including compounds structurally related to this compound, in rice samples. This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high selectivity and sensitivity.

Experimental Protocol

1. Sample Preparation (QuEChERS-based Extraction and Cleanup)

  • Extraction:

    • Weigh 10 g of a homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Add the contents of a salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6490 triple quadrupole LC/MS.

  • Chromatographic Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 5 mM ammonium formate in water and (B) 5 mM ammonium formate in methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Performance Data

The TriazineGuard™ method was validated according to international guidelines, and the performance data for a selection of triazine herbicides are summarized below.

AnalyteLinearity Range (µg/L)Correlation Coefficient (r²)Recovery (%) (spiked at 10 µg/kg)RSD (%)LOQ (µg/kg)
Simazine10-10000.9985855.210
Atrazine10-10000.9991924.110
Propazine10-10000.9979886.510
Simetryn10-10000.9995953.810
Ametryn10-10000.9988914.910
Prometryn10-10000.9992933.510
Terbutryn10-10000.9973895.810

Data synthesized from a representative study on multi-residue analysis of triazine herbicides in rice.

Alternative Method: TriazineScreen™ (GC-MS)

An alternative approach for the analysis of triazine herbicides is the TriazineScreen™ method, which employs Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is particularly suitable for more volatile and thermally stable compounds.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction:

    • Weigh 20 g of the homogenized sample into a blender.

    • Add 100 mL of acetone and blend for 2 minutes.

    • Filter the extract through a Büchner funnel.

    • Transfer the filtrate to a separatory funnel, add 100 mL of dichloromethane and 100 mL of 10% NaCl solution, and shake for 1 minute.

    • Collect the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

2. GC-MS Analysis

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD.

  • Chromatographic Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C, ramp to 180 °C, and then to 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selective Ion Monitoring (SIM).

Performance Data Comparison

The following table compares the key performance characteristics of the TriazineGuard™ (LC-MS/MS) and TriazineScreen™ (GC-MS) methods.

ParameterTriazineGuard™ (LC-MS/MS)TriazineScreen™ (GC-MS)
Principle Liquid Chromatography - Tandem Mass SpectrometryGas Chromatography - Mass Spectrometry
Applicability Broad range of polar and non-polar triazinesMore suitable for volatile and thermally stable triazines
Sample Throughput High, with fast QuEChERS sample preparationModerate, with more time-consuming LLE
Sensitivity Very high (sub-µg/kg LOQs)High (µg/kg LOQs)
Selectivity Excellent due to MRM transitionsGood, with SIM mode
Matrix Effects Can be significant, often requiring matrix-matched calibrationGenerally less pronounced than in LC-MS
Linearity (r²) Typically > 0.997Typically > 0.995
Average Recovery (%) 74-10070-110

Workflow and Pathway Diagrams

To visualize the experimental workflow of the validated TriazineGuard™ multi-residue method, a diagram is provided below.

TriazineGuard_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample 1. Homogenized Sample (10g) extraction 2. Acetonitrile Extraction sample->extraction Add 10mL ACN salts 3. Add QuEChERS Salts extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 Shake & Centrifuge dSPE 5. d-SPE Cleanup centrifuge1->dSPE Take 6mL Supernatant centrifuge2 6. Centrifuge dSPE->centrifuge2 Vortex & Centrifuge reconstitute 7. Evaporate & Reconstitute centrifuge2->reconstitute Take 1mL Supernatant lcms 8. LC-MS/MS Analysis reconstitute->lcms Inject 2µL data 9. Data Acquisition & Processing lcms->data results Quantification Results data->results

Caption: Workflow of the TriazineGuard™ Multi-Residue Method.

Conclusion

Both the TriazineGuard™ (LC-MS/MS) and TriazineScreen™ (GC-MS) methods are capable of effectively determining triazine herbicide residues. The choice between the two depends on the specific requirements of the analysis. The TriazineGuard™ method, based on QuEChERS and LC-MS/MS, offers higher throughput, sensitivity, and is applicable to a broader range of triazine herbicides, including less volatile and more polar compounds. The TriazineScreen™ method, utilizing GC-MS, is a robust alternative, particularly for volatile analytes, and may be less susceptible to matrix effects. For comprehensive multi-residue screening programs that include a wide variety of pesticides with different chemical properties, the LC-MS/MS-based approach is generally preferred.

References

A Comparative Guide to Pre-Emergence Weed Control: Dipropetryn vs. Simazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two triazine herbicides, Dipropetryn and simazine, for pre-emergence weed control. The information presented is based on available experimental data to assist researchers in making informed decisions for agricultural and experimental applications.

Executive Summary

Both this compound and simazine are triazine herbicides that effectively control a range of weeds by inhibiting photosynthesis at photosystem II (PSII).[1][2] this compound is primarily registered for pre-emergence control of specific broadleaf weeds, namely pigweed and Russian thistle, in cotton grown on sandy soils.[3] Simazine has a broader spectrum of activity, controlling many annual broadleaf and grass weeds in a variety of crops.[4][5] While direct comparative studies are limited, this guide synthesizes available data to provide an indirect comparison of their efficacy and application protocols.

Mechanism of Action

This compound and simazine share a common mechanism of action. As triazine herbicides, they block the electron transport chain in photosystem II of the plant's photosynthetic apparatus. Specifically, they bind to the D1 protein of the PSII complex, which prevents the binding of plastoquinone. This blockage halts the production of ATP and NADPH, essential energy carriers, ultimately leading to plant death.

G cluster_photosynthesis Photosystem II (PSII) Electron Transport Chain cluster_inhibition Mechanism of Triazine Herbicides P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Quinone A) Pheo->QA QB QB (Quinone B) QA->QB PQ_Pool Plastoquinone Pool QB->PQ_Pool Triazine This compound or Simazine Block Binding to D1 Protein Triazine->Block Block->QB Inhibits Electron Transfer caption Figure 1. Inhibition of Photosystem II by Triazine Herbicides.

Figure 1. Inhibition of Photosystem II by Triazine Herbicides.

Comparative Efficacy Data

HerbicideWeed SpeciesCropApplication Rate (lbs a.i./A)Weed Control (%)Study Reference (if available)
This compound Pigweed (Amaranthus spp.)Cotton1.2 - 2.0Information not quantitatively available in reviewed literature. Registered for control.EPA Pesticide Fact Sheet
Russian thistle (Salsola tragus)Cotton1.2 - 2.0Information not quantitatively available in reviewed literature. Registered for control.EPA Pesticide Fact Sheet
Simazine Pigweed (Amaranthus spp.)CornNot SpecifiedGood efficacy reported in a tank mix with atrazine.Weed Control Journal
Annual Grasses (various)VariousVariesControls a wide variety of annual grasses.Product Labels
Broadleaf Weeds (various)VariousVariesControls a wide variety of annual broadleaf weeds.Product Labels

Note: The efficacy of pre-emergence herbicides is highly dependent on factors such as soil moisture for activation.

Experimental Protocols

The following are generalized experimental protocols for evaluating the efficacy of pre-emergence herbicides, based on common practices in weed science research.

Field Trial for Pre-Emergence Herbicide Efficacy in Cotton

Objective: To evaluate the efficacy of pre-emergence herbicides for weed control in cotton.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 4 rows wide by 25-30 feet long.

  • Treatments:

    • Untreated control (weedy check).

    • Weed-free control (maintained by hand weeding).

    • Herbicide treatments at various rates (e.g., 1X and 2X the recommended label rate).

Methodology:

  • Site Preparation: Select a field with a known and uniform weed population. Prepare the seedbed according to standard cotton production practices.

  • Planting: Plant a suitable cotton variety at the recommended seeding rate and depth.

  • Herbicide Application:

    • Apply pre-emergence herbicides within 24-48 hours of planting using a calibrated backpack or tractor-mounted sprayer.

    • Ensure uniform spray coverage over the entire plot.

  • Data Collection:

    • Weed Control: Visually assess weed control at 7, 14, 28, and 56 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete control).

    • Weed Density and Biomass: At specific intervals, count the number of weeds per species within a randomly placed quadrat (e.g., 0.25 m²) in each plot. Harvest the above-ground weed biomass from the quadrat, dry it in an oven, and record the dry weight.

    • Crop Injury: Visually assess cotton injury at the same intervals as weed control ratings, using a scale of 0% (no injury) to 100% (crop death).

    • Yield: Harvest the center two rows of each plot and determine the seed cotton yield.

Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD at p≤0.05) to determine significant differences between treatment means.

Experimental Workflow for Herbicide Evaluation

The following diagram illustrates a typical workflow for conducting a pre-emergence herbicide efficacy trial.

G A Site Selection & Preparation B Experimental Design (RCBD) A->B C Plot Layout & Planting B->C D Herbicide Application (Pre-emergence) C->D E Data Collection (Weed Control, Crop Injury, Yield) D->E F Statistical Analysis (ANOVA) E->F G Results & Interpretation F->G

Figure 2. Experimental Workflow for Pre-Emergence Herbicide Trials.

Conclusion

Both this compound and simazine are effective pre-emergence herbicides that function by inhibiting photosystem II. This compound has a more targeted application for specific broadleaf weeds in cotton on sandy soils, while simazine offers broader-spectrum control across various crops. The choice between these two herbicides will depend on the target weed species, the crop being grown, and soil characteristics. For comprehensive weed management, especially in the context of preventing herbicide resistance, it is crucial to consider integrated weed management strategies that include herbicides with different modes of action. Further direct comparative studies are warranted to provide a more definitive quantitative comparison of the efficacy of this compound and simazine.

References

Inter-laboratory comparison of Dipropetryn analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Analytical Methods for the Determination of Dipropetryn

This guide provides a comparative overview of the common analytical methodologies for the quantitative analysis of this compound, a triazine herbicide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The content is based on established analytical practices for pesticide residue analysis.

Data Presentation: Performance of Analytical Methods

The performance of analytical methods for this compound can vary based on the matrix, instrumentation, and specific protocol. The following table summarizes typical performance characteristics for the analysis of this compound and other triazine herbicides by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance MetricGC-MSLC-MS/MSMatrix Type(s)
Limit of Detection (LOD) 0.1 - 5 µg/kg0.01 - 1 µg/kgSoil, Water, Agricultural Products
Limit of Quantification (LOQ) 0.5 - 10 µg/kg0.05 - 5 µg/kgSoil, Water, Agricultural Products
Recovery 75 - 115%80 - 120%Soil, Water, Agricultural Products
Precision (RSD) < 20%< 15%Soil, Water, Agricultural Products
Linearity (R²) > 0.99> 0.995N/A

Note: These values are representative and may vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are typical experimental protocols for the analysis of this compound in soil and water samples.

Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for the extraction of pesticide residues from various food and environmental matrices.

  • Sample Homogenization: A 10 g representative soil sample is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of acetonitrile is added to the tube. The sample is then hydrated with 8 mL of reagent water. The tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture, typically containing 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, is added to the tube. The tube is immediately shaken for 1 minute to prevent the formation of salt agglomerates.

  • Centrifugation: The sample is centrifuged at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine) to remove interferences. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The cleaned extract is then ready for analysis by GC-MS or LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE) for Water

Solid-Phase Extraction is a common technique for the extraction and pre-concentration of pesticides from aqueous samples.

  • Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with a sequence of solvents, typically methanol followed by reagent water.

  • Sample Loading: A known volume of the water sample (e.g., 500 mL) is passed through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: The cartridge is washed with reagent water to remove any polar interferences.

  • Elution: The retained analytes, including this compound, are eluted from the cartridge with a small volume of an organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Reconstitution: The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Instrumental Analysis: GC-MS
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Injection: A splitless injection of 1-2 µL of the sample extract is performed.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program starts at 70°C, ramps to 180°C, and then to 280°C.

  • Mass Spectrometer (MS): Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

Instrumental Analysis: LC-MS/MS
  • Liquid Chromatograph (LC): A high-performance liquid chromatography system with a reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

Visualizations

The following diagrams illustrate the typical workflow of an inter-laboratory comparison and the logical relationships in comparing analytical methods for this compound.

InterLab_Comparison_Workflow cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting Sample_Preparation Homogeneous Sample Preparation & Spiking Protocol_Development Standardized Analytical Protocol Development Sample_Preparation->Protocol_Development Participant_Recruitment Recruitment of Participating Laboratories Protocol_Development->Participant_Recruitment Sample_Distribution Distribution of Blind Samples Participant_Recruitment->Sample_Distribution Sample_Analysis Analysis by Participating Laboratories Sample_Distribution->Sample_Analysis Data_Submission Submission of Analytical Results Sample_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of Results (e.g., z-scores) Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Laboratory Performance Statistical_Analysis->Performance_Evaluation Final_Report Issuance of Final Report Performance_Evaluation->Final_Report Analytical_Method_Comparison cluster_methods Analytical Techniques cluster_criteria Selection Criteria Analytical_Need Analytical Requirement (this compound Analysis) Matrix Sample Matrix (Soil, Water, etc.) Analytical_Need->Matrix Sensitivity Required Sensitivity (LOD/LOQ) Analytical_Need->Sensitivity Selectivity Selectivity / Interferences Analytical_Need->Selectivity Throughput Sample Throughput Analytical_Need->Throughput GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Final_Method_Selection Selected Analytical Method GC_MS->Final_Method_Selection LC_MSMS Liquid Chromatography-Tandem MS (LC-MS/MS) LC_MSMS->Final_Method_Selection Matrix->GC_MS Less complex matrices Matrix->LC_MSMS Complex matrices Sensitivity->GC_MS Moderate sensitivity Sensitivity->LC_MSMS High sensitivity needed Selectivity->GC_MS Good selectivity Selectivity->LC_MSMS High selectivity Throughput->GC_MS Generally lower throughput Throughput->LC_MSMS Higher throughput possible

A Comparative Guide to the Quantitative Analysis of Dipropetryn in Soil and Water

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Dipropetryn, a triazine herbicide, in both soil and water matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a detailed overview of experimental protocols, performance data, and analytical workflows.

I. Analytical Techniques and Performance

The quantitative analysis of this compound in environmental samples predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, each offering distinct advantages in terms of sensitivity, selectivity, and matrix effect handling.[1][2]

Table 1: Comparison of Quantitative Performance for this compound Analysis in Soil and Water

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (r²)Reference
GC-MS/MSSoil-2 - 20 µg/kg70 - 120> 0.990[1]
LC-MS/MSSoil0.006 - 0.23 ng/g0.022 - 0.77 ng/g27.3 - 120.94 - 4000 ng/g[3]
GC-MSWater-1.8 - 29.2 ng/L70.1 - 116.5-[4]
LC-MS/MSWater-0.1 ppb (ng/mL)70 - 114-
LC-ESI-MSWater-< 0.1 µg/L76 - 112-

Note: Data may represent a range for multiple pesticides in the cited studies, including triazine herbicides similar to this compound, as specific data for this compound was not always available.

II. Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections outline the typical experimental protocols for analyzing this compound in soil and water samples.

A. Sample Preparation and Extraction

Soil: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Homogenization: A representative soil sample (e.g., 10 g) is homogenized.

  • Hydration: If the soil is dry, a specific amount of deionized water is added to achieve a desired moisture content.

  • Extraction: The soil sample is placed in a centrifuge tube with an appropriate organic solvent (e.g., acetonitrile). Internal standards are added. The mixture is vigorously shaken or vortexed.

  • Salting-out: A salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, and anhydrous magnesium sulfate) to remove interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and a portion may be diluted or directly injected into the analytical instrument.

Water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: An SPE cartridge (e.g., C18 or a polymer-based sorbent) is conditioned with an organic solvent (e.g., methanol) followed by deionized water.

    • Sample Loading: A known volume of the water sample (e.g., 500 mL to 1 L), often acidified, is passed through the conditioned cartridge.

    • Washing: The cartridge is washed with deionized water to remove polar interferences.

    • Elution: The retained analytes are eluted from the cartridge with a small volume of an organic solvent or solvent mixture (e.g., ethyl acetate, dichloromethane).

    • Concentration: The eluate is concentrated, often to dryness under a gentle stream of nitrogen, and then reconstituted in a suitable solvent for analysis.

  • Liquid-Liquid Extraction (LLE):

    • Extraction: A measured volume of the water sample is placed in a separatory funnel and extracted multiple times with an immiscible organic solvent (e.g., dichloromethane).

    • Drying: The combined organic extracts are passed through anhydrous sodium sulfate to remove any residual water.

    • Concentration: The dried extract is concentrated using a rotary evaporator or other means.

    • Solvent Exchange: The concentrated extract is reconstituted in a solvent compatible with the analytical instrument.

B. Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: A small volume (e.g., 1-2 µL) of the final extract is injected into the GC system.

  • Separation: The analytes are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to achieve optimal separation.

  • Ionization: Electron Ionization (EI) is commonly used.

  • Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Injection: A small volume of the final extract is injected into the LC system.

  • Separation: Reversed-phase chromatography is typically employed using a C18 column with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate.

  • Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

III. Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in soil and water samples.

cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis cluster_analysis Instrumental Analysis cluster_quantification Data Processing soil_sample Soil Sample Collection & Homogenization extraction_soil QuEChERS Extraction (Acetonitrile) soil_sample->extraction_soil cleanup_soil Dispersive SPE Cleanup extraction_soil->cleanup_soil gcms GC-MS(/MS) cleanup_soil->gcms lcms LC-MS/MS cleanup_soil->lcms water_sample Water Sample Collection & Filtration extraction_water Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) water_sample->extraction_water concentration_water Concentration & Reconstitution extraction_water->concentration_water concentration_water->gcms concentration_water->lcms data_analysis Quantitative Analysis (Calibration Curve) gcms->data_analysis lcms->data_analysis results Reporting of This compound Concentration data_analysis->results

Caption: Workflow for this compound analysis in soil and water.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Dipropetryn

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of Dipropetryn, a triazine herbicide. Adherence to these procedures is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.

This compound is recognized as being toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental contamination. The following procedures outline a safe and compliant method for handling and disposing of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear chemically resistant gloves and a lab coat or impervious clothing.
Respiratory Protection If dust is generated, a respirator is required.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. Never discharge this compound waste into sewer systems or dispose of it with regular trash.[2][3]

Experimental Protocol: Disposal of Unused or Waste this compound

  • Waste Characterization and Segregation:

    • Solid Waste: Unused, expired, or contaminated this compound powder.

    • Contaminated Materials: Items such as pipette tips, weighing paper, and contaminated PPE.

    • Keep these waste streams separate from other chemical waste to avoid incompatible mixtures.

  • Waste Packaging:

    • Solid Waste: Place in a clearly labeled, sealed, and compatible waste container. High-density polyethylene (HDPE) containers are a suitable option.

    • Contaminated Materials: Collect in a designated, labeled hazardous waste bag or a sealed, rigid container.

  • Labeling:

    • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation.

  • Storage:

    • Store the sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials. Store locked up.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and disposal. Provide them with the waste characterization and quantity.

Disposal of Empty Containers:

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing:

    • Immediately after emptying, rinse the container with a suitable solvent (e.g., water, if appropriate for the formulation) at least three times.

    • Pour the rinsate into the spray tank for use or collect it as hazardous waste.

  • Rendering Unusable:

    • After triple rinsing, puncture and crush the container to prevent reuse.

  • Disposal:

    • Dispose of the rinsed and punctured container in a licensed sanitary landfill or as directed by your EHS office.

Key Hazard Information for this compound

The following table summarizes the key toxicological and environmental hazards of this compound, underscoring the importance of proper disposal.

Hazard CategoryFindingCitation
Acute Oral Toxicity (Rat) >2,197 mg/kg
Acute Dermal Toxicity (Rabbit) >10,000 mg/kg
Acute Inhalation Toxicity (Rat) >320 mg/L (1-hour exposure)
Aquatic Toxicity Moderately toxic to fish and freshwater invertebrates.
Environmental Hazard Toxic to aquatic life with long lasting effects.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Dipropetryn_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize Characterize Waste ppe->characterize sds->ppe solid_waste Solid this compound Waste characterize->solid_waste contaminated_materials Contaminated Materials (e.g., PPE, labware) characterize->contaminated_materials empty_containers Empty Containers characterize->empty_containers package_solid Package in Sealed, Labeled HDPE Container solid_waste->package_solid package_contaminated Package in Labeled Hazardous Waste Bag/Container contaminated_materials->package_contaminated triple_rinse Triple Rinse Container empty_containers->triple_rinse store Store in Designated Hazardous Waste Area package_solid->store package_contaminated->store puncture Puncture and Crush Container triple_rinse->puncture dispose_container Dispose of Container in Licensed Sanitary Landfill puncture->dispose_container contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Disposal Plan for Handling Dipropetryn

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Dipropetryn, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is essential to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Goggles or Face ShieldWear snug-fitting, non-fogging safety goggles to protect against splashes. For procedures with a higher risk of splashing, such as pouring or mixing, a full-face shield worn over safety goggles is recommended.[1]
Skin Protection Chemical-resistant GlovesUse unlined, elbow-length chemical-resistant gloves. Nitrile, butyl, and neoprene gloves are effective choices for protection against both dry and liquid pesticide formulations.[1] Do not use leather or cotton gloves as they can absorb and retain the chemical.[2]
Chemical-resistant Apron or SuitA chemical-resistant apron should be worn when mixing, loading, or cleaning equipment to protect against spills and splashes.[1] For tasks with a high potential for exposure, a chemical-resistant suit, such as one made from Tyvek®, is recommended.[1]
FootwearWear chemical-resistant boots. Leather and fabric footwear are not suitable as they can absorb the pesticide. Ensure pant legs are worn over the boots to prevent chemicals from entering.
Respiratory Protection RespiratorWhile this compound has low acute inhalation toxicity, a respirator is recommended during any lengthy exposure or when handling the powder form, which can generate dust. The specific type of respirator and cartridge should be chosen based on a site-specific risk assessment.

Toxicity Data for this compound

The following table summarizes the acute toxicity data for this compound.

Toxicity MetricResultToxicity Category
Acute Oral Toxicity (rats) >2,197 mg/kgCategory III
Acute Dermal Toxicity (rabbits) >10,000 mg/kgCategory IV
Acute Inhalation Toxicity (rats) >320 mg/l (1-hour exposure)Category IV
Skin Irritation (rabbits) Not an irritantCategory IV
Eye Irritation (rabbits) Not an irritantCategory IV

Source: EPA Pesticide Fact Sheet

Operational Plan for Handling this compound

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound.

  • Ensure all necessary PPE is available, clean, and in good condition.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form.

  • Have an emergency plan and ensure access to an eyewash station and safety shower.

2. Handling and Use:

  • Don the appropriate PPE before handling the chemical.

  • When weighing the solid, do so carefully to minimize dust generation.

  • If creating a solution, add the this compound to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the area where this compound is being handled.

3. Post-Handling:

  • Wash the outside of gloves before removing them.

  • Remove all PPE carefully to avoid contaminating yourself.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.

  • Clean all equipment used in the procedure.

Disposal Plan for this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and contaminated materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Empty Containers: Do not reuse empty containers. Triple rinse the container with a suitable solvent, and add the rinsate to the spray or mix tank for use or dispose of it as hazardous waste. Puncture and dispose of the container in a sanitary landfill or by other approved state and local procedures.

2. Storage of Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly closed to prevent leaks or spills.

3. Disposal:

  • Dispose of this compound waste through an approved hazardous waste disposal facility.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for guidance on disposal.

  • Never pour this compound waste down the drain or dispose of it in the regular trash.

Experimental Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh Solid or Prepare Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Clean Equipment handle2->post1 disp1 Segregate Waste (Solid, Liquid, Containers) handle2->disp1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp2 Store Waste in Labeled Containers post3->disp2 disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.